molecular formula C8H8O2<br>C8H8O2<br>CH3COOC6H5 B143977 Phenyl acetate CAS No. 122-79-2

Phenyl acetate

Cat. No.: B143977
CAS No.: 122-79-2
M. Wt: 136.15 g/mol
InChI Key: IPBVNPXQWQGGJP-UHFFFAOYSA-N
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Description

Phenyl acetate, the ester of phenol and acetic acid, is a valuable compound in scientific research and industrial development . Its primary applications span from serving as a fundamental building block in organic synthesis to acting as a solvent in the production of polymers and resins, contributing to the creation of durable coatings, adhesives, and composite materials . In pharmaceutical research, this compound is investigated as an intermediate in the synthesis of active pharmaceutical ingredients. Furthermore, its metabolite, sodium phenylacetate, plays a critical role as an ammonia-scavenging drug for managing urea cycle disorders (UCDs), providing an alternative pathway for nitrogen disposal . This compound is also significant in the fragrance and flavor industry, where its distinctive floral and honey-like aroma is utilized in the development of perfumes and flavor extracts . As a research chemical, this compound offers scientists a versatile tool for exploring novel synthetic routes, developing new materials, and advancing studies in metabolic diseases .

Properties

IUPAC Name

phenyl acetate
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InChI

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3
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InChI Key

IPBVNPXQWQGGJP-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)OC1=CC=CC=C1
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DSSTOX Substance ID

DTXSID3051626
Record name Phenyl acetate
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Molecular Weight

136.15 g/mol
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Physical Description

Colorless highly refractive liquid with a phenolic odor; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid
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Boiling Point

196 °C, 196.00 to 198.00 °C. @ 760.00 mm Hg
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Flash Point

176 °F, 80 °C
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Solubility

PRACTICALLY INSOL IN WATER; SOL IN GLACIAL ACETIC ACID; MISCIBLE WITH ALCOHOL, CHLOROFORM, ETHER, Miscible with oxygenated and chlorinated solvents., Solubility in water: none, insoluble in water; miscible in alcohol, miscible (in ethanol)
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Density

1.073 @ 20 °C/4 °C, Relative density (water = 1): 1.07, 1.073-1.079
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Vapor Density

4.7, Relative vapor density (air = 1): 4.7
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Color/Form

COLORLESS, MOBILE LIQUID, WATER WHITE LIQUID

CAS No.

122-79-2
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Melting Point

-30 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of Phenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key physical properties of phenyl acetate, complete with experimental protocols for their determination and visualizations of relevant chemical transformations. The information is intended to support laboratory research, chemical synthesis, and drug development activities where this compound is utilized as a solvent, reagent, or intermediate.

Physical and Chemical Properties of this compound

This compound is an aromatic ester with the chemical formula C₈H₈O₂.[1][2] It exists as a clear, colorless liquid at room temperature and possesses a characteristic sweetish, phenolic odor.[2][3][4] This compound is an acetate ester formed from the formal condensation of phenol and acetic acid.[3][4]

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources. These values are essential for handling, storage, and application of the compound in a laboratory or industrial setting.

PropertyValueUnitsConditionsCitations
Molecular Weight 136.15 g/mol [1][3][5][6]
Density 1.073 - 1.078g/mLat 20-25 °C[1][3][4][5][7][8]
Melting Point -30°C[1][3]
Boiling Point 195 - 196°Cat 760 mmHg[1][4][5][6][7]
Solubility in Water 4g/Lat 20 °C[4][9]
Refractive Index 1.501 - 1.503nDat 20 °C[3][4][5][6][7][8]
Flash Point 76 - 80°Cclosed cup[2][7][10][11][12][13]
Vapor Density 4.7(Air = 1)[3][10][14]
Vapor Pressure 0.398 - 0.418mm Hgat 25 °C[3][15]

Experimental Protocols for Determination of Physical Properties

The following sections detail the general experimental methodologies for determining the key physical properties of a liquid organic compound like this compound.

Since this compound is a liquid at room temperature, its melting point is determined at sub-ambient temperatures.

  • Apparatus: A cryostat or a low-temperature melting point apparatus, a small test tube or capillary tube, and a calibrated low-temperature thermometer.

  • Procedure:

    • A small sample of this compound is placed in a capillary tube.

    • The capillary tube is placed in the cooling block of the cryostat.

    • The temperature is gradually lowered.

    • The temperature at which the liquid solidifies is recorded as the freezing point, which is equivalent to the melting point.

The boiling point is a key indicator of the purity of a liquid.

  • Apparatus: A small distillation flask or a Thiele tube, a condenser, a heat source (heating mantle or oil bath), a calibrated thermometer, and boiling chips.

  • Procedure (Distillation Method):

    • A small volume of this compound is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

    • The apparatus is assembled for simple distillation with the thermometer bulb positioned just below the side arm leading to the condenser.

    • The flask is gently heated.

    • The temperature is recorded when the liquid is boiling and a steady stream of condensate is observed on the thermometer bulb. This temperature is the boiling point.[5][6][8][16]

The density of a liquid can be determined using several methods.

  • Apparatus: A pycnometer (specific gravity bottle) of a known volume, a balance, and a constant temperature water bath.

  • Procedure:

    • The mass of the clean, dry pycnometer is accurately measured.

    • The pycnometer is filled with this compound and placed in a constant temperature water bath until it reaches thermal equilibrium.

    • Any excess liquid is removed, and the exterior of the pycnometer is dried.

    • The mass of the pycnometer filled with this compound is measured.

    • The density is calculated by dividing the mass of the this compound by the known volume of the pycnometer.[10][13][17][18][19]

This qualitative and quantitative test determines the extent to which a substance dissolves in a solvent.

  • Apparatus: A test tube, a graduated cylinder or pipette, a balance, and a vortex mixer or shaker.

  • Procedure (Qualitative):

    • A small, measured amount of this compound is added to a test tube containing a specific volume of deionized water.

    • The mixture is agitated vigorously.

    • The mixture is allowed to stand, and the miscibility of the two layers is observed. The formation of a single, clear phase indicates solubility, while the presence of two distinct layers indicates insolubility.[9][12][20][21][22]

  • Procedure (Quantitative):

    • A saturated solution of this compound in water is prepared at a specific temperature.

    • A known volume of the saturated solution is carefully separated from any undissolved this compound.

    • The solvent is evaporated from the known volume of the solution, and the mass of the remaining this compound is determined.

    • The solubility is then calculated in grams per liter (g/L) or other appropriate units.

Chemical Transformations of this compound

While not biological signaling pathways, the following chemical reactions represent logical transformations of this compound and are visualized as requested.

The Fries rearrangement is an organic reaction in which an aryl ester is converted to a hydroxy aryl ketone by catalysis with a Lewis acid.[3][4][23]

Fries_Rearrangement sub This compound intermediate Acylium Ion Intermediate sub->intermediate Reaction with Lewis Acid reagent AlCl₃ (Lewis Acid) reagent->intermediate ortho ortho-Hydroxyacetophenone intermediate->ortho Ortho attack (High Temp) para para-Hydroxyacetophenone intermediate->para Para attack (Low Temp)

Caption: Fries Rearrangement of this compound.

This compound can be hydrolyzed to phenol and acetic acid. This reaction can be catalyzed by either an acid or a base.[14][15][24]

Hydrolysis_of_Phenyl_Acetate sub This compound product1 Phenol sub->product1 Hydrolysis product2 Acetic Acid sub->product2 Hydrolysis reagent H₂O / H⁺ or OH⁻ reagent->sub

Caption: Hydrolysis of this compound.

References

An In-depth Technical Guide to the Synthesis of Phenyl Acetate from Phenol and Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of phenyl acetate from phenol and acetic anhydride. This compound is a significant intermediate in the pharmaceutical and chemical industries, primarily utilized in the synthesis of various active pharmaceutical ingredients (APIs) and other organic compounds.[1] This document details the underlying reaction mechanism, various catalytic and non-catalytic experimental protocols, and methods for purification and characterization. Quantitative data from multiple sources are summarized for comparative analysis. Furthermore, this guide presents visual representations of the reaction pathway and a general experimental workflow to facilitate a deeper understanding of the synthesis process.

Introduction

This compound, an ester derived from phenol and acetic acid, is a colorless liquid with a characteristic sweetish odor.[2] Its synthesis is a fundamental example of esterification, specifically the acylation of a phenol. The primary route for its preparation involves the reaction of phenol with acetic anhydride, a process that can be catalyzed by either acids or bases, or in some cases, conducted under catalyst-free conditions at elevated temperatures.[3][4] The choice of synthetic route and catalyst significantly impacts reaction efficiency, yield, and purity of the final product. This guide explores various methodologies to provide researchers with a detailed understanding of the available options for this compound synthesis.

Reaction Mechanism

The synthesis of this compound from phenol and acetic anhydride proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the phenol acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate ion as a leaving group, resulting in the formation of this compound and acetic acid as a byproduct.

The reaction can be catalyzed to enhance the rate of reaction. In a basic medium, the phenol is deprotonated to form the more nucleophilic phenoxide ion, which readily attacks the acetic anhydride. Under acidic conditions, the carbonyl oxygen of the acetic anhydride is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the phenol.

ReactionMechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Phenol Phenol TetrahedralIntermediate Tetrahedral Intermediate Phenol->TetrahedralIntermediate Nucleophilic Attack AceticAnhydride Acetic Anhydride AceticAnhydride->TetrahedralIntermediate PhenylAcetate This compound TetrahedralIntermediate->PhenylAcetate Elimination of Acetate Ion AceticAcid Acetic Acid TetrahedralIntermediate->AceticAcid

Caption: Nucleophilic acyl substitution mechanism for this compound synthesis.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, varying in their use of catalysts, solvents, and reaction conditions. Below are detailed methodologies for some common approaches.

Base-Catalyzed Synthesis in Aqueous Medium

This method utilizes a strong base, such as sodium hydroxide, to deprotonate phenol, thereby increasing its nucleophilicity.

Protocol:

  • Dissolve 15 g of phenol in 105 ml of a 10% aqueous sodium hydroxide solution.[5]

  • Cool the solution by adding approximately 150 g of crushed ice.[5]

  • Add 22 ml (or 24 g) of acetic anhydride to the cooled solution.[5]

  • Stopper the flask and shake it vigorously for about 5 minutes until an emulsion of this compound is formed.[5]

  • Pour the mixture into a separatory funnel. To aid separation, 8 ml of carbon tetrachloride can be added.[5]

  • Separate the lower organic layer and wash it with about 80 ml of a very dilute sodium carbonate solution.[5]

  • Dry the separated this compound layer with calcium chloride for 20-30 minutes.[5]

  • Filter the dried product into a distillation flask and perform distillation.[5]

  • Collect the fraction boiling between 190-200 °C.[5]

Catalyst-Free Synthesis under Solvent-Free Conditions

This "green chemistry" approach avoids the use of catalysts and solvents, relying on thermal energy to drive the reaction.

Protocol:

  • In a 25 ml round-bottom flask, add 2.0 ml (0.02 mol) of phenol and 2.0 ml (0.02 mol) of acetic anhydride.[4]

  • Stir the mixture in an oil bath at 120 °C for 120 minutes.[4]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • Upon completion, pour the reaction mixture into ice-cold water in a separatory funnel.[4]

  • Extract the product with hexane.[4]

  • Evaporate the hexane to obtain the pure this compound.[4]

Heterogeneous Catalysis with Titanium Silicalite-1 (TS-1)

This method employs a solid acid catalyst, which can be easily recovered and reused.

Protocol:

  • Combine phenol and acetic anhydride in a molar ratio of 1:1.2.[6]

  • Add 6% by mass of the TS-1 catalyst to the reaction mixture.[6]

  • Maintain the reaction temperature at 70 °C.[6]

  • Allow the reaction to proceed for 2.5 hours.[6]

  • After the reaction, the catalyst can be filtered off for reuse.[6]

  • The product can be purified by distillation.

Quantitative Data Summary

The following tables summarize key quantitative data from the cited experimental protocols.

Table 1: Reactant Quantities and Ratios

MethodPhenolAcetic AnhydrideCatalystSolventMolar Ratio (Phenol:Acetic Anhydride)
Base-Catalyzed15 g22 ml (24 g)10% NaOHWater~1:1.5
Catalyst-Free2.0 ml (~2.12 g)2.0 ml (~2.16 g)NoneNone~1:1
TS-1 Catalyzed--6 m% TS-1-1:1.2

Table 2: Reaction Conditions and Product Specifications

MethodTemperature (°C)TimeYieldBoiling Point (°C)Density (g/mL)
Base-CatalyzedCooled with ice5 min (shaking)~20 g (~93%)1961.08
Catalyst-Free120120 min---
TS-1 Catalyzed702.5 h96.5% conversion--

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of this compound is depicted in the following diagram.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Analysis Reactants Mixing Phenol and Acetic Anhydride Reaction Reaction under Specific Conditions (Catalyst, Temp, Time) Reactants->Reaction Quenching Quenching the Reaction (e.g., adding water) Reaction->Quenching Extraction Solvent Extraction Quenching->Extraction Washing Washing of Organic Layer Extraction->Washing Drying Drying of Organic Layer Washing->Drying Purification Purification (e.g., Distillation) Drying->Purification Characterization Characterization (NMR, IR, GC-MS) Purification->Characterization Purity Purity Assessment Characterization->Purity

Caption: General workflow for this compound synthesis and analysis.

Purification and Characterization

Purification of the crude this compound is crucial to remove unreacted starting materials, the catalyst, and byproducts.

  • Work-up: The reaction mixture is typically first neutralized (if a catalyst is used) and then extracted with an organic solvent. The organic layer is washed with a dilute base (like sodium bicarbonate solution) to remove any remaining acidic impurities, followed by washing with brine and drying over an anhydrous salt (e.g., calcium chloride or magnesium sulfate).[5][7]

  • Distillation: The final purification is often achieved by distillation under atmospheric or reduced pressure. This compound has a boiling point of approximately 196 °C at atmospheric pressure.[5]

  • Characterization: The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will show characteristic peaks for the aromatic protons and the methyl protons of the acetyl group.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.[8]

    • IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester group will be observed around 1760 cm⁻¹.

    • GC-MS (Gas Chromatography-Mass Spectrometry): This technique can be used to determine the purity and confirm the molecular weight of the product.

Conclusion

The synthesis of this compound from phenol and acetic anhydride is a versatile and well-established reaction in organic chemistry. This guide has provided an in-depth overview of the reaction mechanism, detailed experimental protocols for various synthetic approaches, and a summary of the quantitative data. The choice of methodology will depend on factors such as desired yield, purity requirements, cost, and environmental considerations. The provided workflows and diagrams serve as valuable tools for researchers and professionals in the planning and execution of this important synthesis.

References

Phenyl acetate chemical structure and IUPAC name.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl acetate, the ester of phenol and acetic acid, is a significant chemical entity with diverse applications ranging from being a versatile solvent and intermediate in organic synthesis to a molecule of interest in biological systems. This technical guide provides an in-depth overview of the chemical structure, nomenclature, physicochemical properties, and synthesis of this compound. Furthermore, it delves into key reactions, such as the Fries rearrangement, and explores its biological relevance and metabolic pathways. Detailed experimental protocols and data are presented to support advanced research and development activities.

Chemical Structure and Nomenclature

This compound is an aromatic ester characterized by an acetoxy group attached to a benzene ring.

  • IUPAC Name: this compound[1][2]

  • Systematic IUPAC Name: Phenyl ethanoate[1]

  • Other Names: Acetylphenol, Acetoxybenzene, Phenol acetate[1][2]

  • Chemical Formula: C₈H₈O₂[2]

  • SMILES: CC(=O)OC1=CC=CC=C1[2]

  • InChI Key: IPBVNPXQWQGGJP-UHFFFAOYSA-N[2]

The structure consists of a phenyl group (-C₆H₅) bonded to the oxygen atom of an acetate group (-OCOCH₃).

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided in the tables below for easy reference.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular Weight 136.15 g/mol [3]
Appearance Clear, colorless liquid[4][5]
Odor Sweetish, solvent-like[4]
Density 1.073 g/mL at 25 °C[3]
Boiling Point 196 °C[3]
Melting Point Not applicable (liquid at room temperature)
Solubility in Water 4 g/L at 20°C[5]
Refractive Index (n20/D) 1.501[3]
Flash Point 77 °C (170.6 °F) - closed cup[3]

Table 2: Spectroscopic Data for this compound

SpectroscopyPeak InformationReference
¹H NMR (CDCl₃) Chemical shifts (δ) at approximately 2.33 ppm (s, 3H, CH₃), 6.92 ppm (d, 2H, ortho-H), 7.15 ppm (d, 2H, meta-H), and 7.30–7.38 ppm (m, 1H, para-H).[6]
¹³C NMR (DMSO) Chemical shifts (δ) at approximately 20.7, 121.1, 127.2, 129.3, 129.8, 133.6, 135.3, 148.6, 170.0 ppm.[6]
IR (cm⁻¹) Major peaks around 3027 (aromatic C-H stretch), 2925 (aliphatic C-H stretch), 1742 (C=O ester stretch), 1506 (C-O stretch), and various peaks in the fingerprint region.[6]
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 136, with other significant fragments.[7][8]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized through the esterification of phenol with acetic anhydride or acetyl chloride.[9] A common laboratory procedure is detailed below.

Objective: To synthesize this compound from phenol and acetic anhydride.

Materials:

  • Phenol (15 g)

  • 10% aqueous sodium hydroxide solution (105 mL)

  • Acetic anhydride (22 mL)

  • Crushed ice (approx. 150 g)

  • Carbon tetrachloride (8 mL)

  • Dilute sodium carbonate solution

  • Anhydrous calcium chloride

Procedure:

  • Dissolve 15 g of phenol in 105 mL of 10% aqueous sodium hydroxide solution in a suitable flask.

  • Cool the solution by adding approximately 150 g of crushed ice.

  • Add 22 mL of acetic anhydride to the cooled solution.

  • Stopper the flask and shake vigorously for about 5 minutes until an emulsion of this compound forms, indicating the completion of the reaction.

  • Transfer the mixture to a separatory funnel.

  • To facilitate phase separation, add 8 mL of carbon tetrachloride and shake. A sharp separation should be observed.

  • Discard the upper aqueous layer.

  • Wash the organic layer (this compound in carbon tetrachloride) with approximately 80 mL of very dilute sodium carbonate solution.

  • Separate the organic layer and dry it with anhydrous calcium chloride for 20-30 minutes.

  • Filter the dried solution into a distillation flask.

  • Perform distillation, collecting the fraction that boils between 190-200 °C. The expected yield is approximately 20 g of pure this compound.[10]

Fries Rearrangement of this compound

The Fries rearrangement is an important reaction of this compound, converting it to a mixture of ortho- and para-hydroxyacetophenones, which are valuable pharmaceutical intermediates.[9] The reaction is typically catalyzed by a Lewis acid.[1][2]

Objective: To convert this compound into 4-hydroxyacetophenone via a Brønsted acid-promoted Fries rearrangement.

Materials:

  • Trifluoromethanesulfonic acid

  • This compound

  • Dichloromethane

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, add trifluoromethanesulfonic acid (0.5 mL) and cool the flask to 0 °C in an ice bath.

  • To the cooled acid, add this compound (50 µL) and stir the mixture at 0 °C for 30 minutes.

  • After the reaction time, add ice-cold water (approximately 25 mL) to the reaction mixture.

  • Allow the ice to melt and then transfer the mixture to a separatory funnel.

  • Extract the aqueous mixture with dichloromethane (15 mL).

  • Separate the organic layer and re-extract the aqueous layer with another 15 mL of dichloromethane.

  • Combine the organic extracts and wash them with a saturated sodium chloride solution (25 mL).

  • Dry the organic layer with anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

  • Further purification can be achieved by recrystallization from toluene.[11]

Key Reactions and Mechanisms

Fries Rearrangement

The Fries rearrangement involves the migration of the acyl group from the phenolic ester to the aromatic ring. The reaction is selective for the ortho and para positions, and the product distribution can be influenced by reaction conditions such as temperature and solvent polarity.[1][2] Low temperatures generally favor the para product, while higher temperatures favor the ortho product.[2]

Fries_Rearrangement cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_products Products This compound This compound Acylium Ion Acylium Ion This compound->Acylium Ion + Lewis Acid Lewis Acid (e.g., AlCl3) Lewis Acid (e.g., AlCl3) o-Hydroxyacetophenone o-Hydroxyacetophenone Acylium Ion->o-Hydroxyacetophenone ortho attack (high temp) p-Hydroxyacetophenone p-Hydroxyacetophenone Acylium Ion->p-Hydroxyacetophenone para attack (low temp)

Mechanism of the Fries Rearrangement of this compound.

Biological Significance and Metabolic Pathways

This compound is a naturally occurring compound in mammals as a metabolite of the amino acid phenylalanine.[9] It has garnered interest in the field of drug development due to its potential antineoplastic activities, including the induction of differentiation, growth inhibition, and apoptosis in tumor cells.[9][12][13]

In humans, phenylacetate is metabolized in the mitochondria. It is first converted to phenylacetyl-CoA, a reaction catalyzed by acyl-coenzyme A synthetases. Subsequently, phenylacetyl-CoA conjugates with L-glutamine to form phenylacetylglutamine, which is then excreted in the urine. This metabolic pathway is clinically significant as it provides an alternative route for nitrogen excretion in patients with urea cycle disorders.[14]

In plants, the related compound phenylacetic acid (PAA) acts as an auxin, a class of plant hormones that regulate growth and development.[15][16] PAA has also been shown to possess antimicrobial properties.[16]

Phenylacetate_Metabolism Phenylalanine Phenylalanine Phenylacetate Phenylacetate Phenylalanine->Phenylacetate Metabolism Phenylacetyl-CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl-CoA + CoA, ATP (ACSM1/2B) Phenylacetylglutamine Phenylacetylglutamine Phenylacetyl-CoA->Phenylacetylglutamine + L-Glutamine (GLYAT) Excretion Excretion Phenylacetylglutamine->Excretion

Simplified metabolic pathway of phenylacetate in humans.

Conclusion

This compound is a multifaceted molecule with well-established roles in chemical synthesis and emerging significance in biological and pharmaceutical research. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and reactivity, with a focus on data and protocols relevant to a scientific audience. The detailed information presented herein serves as a valuable resource for professionals engaged in research and development involving this versatile compound.

References

Spectroscopic data of phenyl acetate (1H NMR, 13C NMR, IR, Mass Spec).

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for phenyl acetate, a key chemical intermediate and fragrance component. This document details the proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are crucial for confirming its identity and purity.

¹H NMR Spectroscopy

Proton NMR spectroscopy of this compound reveals three distinct signals corresponding to the aromatic protons and the methyl protons of the acetyl group.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.42 - 7.35Multiplet2HH-3, H-5 (meta)
~7.27 - 7.20Multiplet1HH-4 (para)
~7.12 - 7.05Multiplet2HH-2, H-6 (ortho)
~2.29Singlet3H-CH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound displays six signals, corresponding to the eight carbon atoms in the molecule. The symmetry of the phenyl group results in the equivalence of C-2/C-6 and C-3/C-5.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~169.5C=O (carbonyl)
~150.8C-1 (ipso)
~129.4C-3, C-5 (meta)
~125.8C-4 (para)
~121.6C-2, C-6 (ortho)
~21.1-CH₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm and may vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to avoid line broadening.[1]

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., Bruker's zg30) is used.

    • Number of Scans: 16 to 32 scans are generally sufficient.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds provides adequate resolution.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., Bruker's zgpg30) is employed to simplify the spectrum and enhance signal-to-noise.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.

  • Data Processing: The acquired free induction decay (FID) is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong absorptions corresponding to the carbonyl group and aromatic C-H and C=C bonds.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3070-3030MediumAromatic C-H stretch
~1765StrongC=O (ester) stretch
~1595, ~1495Medium to StrongAromatic C=C stretch
~1200StrongC-O (ester) stretch
~750, ~690StrongAromatic C-H out-of-plane bend
Experimental Protocol for IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of liquid samples like this compound.

  • Sample Preparation: A single drop of neat this compound is placed directly onto the diamond crystal of the ATR accessory.[2]

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Data Acquisition:

    • Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

    • Spectral Range: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Processing: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common ionization method for volatile compounds like this compound.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/zRelative Intensity (%)Assignment
136~25[M]⁺ (Molecular Ion)
94100[C₆H₅OH]⁺ (Phenol radical cation)
66~15[C₅H₆]⁺
43~40[CH₃CO]⁺ (Acylium ion)
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying components of a mixture. For a pure sample of this compound, it provides a clean mass spectrum.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent such as ethyl acetate to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Parameters:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Visualized Spectroscopic Relationships and Fragmentation

The following diagrams illustrate the relationships between the different spectroscopic techniques and the structural information they provide, as well as the fragmentation pathway of this compound in mass spectrometry.

Spectroscopic_Analysis cluster_Techniques Spectroscopic Techniques cluster_Information Structural Information 1H_NMR 1H NMR Proton_Environment Proton Environment & Connectivity 1H_NMR->Proton_Environment 13C_NMR 13C NMR Carbon_Backbone Carbon Skeleton 13C_NMR->Carbon_Backbone IR IR Spectroscopy Functional_Groups Functional Groups IR->Functional_Groups MS Mass Spectrometry Molecular_Weight_Fragmentation Molecular Weight & Fragmentation Pattern MS->Molecular_Weight_Fragmentation

Spectroscopic Techniques and Corresponding Structural Information

Phenyl_Acetate_Fragmentation M This compound [M]+. m/z = 136 Fragment1 Phenol Radical Cation [C6H5OH]+. m/z = 94 (Base Peak) M->Fragment1 - CH2=C=O Fragment2 Acylium Ion [CH3CO]+ m/z = 43 M->Fragment2 - •OC6H5 Fragment3 [C5H6]+. m/z = 66 Fragment1->Fragment3 - CO

Mass Spectrometry Fragmentation Pathway of this compound

References

Phenyl Acetate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Core Properties, Synthesis, and Applications of Phenyl Acetate

Abstract

This compound (CAS No. 122-79-2) is an aromatic ester with the molecular formula C₈H₈O₂.[1][2][3][4][5] It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical industry. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in research and drug development. Spectroscopic data, safety information, and logical workflows for its synthesis and key reactions are also presented to support its practical application in a laboratory setting.

Core Properties of this compound

This compound is a colorless liquid with a characteristic sweetish, solvent-like odor.[6] It is sparingly soluble in water but soluble in many organic solvents.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 122-79-2[1][2][3][4][5]
Molecular Formula C₈H₈O₂[1][2][3][4][5]
Molecular Weight 136.15 g/mol [1][2][3][4][5]
Appearance Colorless liquid[2][6]
Boiling Point 196 °C[1]
Density 1.073 g/mL at 25 °C[1]
Refractive Index n20/D 1.501[1][2]
Solubility in Water 4 g/L at 20 °C[1][2]
Flash Point 79.73 °C[2]
Vapor Pressure 0.418 mmHg at 25°C[2]
Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound. Key spectral data are summarized in Table 2.

SpectrumKey Peaks/ShiftsReference
¹H NMR (CDCl₃) δ (ppm): 7.37 (m, 2H), 7.22 (m, 1H), 7.08 (m, 2H), 2.29 (s, 3H)[6][7]
¹³C NMR (CDCl₃) δ (ppm): 169.5, 150.7, 129.4, 125.8, 121.6, 21.1[6][7]
IR (Infrared) Major peaks (cm⁻¹): 3070, 1765, 1593, 1494, 1371, 1215, 1194, 912[6]
Mass Spectrum (EI) m/z: 94 (base peak), 136 (M+), 43, 66, 39[6]

Synthesis of this compound: Experimental Protocols

This compound can be synthesized through several methods. The most common laboratory preparations involve the esterification of phenol with acetic anhydride or acetyl chloride.

Synthesis via Acetylation of Phenol with Acetic Anhydride

This method involves the reaction of phenol with acetic anhydride in the presence of a base, such as sodium hydroxide.

Experimental Protocol:

  • Dissolve 15 g of phenol in 105 mL of a 10% aqueous sodium hydroxide solution in a flask.

  • Cool the solution by adding approximately 150 g of crushed ice.

  • Add 22 mL (or 24 g) of acetic anhydride to the cooled solution.

  • Stopper the flask and shake it vigorously for about 5 minutes until an emulsion of this compound forms, indicating the completion of the reaction.[1]

  • Transfer the mixture to a separatory funnel. To facilitate phase separation, add 8 mL of carbon tetrachloride and shake.

  • Separate the lower organic layer and wash it with approximately 80 mL of a very dilute sodium carbonate solution.

  • Separate the organic layer again and dry it with anhydrous calcium chloride for 20-30 minutes.

  • Filter the dried solution into a distillation flask.

  • Distill the crude product, collecting the fraction that boils between 190-200 °C. The expected yield of pure this compound is approximately 20 g.[1]

Synthesis via Acetylation of Phenol with Acetyl Chloride

An alternative method utilizes acetyl chloride as the acylating agent and an inert solvent.

Experimental Protocol:

  • In a four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 40 mL of cyclohexane and 0.15 mol of phenol.

  • Slowly add acetyl chloride in a molar ratio of 1:1.15 to 1:1.3 (phenol:acetyl chloride).

  • Maintain the reaction temperature at 20 °C and stir for 5 hours. The reaction is complete when hydrogen chloride gas is no longer evolved.[8]

  • Distill off the excess acetyl chloride and the cyclohexane solvent under atmospheric pressure.

  • Collect the fraction distilling at 194-196 °C to obtain pure this compound.[8]

Applications in Research and Drug Development

This compound is a versatile compound with several applications in the pharmaceutical and chemical industries.

  • Chemical Intermediate: It is a key intermediate in the synthesis of various organic compounds. Its most notable application is in the Fries rearrangement to produce o- and p-hydroxyacetophenones.[9][10] These products are precursors for the synthesis of several pharmaceuticals, including the anti-arrhythmic drug propafenone hydrochloride.[8]

  • Solvent: Due to its high boiling point and aprotic nature, this compound can be used as a solvent in organic reactions.[9]

  • Metabolite Research: this compound is a metabolite of the anticancer drug phenylbutyrate (PB) and the natural neurotransmitter phenylethylamine.[9] Its levels in urine have been investigated as a potential biomarker for diagnosing some forms of unipolar major depressive disorders.[9][11]

  • Therapeutic Potential: this compound itself has been investigated for its therapeutic properties. It is used as an adjunctive therapy for the treatment of acute hyperammonemia and associated encephalopathy in patients with urea cycle deficiencies.[9]

Logical Workflow and Reaction Pathways

The synthesis of this compound and its subsequent conversion into valuable pharmaceutical intermediates can be visualized as a logical workflow.

G cluster_synthesis Synthesis of this compound cluster_rearrangement Fries Rearrangement Phenol Phenol Esterification Esterification Phenol->Esterification AcylatingAgent Acetic Anhydride or Acetyl Chloride AcylatingAgent->Esterification Base Base (e.g., NaOH) or Inert Solvent Base->Esterification PhenylAcetate This compound PA_input This compound Esterification->PhenylAcetate Rearrangement Fries Rearrangement PA_input->Rearrangement Catalyst Lewis or Brønsted Acid (e.g., AlCl₃, TfOH) Catalyst->Rearrangement o_hydroxy o-Hydroxyacetophenone Pharma Pharmaceuticals (e.g., Propafenone) o_hydroxy->Pharma p_hydroxy p-Hydroxyacetophenone Rearrangement->o_hydroxy Rearrangement->p_hydroxy

Caption: Workflow for the synthesis of this compound and its Fries rearrangement.

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed.[12][13][14] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, and sources of ignition should be avoided.[12][13]

Incompatible Materials: Strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[15]

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon oxides can form.[15]

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The detailed protocols and compiled data are intended to facilitate its safe and effective use in a laboratory setting.

References

The Ubiquitous Yet Understated Presence of Phenyl Acetate: A Technical Guide to Its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acetate, a volatile organic compound with a characteristic sweet, floral, and honey-like aroma, is a naturally occurring ester found across a diverse range of biological systems. While often present in trace amounts, its contribution to the sensory profiles of fruits, flowers, and fermented products is significant. Beyond its role as a flavor and fragrance component, this compound and its precursors are involved in various physiological processes in plants, microorganisms, and mammals, garnering interest for their potential applications in agriculture, food science, and medicine. This technical guide provides an in-depth exploration of the natural occurrence and sources of this compound, complete with quantitative data, detailed experimental protocols for its analysis, and visualizations of its related biochemical pathways.

Natural Occurrence and Sources

This compound is biosynthesized by a wide array of organisms, from plants and fungi to bacteria and even mammals, where it exists as a metabolic byproduct. Its presence has been identified in numerous fruits, flowers, and fermented beverages, contributing to their unique aromatic bouquets.

Plant Kingdom

In plants, this compound is a component of the volatile emissions of various flowers and fruits, playing a role in attracting pollinators and seed dispersers. It is often found alongside other aromatic compounds, and its concentration can vary significantly depending on the species, cultivar, and environmental conditions.

Table 1: Quantitative Data of this compound and Related Compounds in Plant Sources

Plant SourceCompoundConcentration/Relative AbundanceMethod of AnalysisReference(s)
An-teaThis compound15.28% of total volatile compoundsNot specified[1]
Champaca (Michelia champaca)Benzyl acetate3-5% of absoluteNot specified
Phenethyl alcohol20-30% of absoluteNot specified
Osmanthus (Osmanthus fragrans)Not specifiedThis compound is a minor componentGC-MS
Strawberry (Fragaria x ananassa)Not specifiedThis compound is a minor volatile componentGC-MS[2]
Passion Fruit (Passiflora edulis)Not specifiedThis compound is a minor volatile componentGC-MS[3]

Note: Specific quantitative data for this compound in many fruits and flowers is limited, as it is often a minor component of the complex volatile profile.

Microbial World

Various microorganisms, including yeasts and bacteria, are known to produce phenylacetic acid (PAA), the precursor to this compound. During fermentation processes, these microorganisms can contribute significantly to the final concentration of this compound and related esters in food and beverages.

Saccharomyces cerevisiae , the primary yeast in wine and beer production, is known to produce 2-phenylethyl acetate, a structurally similar ester with a rose and honey-like aroma, through the Ehrlich pathway. The production of this compound is strain-dependent and influenced by fermentation conditions[4][5][6][7].

Certain bacteria, such as Bacillus and Streptomyces species, have been identified as producers of phenylacetic acid, which possesses antimicrobial properties[8].

Animal Kingdom

In mammals, this compound is a metabolite of phenylalanine. It is formed from the breakdown of 2-phenylethylamine by monoamine oxidase[9][10]. This compound is typically found in urine, and its concentration has been studied as a potential biomarker for certain metabolic disorders and depressive states[9].

Biosynthesis and Metabolic Pathways

The primary route to this compound in many organisms involves the biosynthesis of its precursor, phenylacetic acid (PAA), from the amino acid phenylalanine.

Phenylacetic Acid (PAA) Biosynthesis in Plants

In plants, PAA is synthesized from phenylalanine through a pathway that mirrors the biosynthesis of the primary auxin, indole-3-acetic acid (IAA)[11].

PAA_Biosynthesis_Plant Phenylalanine Phenylalanine Phenylpyruvate Phenylpyruvate Phenylalanine->Phenylpyruvate Aromatic aminotransferase Phenylacetaldehyde Phenylacetaldehyde Phenylpyruvate->Phenylacetaldehyde Phenylpyruvate decarboxylase PAA Phenylacetic Acid Phenylacetaldehyde->PAA Aldehyde dehydrogenase Phenyl_acetate This compound PAA->Phenyl_acetate Presumed Esterification (Phenol O-acetyltransferase?)

Caption: Proposed biosynthesis pathway of phenylacetic acid (PAA) and its potential conversion to this compound in plants.

The final step, the esterification of a phenolic compound with an acetyl donor to form this compound, is presumed to be catalyzed by an O-acetyltransferase, though a specific enzyme for this reaction in plants has not been fully characterized.

Phenylacetate Metabolism in Mammals

In mammals, phenylacetate is metabolized in the mitochondria, primarily in the liver and kidneys. It is conjugated with glutamine to form phenylacetylglutamine, which is then excreted in the urine. This pathway is a means of nitrogen waste removal[12].

Phenylacetate_Metabolism_Mammal cluster_mitochondria Mitochondrion Phenylacetate Phenylacetate Phenylacetyl_CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl_CoA Acyl-CoA Synthetase (ACSM1/ACSM2B) Phenylacetylglutamine Phenylacetylglutamine Phenylacetyl_CoA->Phenylacetylglutamine Glycine N-acyltransferase (GLYAT) Urine Urine Phenylacetylglutamine->Urine Excretion

Caption: Metabolic pathway of phenylacetate in mammalian mitochondria.

Experimental Protocols

The analysis of this compound from natural sources typically involves extraction and subsequent quantification using chromatographic techniques.

Extraction of this compound from Plant Material

1. Steam Distillation-Extraction (SDE)

This method is suitable for the extraction of volatile and semi-volatile compounds from a solid or liquid matrix.

  • Apparatus: Clevenger-type apparatus.

  • Protocol:

    • A known quantity of the plant material (e.g., 100 g of fresh leaves or flowers) is placed in a round-bottom flask with distilled water.

    • An organic solvent (e.g., 50 mL of n-hexane or diethyl ether) is added to the collection arm of the apparatus.

    • The flask is heated, and the resulting steam passes through the plant material, carrying the volatile compounds.

    • The steam and volatiles are condensed, and the immiscible organic solvent traps the this compound.

    • The distillation is carried out for a defined period (e.g., 2-4 hours).

    • The organic solvent containing the extracted compounds is collected, dried over anhydrous sodium sulfate, and concentrated under a gentle stream of nitrogen before analysis[4][5][6][7].

2. Headspace Solid-Phase Microextraction (HS-SPME)

This is a solvent-free method ideal for the analysis of volatile compounds in fruits and beverages.

  • Apparatus: SPME fiber (e.g., DVB/CAR/PDMS), GC vials.

  • Protocol:

    • A homogenized sample (e.g., 5 g of fruit puree) is placed in a 20 mL headspace vial.

    • An internal standard can be added for quantification.

    • The vial is sealed and equilibrated at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15-30 minutes) with agitation.

    • The SPME fiber is exposed to the headspace above the sample to adsorb the volatile compounds.

    • After the extraction period, the fiber is withdrawn and immediately inserted into the injection port of a gas chromatograph for thermal desorption and analysis[8][13][14][15].

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the most common technique for the identification and quantification of volatile compounds like this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Typical GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp up to 250-280°C.

    • Injector: Split/splitless mode, with the temperature set at 250°C.

  • Typical MS Conditions:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: m/z 40-450.

    • Identification: Compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and/or spectral libraries (e.g., NIST, Wiley).

  • Quantification: Can be performed using an internal standard method or by constructing a calibration curve with authentic this compound standards.

Conclusion

This compound, though often a minor constituent of natural aromatic profiles, plays a discernible role in the sensory characteristics of a variety of plants and fermented products. Its biosynthesis from phenylalanine and subsequent metabolism are integral parts of the broader network of aromatic compound biochemistry. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound from diverse natural matrices. Further research into the specific enzymes responsible for its formation and its precise physiological roles in different organisms will undoubtedly unveil new opportunities for its application in various scientific and industrial fields.

References

The Synthesis of Phenyl Acetate via Esterification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chemical synthesis of phenyl acetate through various esterification methodologies. This compound serves as a crucial intermediate and building block in the synthesis of numerous pharmaceuticals and fine chemicals. A comprehensive understanding of its formation is therefore paramount for professionals in drug development and organic synthesis. This document details the core mechanisms, experimental protocols, and quantitative data associated with the primary synthetic routes to this compound.

Core Concepts in this compound Esterification

Esterification is the process of forming an ester, in this case, this compound, typically from a carboxylic acid (or its derivative) and an alcohol (in this case, a phenol). The synthesis of this compound presents unique challenges compared to the esterification of aliphatic alcohols due to the reduced nucleophilicity of the phenolic hydroxyl group. The lone pair of electrons on the oxygen atom in phenol is delocalized into the aromatic ring, rendering it less available for nucleophilic attack.[1] Consequently, reaction conditions often need to be more forcing, or more reactive acylating agents are required to achieve efficient conversion.

The primary methods for the synthesis of this compound are:

  • Fischer-Speier Esterification: The direct acid-catalyzed reaction of phenol with acetic acid.

  • Acylation with Acetic Anhydride: A highly efficient method that can be catalyzed by either acids or bases.

  • Acylation with Acetyl Chloride: A vigorous and highly effective method for acylation.

  • Transesterification: The exchange of the alcohol or acid moiety of an existing ester.

Reaction Mechanisms and Pathways

A fundamental understanding of the reaction mechanisms is crucial for optimizing reaction conditions and minimizing byproducts.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[1] While feasible for phenols, the reaction is an equilibrium process, and often requires elevated temperatures and a means to remove the water byproduct to drive the reaction towards the product.[1][2]

The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of acetic acid, increasing the electrophilicity of the carbonyl carbon.[3][4]

  • Nucleophilic Attack by Phenol: The phenolic hydroxyl group attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[4][5]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3]

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to yield this compound and regenerate the acid catalyst.[3]

Fischer_Workflow Reactants Combine Phenol, Acetic Acid, Toluene, and Sulfuric Acid Reflux Heat to Reflux with Dean-Stark Trap Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Wash Wash with Water, NaHCO3, and Brine Cool->Wash Dry Dry Organic Layer Wash->Dry Purify Filter, Evaporate Solvent, and Vacuum Distill Dry->Purify Product This compound Purify->Product

References

A Technical Guide to the Solubility of Phenyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of phenyl acetate in a diverse range of organic solvents. The information contained herein is intended to support research, development, and formulation activities where this compound is utilized as a reagent, intermediate, or solvent.

Core Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. This compound, an ester of phenol and acetic acid, possesses both a nonpolar aromatic ring and a polar ester group. This structure dictates its solubility characteristics, allowing for miscibility with many common organic solvents. While it is only slightly soluble in water, its solubility is significantly enhanced in less polar, organic environments.

Quantitative Solubility Data

The following table summarizes the quantitative solubility of this compound in various organic solvents at 25°C. The data is presented to facilitate comparison and aid in solvent selection for experimental and manufacturing processes.

Solvent CategorySolvent NameSolubility (g/L) at 25°C[1]
Alcohols Methanol697.98
Ethanol524.81
Isopropanol356.5
n-Propanol338.15
n-Butanol271.71
Isobutanol234.59
sec-Butanol276.34
tert-Butanol389.46
n-Pentanol198.07
Isopentanol188.98
n-Hexanol224.89
n-Heptanol111.83
n-Octanol196.96
Ethylene Glycol249.9
Propylene Glycol198.91
Ketones Acetone779.7
2-Butanone (MEK)446.1
Cyclohexanone469.2
Methyl Isobutyl Ketone (MIBK)195.44
Ethers Tetrahydrofuran (THF)668.73
1,4-Dioxane725.51
Esters Ethyl Acetate443.39
Methyl Acetate509.45
n-Propyl Acetate238.4
Isopropyl Acetate205.11
n-Butyl Acetate216.05
Isobutyl Acetate130.31
n-Pentyl Acetate156.12
Hydrocarbons Toluene148.12
n-Hexane67.47
n-Heptane58.68
Cyclohexane87.25
Ethylbenzene137.49
Chlorinated Solvents Dichloromethane958.48
Chloroform748.72
1,2-Dichloroethane486.13
Carbon Tetrachloride90.69
Amides & Sulfoxides Dimethylformamide (DMF)1312.39
N,N-Dimethylacetamide (DMAc)1116.18
N-Methyl-2-pyrrolidone (NMP)878.92
Dimethyl Sulfoxide (DMSO)1441.31
Nitriles Acetonitrile623.53
Acids Acetic Acid496.47

This compound is also described as being miscible with ether and chloroform.[2]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. Several methods can be employed, ranging from simple qualitative assessments to more precise quantitative measurements.

General Qualitative Solubility Test

This method is useful for a rapid initial screening of solubility in various solvents.

  • Preparation: Add approximately 25 mg of this compound to a small test tube.

  • Solvent Addition: Add the selected solvent dropwise, up to a total volume of 1 mL, shaking vigorously after each addition.

  • Observation: Observe whether the this compound dissolves completely. If a single clear phase is formed, the substance is considered soluble. If two distinct phases remain or the solute does not dissolve, it is considered insoluble.

Standard Shake-Flask Method for Quantitative Determination

The shake-flask method is a widely recognized and accurate technique for determining the solubility of a substance at a specific temperature.

  • System Preparation: An excess amount of this compound is added to a known volume of the chosen organic solvent in a flask.

  • Equilibration: The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, the agitation is stopped, and the mixture is allowed to stand, permitting the undissolved solute to settle.

  • Sampling and Analysis: A sample of the supernatant (the clear, saturated solution) is carefully withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as:

    • Gas Chromatography (GC): For volatile solutes and solvents.

    • High-Performance Liquid Chromatography (HPLC): A versatile method for a wide range of organic compounds.

    • UV-Vis Spectroscopy: If the solute has a distinct chromophore.

    • Gravimetric Analysis: Involves evaporating the solvent from a known volume of the saturated solution and weighing the remaining solute.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solute Weigh excess This compound combine Combine in sealed flask prep_solute->combine prep_solvent Measure known volume of solvent prep_solvent->combine agitate Agitate at constant temperature (24-48h) combine->agitate settle Allow undissolved solute to settle agitate->settle sample Withdraw aliquot of supernatant settle->sample analyze Determine concentration (e.g., HPLC, GC) sample->analyze calculate Calculate solubility (e.g., g/L) analyze->calculate

Caption: A generalized workflow for the shake-flask method of solubility determination.

References

Phenyl Acetate: A Comprehensive Technical Guide on Thermochemical Data and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acetate, an aromatic ester, serves as a significant building block in organic synthesis and finds applications in the pharmaceutical and fragrance industries. A thorough understanding of its thermochemical properties and stability is paramount for process optimization, safety assessments, and predicting its fate in various chemical and biological systems. This technical guide provides a consolidated overview of the key thermochemical data of this compound, detailed experimental protocols for their determination, and an analysis of its stability under different conditions.

Thermochemical Data of this compound

The following tables summarize the essential thermochemical data for this compound, facilitating easy comparison and reference.

Table 1: Enthalpy and Gibbs Free Energy of Formation

Thermodynamic QuantityStateValue (kJ/mol)Reference
Standard Enthalpy of Formation (ΔfH°)Liquid-326.0 ± 0.8Lebedeva and Katin, 1972[1]
Standard Enthalpy of Formation (ΔfH°)Gas-279.7 ± 1.2Lebedeva and Katin, 1972; Reanalyzed by Pedley, Naylor, et al., 1986[1]
Standard Gibbs Free Energy of Formation (ΔfG'°)Aqueous100.0 ± 5.8 (Estimated)eQuilibrator[2]

Table 2: Enthalpy of Combustion and Hydrolysis

Thermodynamic QuantityStateValue (kJ/mol)Reference
Standard Enthalpy of Combustion (ΔcH°)Liquid-3966.0 ± 0.84Lebedeva and Katin, 1972[1]
Enthalpy of Hydrolysis (ΔrH°)Liquid-28.7 ± 0.2Wadsö, 1960[3]

Table 3: Physical Properties

PropertyValueReference(s)
Molecular FormulaC₈H₈O₂PubChem[4]
Molar Mass136.15 g/mol PubChem[4]
Boiling Point196 °CSigma-Aldrich
Melting Point-30 °CPubChem[4]
Density (at 25 °C)1.073 g/mLSigma-Aldrich
Vapor Pressure (at 25 °C)0.398 mmHg (estimated)PubChem[4]

Experimental Protocols

This section details the methodologies employed in the determination of the key thermochemical data and in the study of this compound's stability.

Determination of Enthalpy of Combustion (Bomb Calorimetry)
  • Sample Preparation: A precisely weighed sample of high-purity liquid this compound (typically around 1 gram) is placed in a crucible made of a material that does not react with the sample or products (e.g., platinum).

  • Bomb Assembly: The crucible is placed inside a high-pressure stainless steel vessel known as a "bomb." A fine iron or platinum wire, which will be used for ignition, is connected to two electrodes within the bomb, with the wire either submerged in or in close contact with the sample. A small, known amount of distilled water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and then filled with pure oxygen to a high pressure (typically 25-30 atm) to ensure complete combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known volume of water in an insulated container called a calorimeter. The calorimeter is equipped with a high-precision thermometer to monitor the temperature of the water. The entire setup is designed to be as adiabatic as possible, minimizing heat exchange with the surroundings.

  • Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The corrected temperature rise from the this compound combustion is used along with the calorimeter's heat capacity to calculate the heat of combustion. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the ignition wire.

Determination of Enthalpy of Hydrolysis

The enthalpy of hydrolysis of this compound was measured by Wadsö (1960). The experimental protocol would have likely involved a reaction calorimeter. A general procedure is as follows:

  • Calorimeter and Reagents: A reaction calorimeter, designed to measure the heat change of a chemical reaction in solution, is used. Solutions of this compound and a hydrolyzing agent (e.g., a strong base like sodium hydroxide) of known concentrations are prepared.

  • Temperature Equilibration: The reactant solutions are brought to a constant, known temperature within the calorimeter.

  • Reaction Initiation and Measurement: The reaction is initiated by mixing the reactant solutions. The change in temperature of the solution is precisely measured as the hydrolysis reaction proceeds.

  • Calculation: The enthalpy of hydrolysis is calculated from the measured temperature change, the known heat capacity of the calorimeter and its contents, and the number of moles of this compound that reacted.

Vapor Pressure Measurement (Static Method)

The vapor pressure of a substance can be determined using a static method. This involves measuring the pressure of the vapor in equilibrium with its condensed phase (liquid or solid) at a specific temperature in a closed system.

  • Apparatus: A thermostated vessel connected to a pressure measuring device (manometer) is used. The sample is placed in the vessel.

  • Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles under vacuum.

  • Equilibrium and Measurement: The temperature of the vessel is precisely controlled. The system is allowed to reach equilibrium, at which point the pressure reading stabilizes. This pressure is the vapor pressure of the substance at that temperature. The measurement is repeated at different temperatures to obtain the vapor pressure curve.

Stability of this compound

This compound is a relatively stable compound under standard conditions; however, it can undergo decomposition through several pathways, including hydrolysis, pyrolysis, and rearrangement.

Hydrolysis

The hydrolysis of this compound to phenol and acetic acid is a well-studied reaction. The rate of hydrolysis is significantly influenced by pH.

  • Base-Catalyzed Hydrolysis: In alkaline conditions, hydrolysis is a prominent degradation pathway. The reaction is first-order with respect to the ester and is catalyzed by hydroxide ions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the hydrolysis rate is also accelerated.

  • Neutral Conditions: At neutral pH, the hydrolysis is slow.

An experimental setup to study hydrolysis kinetics typically involves a temperature-controlled reactor where a solution of this compound is maintained at a specific pH. The concentration of this compound or one of the products (e.g., phenol) is monitored over time using techniques like UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Pyrolysis

At elevated temperatures, this compound undergoes unimolecular decomposition. The primary pyrolysis pathway involves a concerted reaction to form phenol and ketene.

A typical experimental setup for studying pyrolysis is a jet-stirred reactor. This compound is introduced into the reactor at a controlled flow rate and temperature. The products are then analyzed using techniques such as synchrotron vacuum ultraviolet photoionization mass spectrometry to identify and quantify the various species formed.

Fries Rearrangement

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), this compound undergoes the Fries rearrangement to produce a mixture of ortho- and para-hydroxyacetophenone. The ratio of the ortho and para isomers can be influenced by the reaction temperature; lower temperatures generally favor the para product, while higher temperatures favor the ortho isomer.

The experimental procedure typically involves refluxing this compound with a Lewis acid in a suitable solvent. The products are then isolated and purified using techniques like distillation and chromatography.

Visualizations

Experimental Workflow for Thermochemical Data Determination

experimental_workflow Experimental Workflow for Thermochemical Data Determination cluster_combustion Enthalpy of Combustion (Bomb Calorimetry) cluster_hydrolysis Enthalpy of Hydrolysis (Reaction Calorimetry) cluster_vapor_pressure Vapor Pressure (Static Method) c1 Sample Preparation (Weighed this compound) c2 Bomb Assembly (Pressurized with O2) c1->c2 c3 Calorimeter Setup (Submerge bomb in water) c2->c3 c4 Ignition & Data Acquisition (Measure Temperature Rise) c3->c4 c5 Data Analysis (Calculate ΔcH°) c4->c5 h1 Reagent Preparation (this compound & Base) h2 Temperature Equilibration h1->h2 h3 Reaction Initiation (Mixing) h2->h3 h4 Temperature Measurement (Monitor ΔT) h3->h4 h5 Calculation (Determine ΔrH°) h4->h5 v1 Sample Degassing (Freeze-Pump-Thaw) v2 Temperature Control v1->v2 v3 Equilibrium Establishment v2->v3 v4 Pressure Measurement v3->v4 v5 Repeat at different T v4->v5

Workflow for determining key thermochemical data of this compound.
Decomposition Pathways of this compound

decomposition_pathways Decomposition Pathways of this compound cluster_hydrolysis Hydrolysis cluster_pyrolysis Pyrolysis cluster_fries Fries Rearrangement phenyl_acetate This compound hydrolysis_products Phenol + Acetic Acid phenyl_acetate->hydrolysis_products H+ or OH- pyrolysis_products Phenol + Ketene phenyl_acetate->pyrolysis_products High Temp fries_products o-Hydroxyacetophenone + p-Hydroxyacetophenone phenyl_acetate->fries_products Lewis Acid (e.g., AlCl3)

Major decomposition pathways of this compound under different conditions.

References

The Double-Edged Sword: Phenyl Acetate as a Key Metabolic Player

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl acetate (PAA), a metabolite derived from the amino acid phenylalanine, has emerged as a critical signaling molecule with a diverse and context-dependent biological role. Primarily produced by the gut microbiota, PAA undergoes hepatic conjugation to form phenylacetylglutamine (PAGln), another key player in host physiology and pathology. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its metabolic pathways, its multifaceted roles in cardiovascular disease, cancer, neurological disorders, and renal disease, and its function as a uremic toxin. This document offers a comprehensive resource for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways to facilitate a deeper understanding of this pivotal metabolite.

Introduction

This compound is an aromatic fatty acid that occupies a unique position at the intersection of microbial and host metabolism. While present at low levels in the human body as a product of phenylalanine metabolism, the majority of circulating PAA originates from the metabolic activity of the gut microbiome.[1][2] Once absorbed, PAA is efficiently converted in the liver and kidneys to phenylacetylglutamine (PAGln), which is then excreted in the urine.[1][3] The balance of PAA production and its subsequent metabolism is crucial, as dysregulation is increasingly linked to a spectrum of diseases.

This guide will systematically unpack the biological roles of this compound, providing a robust framework for understanding its significance in human health and disease. We will delve into its production, its intricate signaling pathways, and its potential as both a therapeutic target and a biomarker.

Production and Metabolism of this compound

The journey of this compound begins in the gut with the microbial metabolism of dietary phenylalanine. Unabsorbed phenylalanine is catabolized by various gut bacteria into phenylpyruvic acid, which is then converted to PAA.[4][5] This process is catalyzed by microbial enzymes such as phenylpyruvate ferredoxin-oxidoreductase (PPFOR) and phenylpyruvate decarboxylase (PPDC).[1]

Upon absorption into the portal circulation, PAA is transported to the liver and kidneys.[1] In these organs, it undergoes conjugation with glutamine to form phenylacetylglutamine (PAGln).[1] This conversion is a critical detoxification step, as it facilitates the excretion of excess nitrogen.[6] The metabolism of PAA to PAGln is a key aspect of its biological activity, as PAGln itself has been identified as a potent signaling molecule.

Below is a diagram illustrating the production and metabolism of this compound.

Dietary Phenylalanine Dietary Phenylalanine Gut Microbiota Gut Microbiota Dietary Phenylalanine->Gut Microbiota Metabolism Phenylpyruvic Acid Phenylpyruvic Acid Gut Microbiota->Phenylpyruvic Acid This compound (PAA) This compound (PAA) Phenylpyruvic Acid->this compound (PAA) Liver & Kidneys Liver & Kidneys This compound (PAA)->Liver & Kidneys Portal Circulation Phenylacetylglutamine (PAGln) Phenylacetylglutamine (PAGln) Liver & Kidneys->Phenylacetylglutamine (PAGln) Conjugation with Glutamine Urinary Excretion Urinary Excretion Phenylacetylglutamine (PAGln)->Urinary Excretion

Caption: Production and metabolism of this compound.

Quantitative Data on this compound and its Metabolites

The concentration of this compound and its downstream metabolite, phenylacetylglutamine, in biological fluids is a critical determinant of their physiological and pathological effects. The following tables summarize key quantitative data from various studies.

Table 1: Plasma Concentrations of this compound (PAA)

ConditionSubject PopulationPAA ConcentrationReference
HealthyHealthy ControlsNot detectable[7]
End-Stage Renal Disease (ESRD)ESRD Patients3.49 ± 0.33 mM (Total)[7]
End-Stage Renal Disease (ESRD)ESRD Patients2.5 ± 0.5 mM (Free)[7]
Cancer Therapy (Phase I)Patients with advanced solid tumorsTarget > 250 µg/mL[8]

Table 2: Plasma Concentrations of Phenylacetylglutamine (PAGln)

ConditionSubject PopulationPAGln ConcentrationFindingReference
Heart FailurePatients undergoing coronary angiographyElevatedAssociated with HF presence and severity[3]
Coronary Heart DiseaseWomen from the Nurses' Health StudyHigher levels in cases vs. controlsIncreased risk of incident CHD[4]
HypertensionHigh-risk hypertensive patients≥ 1.047 µmol/LWorse prognosis for major adverse cardiovascular events (MACEs)[9]
Chronic Kidney DiseaseCKD patientsSignificantly higher than healthy subjectsIdentified as a uremic toxin[10]

Biological Roles of this compound and Phenylacetylglutamine

Cardiovascular Disease

A growing body of evidence strongly links the gut microbiota-derived metabolite PAGln to cardiovascular disease (CVD).[3][5][11] Elevated plasma levels of PAGln are associated with an increased risk of major adverse cardiovascular events, including heart attack and stroke, as well as heart failure.[3][9]

The underlying mechanism appears to involve the interaction of PAGln with adrenergic receptors on platelets, leading to enhanced platelet reactivity and an increased potential for thrombosis.[5][11] This signaling pathway represents a novel link between the gut microbiome and cardiovascular health.

The following diagram illustrates the proposed signaling pathway for PAGln-mediated platelet activation.

PAGln PAGln Adrenergic Receptors Adrenergic Receptors PAGln->Adrenergic Receptors Binds to Platelet Platelet Adrenergic Receptors->Platelet Activates Enhanced Platelet Reactivity Enhanced Platelet Reactivity Platelet->Enhanced Platelet Reactivity Increased Thrombosis Potential Increased Thrombosis Potential Enhanced Platelet Reactivity->Increased Thrombosis Potential Cardiovascular Events Cardiovascular Events Increased Thrombosis Potential->Cardiovascular Events

Caption: PAGln signaling in platelets.

Cancer

In contrast to its detrimental role in cardiovascular health, this compound has shown promise as an anti-cancer agent.[8][12][13][14] In vitro and in vivo studies have demonstrated that PAA can inhibit the growth of various cancer cell lines, including those from renal, prostate, and thyroid cancers, as well as malignant B cells.[12][13][14]

The anti-neoplastic effects of PAA are attributed to its ability to induce cell cycle arrest, promote differentiation, and in some cases, induce apoptosis.[13][14] For instance, in renal cancer cells, PAA treatment leads to an increased percentage of cells in the G1 phase of the cell cycle.[14] Clinical trials have explored the use of sodium phenylacetate in cancer therapy, and while dose-limiting neurotoxicity has been a concern, it remains an area of active investigation.[8][15]

The diagram below depicts the workflow for assessing the anti-cancer effects of this compound in vitro.

Cancer Cell Line Cancer Cell Line Treatment with this compound Treatment with this compound Cancer Cell Line->Treatment with this compound Cell Viability Assay Cell Viability Assay Treatment with this compound->Cell Viability Assay Cell Cycle Analysis Cell Cycle Analysis Treatment with this compound->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Treatment with this compound->Apoptosis Assay Growth Inhibition Growth Inhibition Cell Viability Assay->Growth Inhibition G1 Arrest G1 Arrest Cell Cycle Analysis->G1 Arrest Induction of Apoptosis Induction of Apoptosis Apoptosis Assay->Induction of Apoptosis

Caption: In vitro assessment of PAA's anti-cancer effects.

Neurological Disorders

This compound has been identified as a neurotoxin, particularly in the context of the genetic disorder phenylketonuria (PKU).[16][17][18][19][20] In PKU, impaired metabolism of phenylalanine leads to its accumulation and conversion to PAA.[16] Elevated levels of PAA in the brain are thought to contribute to the neurological damage observed in untreated PKU patients.[16] Studies have shown that chronic exposure to PAA can be detrimental to developing neurons.[16]

Uremic Toxin and Renal Disease

This compound is recognized as a uremic toxin that accumulates in patients with chronic kidney disease (CKD) and end-stage renal disease (ESRD).[7][10][21][22][23] In these patients, impaired renal clearance leads to a significant increase in plasma PAA concentrations.[7] This accumulation is associated with a pro-inflammatory state and an increased risk of cardiovascular complications.[7][23] PAA has been shown to prime polymorphonuclear leukocytes, contributing to inflammation, and to induce the production of reactive oxygen species (ROS) in vascular smooth muscle cells.[23][24][25][26] Furthermore, PAA can inhibit the expression of inducible nitric oxide synthase (iNOS), potentially exacerbating endothelial dysfunction.[27][28][29][30]

The following diagram illustrates the pathological effects of this compound as a uremic toxin.

Chronic Kidney Disease Chronic Kidney Disease Decreased Renal Clearance Decreased Renal Clearance Chronic Kidney Disease->Decreased Renal Clearance Accumulation of PAA Accumulation of PAA Decreased Renal Clearance->Accumulation of PAA Inflammation Inflammation Accumulation of PAA->Inflammation ROS Production in VSMCs ROS Production in VSMCs Accumulation of PAA->ROS Production in VSMCs iNOS Inhibition iNOS Inhibition Accumulation of PAA->iNOS Inhibition Cardiovascular Complications Cardiovascular Complications Inflammation->Cardiovascular Complications ROS Production in VSMCs->Cardiovascular Complications iNOS Inhibition->Cardiovascular Complications

References

Methodological & Application

Application Notes and Protocols: Phenyl Acetate in Fries Rearrangement Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fries rearrangement is a powerful and versatile organic reaction that transforms a phenolic ester into a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst. This reaction is of significant interest in synthetic organic chemistry, particularly in the pharmaceutical and fine chemical industries, for the synthesis of valuable intermediates. Phenyl acetate is a commonly employed substrate in the Fries rearrangement, yielding ortho- and para-hydroxyacetophenone, which are precursors to a variety of pharmaceuticals, agrochemicals, and other specialty chemicals.

This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in Fries rearrangement reactions. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and related fields.

Reaction Mechanism and Selectivity

The Fries rearrangement of this compound proceeds via an electrophilic aromatic substitution mechanism. The reaction is initiated by the coordination of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to the carbonyl oxygen of the ester. This coordination polarizes the acyl-oxygen bond, leading to the formation of an acylium carbocation intermediate. The acylium ion then attacks the aromatic ring at either the ortho or para position. The choice between ortho and para substitution is influenced by reaction conditions such as temperature and the solvent used.[1]

Generally, lower reaction temperatures (≤ 60°C) favor the formation of the para-isomer, while higher temperatures (≥ 160°C) favor the ortho-isomer.[1] The use of non-polar solvents tends to favor the formation of the ortho-substituted product, whereas polar solvents promote para-substitution.

Data Presentation: Quantitative Analysis of this compound Fries Rearrangement

The following table summarizes the quantitative data from various studies on the Fries rearrangement of this compound, highlighting the influence of different catalysts and reaction conditions on product yields.

CatalystTemperature (°C)Solvento-Hydroxyacetophenone Yield (%)p-Hydroxyacetophenone Yield (%)Reference
Aluminum chloride (AlCl₃)130None57.10Not specified[2]
Aluminum chloride (AlCl₃)140None66.63Not specified[2]
Aluminum chloride (AlCl₃)150None64.04Not specified[2]
Aluminum chloride (AlCl₃)160None65.43Not specified[2]
Boron trifluoride (BF₃)90Not specifiedNot specified56[3]
Titanium tetrachloride (TiCl₄)90-100Not specifiedNot specified34[3]
Ferric chloride (FeCl₃)65Not specifiedNot specified25[3]
Zinc chloride (ZnCl₂)125Not specifiedNot specified8[3]
Hydrofluoric acid (HF)20-100Not specifiedNot specified94[3]
Polyphosphoric acid20-100Not specifiedNot specified69[3]
ZSM-5180SulfolaneNot specified28[3]
HY (Si/Al = 3)400Not specifiedNot specifiedNot specified[3]

Experimental Protocols

Protocol 1: Fries Rearrangement of this compound using Aluminum Chloride (Favoring o-Hydroxyacetophenone)

This protocol is adapted from a procedure favoring the formation of the ortho-isomer.[2]

Materials:

  • This compound (13.61 g, 0.1 mol)

  • Anhydrous aluminum trichloride (16 g, 0.12 mol)

  • 5% Hydrochloric acid solution

  • Ethyl acetate

  • Ethanol

  • Three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Steam distillation apparatus

Procedure:

  • To a dry three-necked flask, add this compound (13.61 g).

  • Carefully add anhydrous aluminum trichloride (16 g) to the flask. Caution: This reaction is exothermic and should be performed in a fume hood.

  • Heat the reaction mixture to 140°C and reflux for 1.5 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • Slowly and carefully add 50 mL of 5% hydrochloric acid solution to quench the reaction and dissolve the aluminum salts.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and concentrate using a rotary evaporator.

  • To the concentrated organic layer, add 1-2 times the volume of ethanol and cool to induce crystallization of the para-isomer.

  • Filter the mixture to remove the solid para-isomer. Repeat the crystallization and filtration process 2-3 times.

  • The filtrate, enriched with the ortho-isomer, is then subjected to steam distillation to isolate the volatile o-hydroxyacetophenone.

Protocol 2: Synthesis of p-Hydroxyacetophenone via Fries Rearrangement

This protocol outlines a general procedure for the synthesis of p-hydroxyacetophenone.

Materials:

  • This compound

  • Anhydrous aluminum chloride

  • Nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in nitrobenzene.

  • Cool the flask in an ice bath.

  • Slowly add anhydrous aluminum chloride in portions while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until TLC indicates the consumption of the starting material.

  • Pour the reaction mixture onto crushed ice and add concentrated hydrochloric acid.

  • Separate the organic layer and wash it with water, followed by a sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield p-hydroxyacetophenone.

Mandatory Visualizations

Fries Rearrangement of this compound: Reaction Mechanism

Fries_Rearrangement_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products phenyl_acetate This compound complex This compound-Lewis Acid Complex phenyl_acetate->complex + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) acylium Acylium Carbocation complex->acylium Rearrangement ortho_product o-Hydroxyacetophenone acylium->ortho_product Electrophilic Attack (ortho) para_product p-Hydroxyacetophenone acylium->para_product Electrophilic Attack (para) Experimental_Workflow start Start: Mixing Reactants (this compound & Catalyst) reaction Reaction under Controlled Temperature and Time start->reaction quench Quenching the Reaction (e.g., with HCl solution) reaction->quench extraction Extraction with Organic Solvent quench->extraction washing Washing of Organic Layer extraction->washing drying Drying of Organic Layer (e.g., with Na₂SO₄) washing->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification of Products (Distillation/Crystallization) concentration->purification end End: Isolated Products (o- and p-Hydroxyacetophenone) purification->end

References

Phenyl Acetate: A Versatile Acetylating Agent for Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acetate has emerged as a highly effective and selective acetylating agent for primary amines. Its application is particularly valuable in synthetic chemistry, including drug development, where the protection or modification of primary amino groups is a crucial step. The acetylation of primary amines with this compound proceeds under mild conditions, often at room temperature and without the need for a catalyst, offering a significant advantage over traditional methods that may require harsh reagents or elevated temperatures.[1][2] This method demonstrates high chemoselectivity, preferentially acetylating primary amines in the presence of other functional groups such as alcohols and secondary amines.[1][3] The reactivity of this compound is attributed to the electron-withdrawing nature of the phenyl ring, which makes the carbonyl carbon more electrophilic and the phenoxide ion a good leaving group.[2]

Data Presentation

The efficacy of this compound as an acetylating agent for a variety of primary amines has been demonstrated, with high conversion rates achieved in short reaction times. The following table summarizes the quantitative data from studies on the N-acetylation of various primary amines using this compound in acetonitrile at room temperature.[2][3][4]

Amine SubstrateThis compound (equivalents)Reaction Time (hours)Conversion (%)
3-Aminopropanol1.20.597
2-Aminoethanol1.20.598
Benzylamine1.20.596
(S)-α-Methylbenzylamine1.20.551
Aniline1.20.5No reaction

Experimental Protocols

This section provides a detailed methodology for the acetylation of a primary amine using this compound. Benzylamine is used as a representative substrate.

Materials:

  • Benzylamine

  • This compound

  • Acetonitrile (MeCN), anhydrous

  • Argon gas supply

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Nuclear Magnetic Resonance (NMR) spectrometer for analysis

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add benzylamine (1.0 equivalent, e.g., 1.33 mmol).

  • Dissolve the benzylamine in anhydrous acetonitrile (e.g., 5 mL).

  • Add this compound (1.2 equivalents, e.g., 1.59 mmol) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.

  • Upon completion, remove the solvent in vacuo using a rotary evaporator.

  • The conversion to N-acetylbenzylamine can be determined by ¹H NMR spectroscopic analysis of the crude product.[2][3][4]

  • If necessary, the product can be further purified by column chromatography on silica gel.

Visualizations

Reaction Mechanism:

The acetylation of a primary amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This is followed by the formation of a tetrahedral intermediate, which then collapses to yield the acetylated amine and a phenoxide leaving group.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ (Primary Amine) Intermediate CH₃C(O⁻)(NH₂⁺R)(OPh) Amine->Intermediate Nucleophilic Attack PhenylAcetate CH₃C(=O)OPh (this compound) PhenylAcetate->Intermediate Amide CH₃C(=O)NHR (Acetylated Amine) Intermediate->Amide Collapse Phenoxide PhO⁻ (Phenoxide) Intermediate->Phenoxide Leaving Group Departure

Caption: Nucleophilic acyl substitution mechanism for the acetylation of a primary amine.

Experimental Workflow:

The following diagram outlines the key steps in the experimental protocol for the acetylation of a primary amine using this compound.

experimental_workflow start Start reactants 1. Combine Primary Amine and this compound in Acetonitrile start->reactants reaction 2. Stir at Room Temperature under Argon for 0.5h reactants->reaction workup 3. Solvent Evaporation reaction->workup analysis 4. ¹H NMR Analysis of Crude Product workup->analysis purification 5. (Optional) Column Chromatography analysis->purification end End analysis->end purification->end

Caption: Experimental workflow for the acetylation of primary amines.

References

Laboratory Scale Synthesis of Phenyl Acetate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of phenyl acetate, a key intermediate in the production of various pharmaceuticals and fragrances. The primary method described is the esterification of phenol with acetic anhydride under basic conditions. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.

Introduction

This compound is a significant ester utilized as a building block in organic synthesis. It finds applications as a solvent for cellulose acetate and nitrocellulose, and more importantly, as a precursor in the synthesis of various pharmaceutical compounds, such as 4-hydroxyacetophenone, through the Fries rearrangement. The synthesis of this compound is a fundamental example of esterification, a crucial reaction in organic chemistry. This protocol details a reliable and efficient method for its preparation on a laboratory scale.

Data Presentation

A summary of the key quantitative data for the synthesis and characterization of this compound is presented in the table below. This allows for a quick reference to the expected outcomes and physical properties of the synthesized compound.

ParameterValueReference
Reactants
Phenol1.20 g[1]
Acetic Anhydride1.5 mL[1]
4 M Aqueous NaOH5 mL[1]
Reaction Conditions
TemperatureRoom Temperature[1]
Reaction Time~5 minutes (vigorous shaking)[2]
Product Information
Yield ~20 g (from 15 g phenol)[2]
Boiling Point 195-196 °C[3][4]
Density 1.073 - 1.08 g/mL at 25 °C[2][4]
Appearance Colorless liquid[2]
Purity 99%[4]
Spectroscopic Data
¹H NMR (CDCl₃, ppm) 7.39-7.07 (m, 5H, Ar-H), 2.29 (s, 3H, CH₃)[5]
¹³C NMR (CDCl₃, ppm) 169.5, 150.7, 129.4, 125.8, 121.6, 21.2[5]

Experimental Protocol

This protocol is based on the well-established Schotten-Baumann reaction conditions for the synthesis of this compound from phenol and acetic anhydride.

Materials and Equipment
  • Phenol

  • Acetic Anhydride

  • 10% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

  • Round-bottom flask (25 mL)

  • Separatory funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Distillation apparatus

  • Standard laboratory glassware (beakers, conical flasks, graduated cylinders)

  • Rotary evaporator

Procedure

1. Reaction Setup

  • In a 25 mL round-bottom flask, dissolve 1.20 g of phenol in 5 mL of 4 M aqueous sodium hydroxide solution.[1]

  • To this solution, add a magnetic stirrer bar and 8 mL of ice-chilled water.[1]

  • While stirring the mixture at room temperature, add 1.5 mL of acetic anhydride dropwise using a Pasteur pipette.[1] A vigorous reaction should be observed, and the this compound will begin to form as an oily emulsion.

2. Work-up and Extraction

  • After the addition of acetic anhydride is complete, continue stirring for an additional 5-10 minutes to ensure the reaction goes to completion.

  • Transfer the reaction mixture to a 100 mL separatory funnel.

  • Rinse the round-bottom flask with 10 mL of dichloromethane and add this to the separatory funnel to extract the product.[1]

  • Shake the funnel vigorously, venting frequently to release any pressure. Allow the layers to separate.

  • Collect the lower organic layer.

  • Re-extract the aqueous layer with another 10 mL of dichloromethane to maximize product recovery.[1]

  • Combine the organic extracts.

3. Washing and Drying

  • Wash the combined organic extracts in the separatory funnel with 20 mL of saturated sodium bicarbonate solution to neutralize any unreacted acetic anhydride and phenol.[1]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate or calcium chloride for 20-30 minutes.[1][2]

  • Filter the dried organic solution into a clean, dry 50 mL round-bottom flask.

4. Purification

  • Remove the solvent (dichloromethane) using a rotary evaporator.[1]

  • The crude this compound can be further purified by distillation.[1] Assemble a simple distillation apparatus.

  • Heat the flask gently. Collect the fraction boiling between 190-200 °C.[2] The pure this compound will be a colorless liquid.

Mandatory Visualization

The following diagram illustrates the logical workflow of the synthesis and purification process for this compound.

experimental_workflow start Start reactants 1. Mix Phenol, NaOH(aq), and Water start->reactants add_anhydride 2. Add Acetic Anhydride (Room Temperature) reactants->add_anhydride Stirring extraction 3. Extraction with Dichloromethane add_anhydride->extraction Reaction Complete wash 4. Wash with NaHCO3(aq) extraction->wash Combined Organic Layers dry 5. Dry with Anhydrous MgSO4 or CaCl2 wash->dry evaporation 6. Solvent Evaporation (Rotary Evaporator) dry->evaporation distillation 7. Purification by Distillation evaporation->distillation Crude Product product Pure this compound distillation->product Collect 190-200 °C fraction

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for Phenyl Acetate as a Substrate in Enzymatic Hydrolysis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using phenyl acetate as a substrate for studying enzymatic hydrolysis, particularly for esterases and lipases. This document includes detailed experimental protocols, a summary of kinetic data, and visualizations to aid in understanding the experimental workflows.

Application Notes

Introduction to this compound as a Substrate

This compound is a non-chromogenic ester substrate used to assay the activity of various hydrolytic enzymes, including esterases (E.C. 3.1.1.x) and lipases (E.C. 3.1.1.3). The enzymatic hydrolysis of this compound yields phenol and acetic acid.[1] This reaction serves as a valuable tool for enzyme characterization, inhibitor screening, and kinetic analysis. While chromogenic substrates like p-nitrothis compound (pNPA) are more common due to the direct spectrophotometric detection of the colored p-nitrophenolate product, this compound offers an alternative for specific research needs.[2] The detection of the reaction products from this compound hydrolysis typically requires a secondary reaction to generate a measurable signal.

Principle of the Enzymatic Hydrolysis Assay

The fundamental principle of the assay involves the enzyme-catalyzed cleavage of the ester bond in this compound. The reaction can be monitored by quantifying the appearance of one of the products, typically phenol. A common method for phenol detection is the use of the Folin-Ciocalteu reagent, which produces a blue-colored complex with phenol that can be measured spectrophotometrically.[1] The intensity of the blue color is directly proportional to the amount of phenol produced, and thus to the enzyme's activity.

Applications in Research and Drug Development
  • Enzyme Characterization: Studying the hydrolysis of this compound can help in characterizing the substrate specificity and catalytic efficiency of novel esterases and lipases.

  • High-Throughput Screening: The assay can be adapted for high-throughput screening of enzyme inhibitors, which is crucial in the early stages of drug discovery.

  • Prodrug Development: Esterase-sensitive prodrugs are a common strategy to improve the pharmacokinetic properties of a drug. This compound can be used as a model substrate to study the esterase activity in biological samples (e.g., serum, tissue homogenates) to predict the activation of such prodrugs.

  • Biocatalysis: In industrial biotechnology, enzymes that can hydrolyze or synthesize this compound and related esters are of interest for the production of flavors, fragrances, and other fine chemicals.

Considerations for Assay Development
  • Substrate Stability: this compound can undergo spontaneous hydrolysis in aqueous solutions, especially at alkaline pH. It is crucial to use freshly prepared substrate solutions and to run appropriate blank controls to account for non-enzymatic hydrolysis.[2]

  • Detection Method: The choice of detection method for phenol will influence the sensitivity and complexity of the assay. The Folin-Ciocalteu method is widely used but can be subject to interference from other reducing substances.[2]

  • Enzyme Source and Purity: The kinetic parameters of an enzyme are highly dependent on its source and purity. It is important to use well-characterized enzyme preparations for reproducible results.

  • Assay Conditions: Factors such as pH, temperature, and buffer composition can significantly impact enzyme activity. These parameters should be optimized for the specific enzyme under investigation.

Experimental Protocols

General Protocol for Enzymatic Hydrolysis of this compound using a Spectrophotometric Assay (Folin-Ciocalteu Method)

This protocol is adapted from the method described for lipase activity assay using this compound as a substrate.[1][2]

Materials:

  • This compound

  • Enzyme solution (e.g., lipase, esterase)

  • Tris-HCl buffer (0.1 M, pH 7.0)

  • Triton X-100 (1% v/v)

  • Folin-Ciocalteu reagent

  • Sodium carbonate solution (e.g., 20% w/v)

  • Phenol standard solution

  • Spectrophotometer and cuvettes

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 200 µM) in the assay buffer (Tris-HCl with 1% Triton X-100). Due to the limited stability of this compound in aqueous solutions, it is recommended to prepare this solution fresh daily.[2]

  • Enzyme Reaction:

    • Pipette 2.4 mL of the this compound substrate solution into a test tube.

    • Pre-incubate the substrate solution at the desired reaction temperature (e.g., 40°C) for 5 minutes.

    • Initiate the reaction by adding 0.1 mL of the enzyme solution.

    • Incubate the reaction mixture for a defined period (e.g., 10 minutes) at the reaction temperature.

    • Prepare a blank control by adding 0.1 mL of buffer instead of the enzyme solution.

  • Color Development:

    • Stop the enzymatic reaction by adding 0.5 mL of the Folin-Ciocalteu reagent.

    • Add 1 mL of the sodium carbonate solution to develop the blue color.

    • Incubate the mixture at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solution at 750 nm using a spectrophotometer.

    • Use the blank control to zero the spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of phenol.

    • Determine the concentration of phenol produced in the enzymatic reaction from the standard curve.

    • One unit of enzyme activity is typically defined as the amount of enzyme that liberates 1 µmol of phenol per minute under the specified assay conditions.

Protocol for Determination of Michaelis-Menten Kinetics

Procedure:

  • Follow the general protocol for the enzymatic hydrolysis assay.

  • Vary the concentration of this compound over a range that brackets the expected Michaelis constant (Km). A typical range could be from 0.1 to 10 times the expected Km.

  • Measure the initial reaction velocity (v0) at each substrate concentration. Ensure that the reaction time is within the linear range of product formation.

  • Plot the initial velocity (v0) against the substrate concentration ([S]).

  • Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using a non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/v0 vs. 1/[S]) can be used for a linear representation of the data.

Data Presentation

Table 1: Kinetic Parameters for Enzymatic Hydrolysis of this compound

EnzymeSourceKm (mM)Vmax (units)Assay ConditionsReference
EDTA-sensitive esteraseHuman serum0.97Not specifiedpH 7.4 and 8.4, 37°C[3]
EDTA-insensitive esteraseHuman serum2.7Not specifiedpH 7.4 and 8.4, 37°C[3]
LipaseCandida antarctica B (immobilized)Not specifiedInitial reaction rate: 113.5 mM/min (for synthesis)40°C, heptane medium[4]
LipasePseudomonas fluorescens (immobilized)0.364.13 mM/minNot specified[3]
Lipase (free)Pseudomonas fluorescens0.762.24 mM/minNot specified[3]

Note: The majority of published kinetic studies on esterases and lipases utilize chromogenic substrates like p-nitrothis compound, leading to a relative scarcity of comprehensive kinetic data for this compound itself.

Mandatory Visualization

Enzymatic_Hydrolysis cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products This compound This compound Esterase/Lipase Esterase/Lipase This compound->Esterase/Lipase Substrate Binding H2O H2O H2O->Esterase/Lipase Phenol Phenol Esterase/Lipase->Phenol Product Release Acetic Acid Acetic Acid Esterase/Lipase->Acetic Acid

Caption: Enzymatic hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Buffer and Reagents B Prepare this compound Substrate Solution A->B C Prepare Enzyme Solution A->C D Pre-incubate Substrate at Reaction Temperature B->D E Initiate Reaction with Enzyme C->E D->E F Incubate for a Defined Time E->F G Stop Reaction and Develop Color F->G H Measure Absorbance G->H I Calculate Product Concentration H->I J Determine Enzyme Activity/Kinetics I->J

Caption: Experimental workflow for enzyme kinetics.

References

Application Notes and Protocols: Phenyl Acetate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acetate is a versatile reagent and intermediate in organic synthesis, with notable applications in the pharmaceutical industry.[1][2] Its primary utility lies in its role as a precursor for the synthesis of various pharmaceutical intermediates, most significantly hydroxyaryl ketones, through the Fries rearrangement.[3][4] These ketones serve as crucial building blocks for a range of therapeutic agents. Additionally, this compound and its derivatives are explored for their own potential pharmacological activities and are used as acetylating agents in specific synthetic transformations.[5][6][7]

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, focusing on key reaction pathways and important drug molecules.

Key Applications of this compound in Pharmaceutical Synthesis

The most prominent application of this compound in drug synthesis is its conversion to ortho- and para-hydroxyacetophenone via the Fries rearrangement.[8][9] These isomers are valuable intermediates in the production of several active pharmaceutical ingredients (APIs).

  • o-Hydroxyacetophenone is a key starting material for the synthesis of the antiarrhythmic drug propafenone .[10][11]

  • p-Hydroxyacetophenone serves as a precursor for the synthesis of drugs such as the bronchodilator salbutamol and the widely used analgesic paracetamol (acetaminophen).[12][13][14]

Furthermore, novel fluorine-substituted this compound derivatives have been synthesized and evaluated as ultra-short recovery sedative/hypnotic agents, demonstrating the potential for direct pharmacological applications of modified this compound structures.[5][7][15] this compound can also be employed as a mild acetylating agent for primary amines under specific conditions.[16][17]

Data Presentation: Synthesis of Intermediates and Pharmaceuticals

The following tables summarize quantitative data for key synthetic steps starting from this compound and its derivatives.

Table 1: Fries Rearrangement of this compound to Hydroxyacetophenones
CatalystSolventTemperature (°C)Time (h)Conversion (%)Yield (o/p ratio)Reference
AlCl₃Toluene1401.5-37.87% (o-isomer)[18]
AlCl₃Nitrobenzene20-25--High p-isomer[7]
AlCl₃None1401.5-66.63% (o-isomer)[18]
HFNone20-100-99.690.5% (p-isomer)[19]
p-Toluenesulfonic acidNone90-1600.598High o-isomer[13]
Trifluoromethanesulfonic acidNone00.5HighHigh p-isomer[20]
Table 2: Synthesis of Propafenone from o-Hydroxyacetophenone
StepReactantsReagents/ConditionsYield (%)Reference
Chalcone Formationo-Hydroxyacetophenone, BenzaldehydeNaOH, 20-35°C, 7-10h-[1]
Epoxidationo-Hydroxyacetophenone, EpichlorohydrinNaOH, Reflux, 4h-[5]
Amination2-(2',3'-epoxypropoxy)-acetophenone, PropylamineReflux-[4]
Aldol Condensation2-(2'-hydroxy-3'-propylaminopropoxy)-acetophenone, Benzaldehyde--[4]
Hydrogenation2-(2'-hydroxy-3'-propylaminopropoxy)-benzalacetophenoneH₂Overall 55%[4]
Final ProductPropafenone BaseMethanol, Acetone, Reflux90% (as HCl salt)[1]
Table 3: Synthesis of Salbutamol Impurity F from p-Hydroxyacetophenone
StepStarting MaterialReagents/ConditionsYield (%)Reference
Benzyl Protection4-hydroxyacetophenoneBenzyl bromide, K₂CO₃, Acetone, Reflux, 24h95[12]
Bromination1-(4-(benzyloxy)phenyl)ethan-1-oneHBr, DMSO, 0°C to rt, 12h88[12]
Amination2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-onet-BuNH₂, THF, rt, 12h56[12]
Reduction1-(4-(benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-oneNaBH₄, Methanol, 0°C to rt, 2h85[12]
Dimerization1-(4-(benzyloxy)phenyl)-2-(tert-butylamino)ethan-1-olDBU, THF, 48h32[12]
DeprotectionDimerized intermediateH₂, Pd/C, THF, rt, 2h76[12]
Overall Yield 15.2 [12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from phenol and acetyl chloride.[11]

Materials:

  • Phenol

  • Acetyl chloride

  • Cyclohexane

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for workup

Procedure:

  • In a round-bottom flask, dissolve phenol in cyclohexane.

  • Add acetyl chloride to the solution with a molar ratio of phenol to acetyl chloride of 1:1.15-1.3.

  • Stir the reaction mixture at 20°C for 5 hours.

  • Upon completion of the reaction, perform an appropriate aqueous workup to remove unreacted starting materials and byproducts.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain this compound.

Protocol 2: Fries Rearrangement for the Synthesis of p-Hydroxyacetophenone

This protocol details the conversion of this compound to p-hydroxyacetophenone using trifluoromethanesulfonic acid.[20]

Materials:

  • This compound

  • Trifluoromethanesulfonic acid

  • Round-bottom flask (5-25 mL)

  • Magnetic stirrer

  • Ice-water bath

  • Dichloromethane

  • Separatory funnel

  • Anhydrous magnesium or sodium sulfate

Procedure:

  • In a clean, dry 5-25 mL round-bottom flask equipped with a magnetic stirrer, add trifluoromethanesulfonic acid (0.5 mL) and cool to 0°C in an ice-water bath.

  • To the cooled acid, add this compound (50 µL) and stir for 30 minutes at 0°C.

  • Carefully add the contents of the flask to a mixture of ice-water (approximately 25 mL).

  • Allow the ice to melt and transfer the mixture to a 100 mL separatory funnel.

  • Extract the aqueous layer with dichloromethane (15 mL).

  • Separate the organic layer and re-extract the aqueous layer with another 15 mL of dichloromethane.

  • Combine the organic extracts and wash with a saturated sodium chloride solution (25 mL).

  • Dry the organic layer with anhydrous magnesium or sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization from toluene.

Protocol 3: Synthesis of Fluorine-Substituted this compound Derivatives (General Procedure)

This protocol outlines the final step in the synthesis of novel hypnotic fluorine-substituted this compound derivatives.[10]

Materials:

  • Appropriately substituted this compound intermediate (e.g., compound 4a-n in the reference) (1 mmol)

  • 2-chloro-N,N-diethylacetamide (1 mmol)

  • Potassium carbonate (K₂CO₃) (1.5 mmol)

  • Acetone (50 mL)

  • Ethyl acetate

  • Distilled water

  • Anhydrous magnesium sulfate

  • Chromatography supplies

Procedure:

  • To a 50 mL flask, add the substituted this compound intermediate, 2-chloro-N,N-diethylacetamide, and K₂CO₃ in acetone.

  • Reflux the reaction mixture overnight.

  • After cooling, evaporate the acetone.

  • Add ethyl acetate (300 mL) to the residue and wash three times with distilled water.

  • Dry the organic phase with anhydrous magnesium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product using column chromatography (5-10% petroleum ether/ethyl acetate) to obtain the final compound.

Visualizations

Synthesis of Propafenone from this compound

G phenyl_acetate This compound fries Fries Rearrangement (AlCl3, high temp) phenyl_acetate->fries o_hydroxy o-Hydroxyacetophenone fries->o_hydroxy epoxidation Epoxidation (Epichlorohydrin, NaOH) o_hydroxy->epoxidation epoxy_intermediate 2-(2',3'-epoxypropoxy)- acetophenone epoxidation->epoxy_intermediate amination Amination (Propylamine) epoxy_intermediate->amination amino_intermediate 2-(2'-hydroxy-3'-propylaminopropoxy)- acetophenone amination->amino_intermediate aldol Aldol Condensation (Benzaldehyde) amino_intermediate->aldol chalcone_intermediate 2-(2'-hydroxy-3'-propylaminopropoxy)- benzalacetophenone aldol->chalcone_intermediate hydrogenation Hydrogenation (H2) chalcone_intermediate->hydrogenation propafenone Propafenone hydrogenation->propafenone

Caption: Synthetic pathway of Propafenone from this compound.

Experimental Workflow for Fries Rearrangement

G start Start reaction Reaction: This compound + Catalyst (e.g., AlCl3 or H+) start->reaction workup Aqueous Workup & Quenching reaction->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying evaporation Solvent Evaporation drying->evaporation purification Purification (Distillation or Recrystallization) evaporation->purification product Hydroxyacetophenone (o- and p-isomers) purification->product

Caption: General experimental workflow for the Fries Rearrangement.

Signaling Pathway of Propafenone

G propafenone Propafenone na_channel Voltage-gated Sodium Channels propafenone->na_channel Blocks beta_receptor Beta-adrenergic Receptors propafenone->beta_receptor Blocks k_channel Potassium Channels propafenone->k_channel Blocks (minor) na_influx Decreased Na+ Influx na_channel->na_influx sympathetic_activity Reduced Sympathetic Activity beta_receptor->sympathetic_activity repolarization Prolonged Repolarization k_channel->repolarization action_potential Decreased Rate of Rise of Action Potential na_influx->action_potential conduction_velocity Slowed Conduction Velocity antiarrhythmic Antiarrhythmic Effect conduction_velocity->antiarrhythmic action_potential->conduction_velocity sympathetic_activity->antiarrhythmic repolarization->antiarrhythmic

Caption: Mechanism of action of the antiarrhythmic drug Propafenone.

Mechanism of Action of Hypnotic this compound Derivatives

G hypnotic Fluorine-Substituted This compound Derivative gabaa_receptor GABAA Receptor hypnotic->gabaa_receptor Positive Allosteric Modulator gaba_binding Enhanced GABA Binding gabaa_receptor->gaba_binding cl_influx Increased Cl- Influx gaba_binding->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization cns_depression CNS Depression hyperpolarization->cns_depression hypnosis Hypnotic Effect cns_depression->hypnosis

Caption: Signaling pathway for hypnotic this compound derivatives.

References

Application Notes and Protocols for the Use of Phenylacetate as a Protecting Group for Hydroxyl Functions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the multistep preparation of complex molecules such as pharmaceuticals and natural products. The phenylacetyl (Pac) group, employed as a phenylacetate ester, serves as a valuable tool for the temporary protection of hydroxyl functions. Its stability and specific cleavage conditions offer advantages in various synthetic contexts. These notes provide detailed protocols and data for the application of the phenylacetyl group in protecting alcohols.

Introduction to the Phenylacetyl (Pac) Protecting Group

The phenylacetyl group is an acyl-type protecting group used to mask the reactivity of hydroxyl moieties in a molecule. The protection involves the formation of a phenylacetate ester, which is generally stable under neutral and mildly acidic conditions. Its removal is typically effected under basic conditions, offering a degree of orthogonality with acid-labile and hydrogenolysis-sensitive protecting groups.

Key Advantages:

  • Stability: Phenylacetate esters are robust and can withstand a range of reaction conditions.

  • Ease of Introduction: The group can be readily introduced using standard acylation methods.

  • Orthogonality: It is stable under conditions used to cleave many other protecting groups, such as silyl ethers.

  • Alternative Cleavage Methods: Besides basic hydrolysis, enzymatic cleavage offers a mild and selective deprotection strategy.

Applications in Synthesis

The phenylacetyl group is particularly useful in:

  • Carbohydrate Chemistry: Where multiple hydroxyl groups with varying reactivity require a sophisticated orthogonal protection strategy.

  • Peptide Synthesis: For the protection of the hydroxyl side chains of serine, threonine, and tyrosine.

  • Natural Product Synthesis: In complex synthetic routes requiring a robust hydroxyl protecting group that can be removed under specific basic conditions.

Experimental Protocols

3.1. Protection of Hydroxyl Groups

The hydroxyl group of an alcohol can be converted to a phenylacetate ester using phenylacetic anhydride or phenylacetyl chloride in the presence of a suitable base.

Method A: Using Phenylacetic Anhydride and DMAP

This method is effective for primary and secondary alcohols.

  • Reagents and Materials:

    • Alcohol (substrate)

    • Phenylacetic anhydride

    • 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous dichloromethane (DCM) or pyridine

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Standard work-up and purification supplies

  • Protocol:

    • To a clean, dry round-bottom flask, add the alcohol (1.0 eq.).

    • Dissolve the alcohol in a suitable anhydrous solvent (e.g., DCM, approximately 0.5 M concentration).

    • Add phenylacetic anhydride (1.1 - 1.5 eq.) to the solution.[1]

    • Add a catalytic amount of DMAP (0.05 - 0.2 eq.).[1]

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[1]

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Method B: Using Phenylacetyl Chloride and Pyridine

This method is also suitable for a range of alcohols.

  • Reagents and Materials:

    • Alcohol (substrate)

    • Phenylacetyl chloride

    • Anhydrous pyridine

    • Magnetic stirrer and stir bar

    • Round-bottom flask with a dropping funnel

    • Ice bath

    • Standard work-up and purification supplies

  • Protocol:

    • Dissolve the alcohol (1.0 eq.) in anhydrous pyridine in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add phenylacetyl chloride (1.1 - 1.2 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

3.2. Deprotection of Phenylacetate Esters

The phenylacetyl group is typically removed by saponification using a base in a protic solvent. Enzymatic cleavage provides an alternative, milder method.

Method A: Zemplén Deacetylation (Basic Hydrolysis)

This is a widely used method for the cleavage of acyl protecting groups.

  • Reagents and Materials:

    • Phenylacetyl-protected alcohol

    • Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M or 25 wt%)

    • Anhydrous methanol

    • Ion-exchange resin (H+ form, e.g., Dowex 50WX8)

    • Magnetic stirrer and stir bar

    • Round-bottom flask

    • Standard work-up and purification supplies

  • Protocol:

    • Dissolve the phenylacetyl-protected compound (1.0 eq.) in anhydrous methanol (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).[2]

    • Cool the solution to 0 °C.

    • Add a catalytic amount of sodium methoxide solution.[2]

    • Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.[2]

    • Neutralize the reaction mixture by adding ion-exchange resin (H+ form) until the pH is neutral.[2]

    • Filter the resin and wash it with methanol.[2]

    • Combine the filtrate and washings and concentrate under reduced pressure.[2]

    • Purify the resulting alcohol by silica gel column chromatography if necessary.

Method B: Enzymatic Cleavage with α-Chymotrypsin

This method offers high selectivity and mild reaction conditions.

  • Reagents and Materials:

    • Phenylacetyl-protected alcohol

    • α-Chymotrypsin

    • Phosphate buffer (e.g., pH 7.0)

    • Organic co-solvent if needed (e.g., acetone)

    • Magnetic stirrer and stir bar

    • Reaction vessel

  • Protocol:

    • Suspend the phenylacetyl-protected substrate in a phosphate buffer.

    • Add α-chymotrypsin to the mixture.

    • Stir the reaction at a controlled temperature (e.g., room temperature or 37 °C).

    • Monitor the reaction progress by TLC or HPLC. Note that the hydrolysis rate of phenylacetyl esters can be slower than that of other related esters like dihydrocinnamyl esters.[3]

    • Upon completion, extract the product with a suitable organic solvent.

    • Wash, dry, and concentrate the organic phase.

    • Purify the product as needed.

Data Presentation

Table 1: Typical Reaction Conditions for Protection of Alcohols

Substrate Type Acylating Agent Catalyst/Base Solvent Temp. Time (h) Typical Yield
Primary Alcohol Phenylacetic Anhydride DMAP (cat.) DCM RT 1 - 4 >90%
Secondary Alcohol Phenylacetic Anhydride DMAP (cat.) DCM RT 2 - 6 80-95%

| Phenol | Phenylacetyl Chloride | Pyridine | Pyridine | 0°C to RT | 2 - 5 | 85-95% |

Table 2: Deprotection Conditions for Phenylacetate Esters

Method Reagents Solvent Temp. Time Notes
Basic Hydrolysis NaOMe (cat.) Methanol RT 0.5 - 2 h Zemplén conditions; requires neutralization.

| Enzymatic | α-Chymotrypsin | Buffer (pH 7) | RT - 37°C | Variable | Highly selective; mild conditions. |

Table 3: Stability and Orthogonality of the Phenylacetyl Group

Condition/Reagent Stability of Pac Group Compatible Protecting Groups Incompatible Protecting Groups
Mild Acid (e.g., AcOH) Stable Silyl ethers (TBDMS, TIPS), Boc Trityl (Tr), THP
Strong Acid (e.g., TFA, HCl) Labile Benzyl (Bn) Boc, tBu esters/ethers
Catalytic Hydrogenation Stable Benzyl (Bn), Cbz Allyl, O-benzyl
Basic Conditions (e.g., NaOMe) Labile Benzyl (Bn), Silyl ethers, THP Acetyl (Ac), Benzoyl (Bz)

| Fluoride Ion (e.g., TBAF) | Stable | Silyl ethers (TBDMS, TBDPS, TIPS) | - |

Advanced Phenylacetyl-Based Protecting Groups

For specialized applications, particularly in carbohydrate synthesis, modified phenylacetyl groups have been developed to offer unique cleavage conditions.

  • (2-Azidomethyl)phenylacetyl (AMPA): This group is introduced using DCC and is cleaved under reductive conditions via hydrogenation with a Lindlar catalyst. It is stable to conditions that remove benzyl, acyl, acetal, and ketal groups.[4]

  • Oxo-phenylacetyl (OPAc): This group is more electrophilic than standard acyl groups and can be selectively removed in the presence of acetyl and benzoyl groups using reagents like KHSO₅ or carefully controlled amounts of AcCl in methanol.[5]

Visualizations

Protection_Reaction compound_A R-OH (Alcohol) plus1 + compound_B Phenylacetic Anhydride compound_B->midpoint compound_C R-O-Pac (Protected Alcohol) compound_D Phenylacetic Acid plus2 + catalyst DMAP (cat.) CH2Cl2, RT midpoint->compound_C midpoint->catalyst

Figure 1: General scheme for the protection of an alcohol using phenylacetic anhydride.

Deprotection_Reaction compound_A R-O-Pac (Protected Alcohol) reagent NaOMe (cat.) Methanol, RT compound_A->reagent compound_B R-OH (Alcohol) compound_C Methyl Phenylacetate plus + reagent->compound_B

Figure 2: Deprotection of a phenylacetate ester using Zemplén conditions.

Orthogonal_Workflow start Substrate R-OH protect_silyl Protect as Silyl Ether (e.g., TBDMSCl, Imidazole) start->protect_silyl intermediate1 R(OTBDMS)-OH protect_silyl->intermediate1 protect_pac Protect as Phenylacetate (Pac₂O, DMAP) intermediate2 R(OTBDMS)-OPac protect_pac->intermediate2 intermediate1->protect_pac reaction_step Perform Synthetic Step (e.g., Oxidation, Grignard) intermediate2->reaction_step deprotect_silyl Selective Silyl Deprotection (TBAF) reaction_step->deprotect_silyl intermediate3 R(OH)-OPac deprotect_silyl->intermediate3 deprotect_pac Final Pac Deprotection (NaOMe, MeOH) intermediate3->deprotect_pac final_product Final Product R(OH)₂ deprotect_pac->final_product

Figure 3: Workflow illustrating the orthogonality of the phenylacetyl (Pac) group with a silyl ether.

References

Phenyl Acetate: A Versatile Starting Material for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Phenyl acetate, the ester of phenol and acetic acid, serves as a valuable and versatile starting material in a multitude of organic syntheses. Its utility spans from classic rearrangement reactions to modern cross-coupling methodologies, making it a key building block in the synthesis of pharmaceuticals, fine chemicals, and natural products. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on reproducibility and practical implementation in a laboratory setting.

Synthesis of this compound

This compound can be readily prepared from phenol through acetylation. A common and efficient method involves the reaction of phenol with acetic anhydride in the presence of a base.

Experimental Protocol: Synthesis of this compound from Phenol[1][2]

This protocol describes the synthesis of this compound from phenol and acetic anhydride using aqueous sodium hydroxide.

Materials:

  • Phenol (1.20 g)

  • 4 M Aqueous Sodium Hydroxide (NaOH) solution (5 mL)

  • Ice-chilled water (8 mL)

  • Acetic anhydride (1.5 mL)

  • Dichloromethane (CH₂Cl₂) (2 x 15 mL for extraction)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 25 mL Round-bottom flask (RBF)

  • 100 mL Separating funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Add phenol (1.20 g) to a 25 mL round-bottom flask.

  • Add 4 M aqueous NaOH solution (5 mL) and swirl to dissolve the phenol, forming sodium phenoxide.

  • Add a magnetic stirrer bar and ice-chilled water (8 mL).

  • While stirring at room temperature, add acetic anhydride (1.5 mL) dropwise using a Pasteur pipette.

  • Continue stirring for 5 minutes after the addition is complete.

  • Transfer the reaction mixture to a 100 mL separating funnel.

  • Extract the product with dichloromethane (15 mL).

  • Separate the organic layer and re-extract the aqueous layer with another 15 mL of dichloromethane.

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure to obtain this compound as a colorless liquid.

  • For higher purity, the product can be distilled.

Quantitative Data:

ParameterValueReference
Typical Yield~20 g (from 15 g phenol)[1]
Boiling Point196 °C[1]

The Fries Rearrangement: Synthesis of Hydroxyacetophenones

The Fries rearrangement is a cornerstone application of this compound, providing a direct route to ortho- and para-hydroxyacetophenones. These products are crucial intermediates in the pharmaceutical industry.[2][3][4] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride, or a strong Brønsted acid.[3][5] The regioselectivity of the rearrangement can be influenced by reaction conditions such as temperature and solvent.[2][3]

Experimental Workflow: Fries Rearrangement

Fries_Rearrangement_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_products Products PhenylAcetate This compound ReactionVessel Reaction with Lewis Acid (e.g., AlCl₃) or Brønsted Acid PhenylAcetate->ReactionVessel Quenching Quenching (e.g., with ice-water) ReactionVessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Distillation Distillation or Chromatography Evaporation->Distillation o_HAP o-Hydroxyacetophenone Distillation->o_HAP p_HAP p-Hydroxyacetophenone Distillation->p_HAP

Caption: Experimental workflow for the Fries rearrangement of this compound.

Experimental Protocol: Fries Rearrangement of this compound to 4-Hydroxyacetophenone[1]

This protocol utilizes trifluoromethanesulfonic acid as a Brønsted acid catalyst to favor the formation of the para-isomer.

Materials:

  • This compound (50 µL)

  • Trifluoromethanesulfonic acid (0.5 mL)

  • Ice-water mixture (approx. 25 mL)

  • Dichloromethane (2 x 15 mL)

  • 5-25 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • 100 mL Separating funnel

Procedure:

  • In a clean, dry 5-25 mL round-bottom flask equipped with a magnetic stirrer, add trifluoromethanesulfonic acid (0.5 mL).

  • Cool the flask to 0 °C in an ice bath.

  • To the cooled acid, add this compound (50 µL) and stir for 30 minutes at 0 °C.

  • Gradually add the contents of the flask to a beaker containing an ice-water mixture (approx. 25 mL).

  • Allow the ice to melt, then transfer the mixture to a 100 mL separating funnel.

  • Extract the aqueous layer with dichloromethane (15 mL).

  • Separate the organic layer and re-extract the aqueous layer with another 15 mL of dichloromethane.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and evaporate the solvent to yield the product.

Quantitative Data for Fries Rearrangement
CatalystTemperatureSolventMajor ProductYieldReference
Aluminum chlorideLow (<60 °C)Non-polarp-Hydroxyacetophenone-[2]
Aluminum chlorideHigh (>160 °C)Non-polaro-Hydroxyacetophenone33.7% (ortho)[5]
Trifluoromethanesulfonic acid0 °C-4-HydroxyacetophenoneHigh (regioselective)[6]
Zeolites (BEA)423 Kn-decane2-hydroxy-5-methylacetophenone (from p-tolyl acetate)-[7]

This compound as an Acetylating Agent

This compound can serve as a mild and selective N-acetylating agent for primary amines, even in the presence of secondary amino or hydroxyl groups.[8] This application is particularly useful in the synthesis of complex molecules where chemoselectivity is crucial.

Reaction Pathway: N-Acetylation of Primary Amines

N_Acetylation PhenylAcetate This compound AcetylatedAmine N-Acetylated Amine (R-NH-Ac) PhenylAcetate->AcetylatedAmine R-NH₂ PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->AcetylatedAmine Phenol Phenol AcetylatedAmine->Phenol by-product

Caption: General scheme for the N-acetylation of primary amines using this compound.

Experimental Protocol: Selective N-Acetylation of 3-Aminopropanol[8]

Materials:

  • 3-Aminopropanol

  • This compound (1.2 equivalents)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve 3-aminopropanol in acetonitrile.

  • Add 1.2 equivalents of this compound to the solution.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC).

  • Upon completion, the product can be isolated using standard work-up and purification techniques.

Quantitative Data:

AmineEquivalents of this compoundSolventReaction TimeConversionReference
3-Aminopropanol1.2Acetonitrile0.5 hHigh[8]
2-Aminoethanol1.2Acetonitrile0.5 hHigh[8]
Benzylamine1.2Acetonitrile0.5 hHigh[8]

This compound in Cross-Coupling Reactions

Recent advances in catalysis have enabled the use of this compound and its derivatives in cross-coupling reactions. These methods often involve the cleavage of the C(acyl)-O bond, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.[9] Palladium-catalyzed C-H activation/aryl-aryl coupling of phenylacetic acids has also been reported, providing a route to diarylated products.[10][11]

Conceptual Diagram: Pd-Catalyzed C-H Activation/Coupling

CH_Activation_Coupling PhenylaceticAcid Phenylacetic Acid Derivative CoupledProduct ortho-Arylated Phenylacetic Acid Derivative PhenylaceticAcid->CoupledProduct ArylTrifluoroborate Aryltrifluoroborate ArylTrifluoroborate->CoupledProduct PdCatalyst Pd(II) Catalyst PdCatalyst->CoupledProduct Oxidant Oxidant (O₂) Oxidant->CoupledProduct

Caption: Palladium-catalyzed ortho-C-H coupling of phenylacetic acid derivatives.

This compound as a Protecting Group for Phenols

The acetate group can be used as a protecting group for phenols. This compound itself is the protected form of phenol. The deprotection can be achieved under various conditions, offering flexibility in synthetic design.

Experimental Protocol: Deprotection of this compound[12][13]

This protocol describes a mild deprotection method using ammonium acetate.

Materials:

  • This compound

  • Ammonium acetate

  • Aqueous methanol

Procedure:

  • Dissolve the this compound in aqueous methanol.

  • Add ammonium acetate as a catalyst.

  • Stir the reaction at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The phenol product can be isolated by standard work-up procedures.

Quantitative Data for Deprotection:

ReagentConditionsYieldReference
Ammonium acetateAqueous MeOH, RTExcellent
Zn-Montmorillonite nano clay120 °C, 3 h99% conversion[12]
Titanium(IV) isopropoxideTHF, RT83%[13]

Conclusion

This compound is a readily accessible and economically viable starting material with a broad range of applications in modern organic synthesis. Its utility in the classic Fries rearrangement for the production of pharmaceutical intermediates is well-established. Furthermore, its role as a selective acetylating agent and its emerging use in innovative cross-coupling reactions highlight its continued importance for researchers, scientists, and professionals in drug development. The protocols and data presented herein provide a solid foundation for the successful application of this compound in the laboratory.

References

Application Notes and Protocols for Kinetic Studies of Phenyl Acetate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hydrolysis of phenyl acetate is a classic model reaction in chemical kinetics, providing a fundamental example of ester cleavage. This reaction is of significant interest to researchers in various fields, including physical organic chemistry, enzymology, and drug development. Understanding the kinetics of ester hydrolysis is crucial for predicting the stability of ester-containing drugs, designing enzyme inhibitors, and elucidating reaction mechanisms.

This compound undergoes hydrolysis to yield phenol and acetic acid. The reaction rate is highly dependent on pH and temperature and can be catalyzed by acids, bases, or enzymes such as arylesterases. This document provides detailed application notes and protocols for studying the kinetics of this compound hydrolysis, with a focus on spectrophotometric methods.

Reaction Mechanism

The hydrolysis of this compound can proceed through different pathways depending on the pH of the solution.

  • Neutral Hydrolysis: A slow reaction involving the nucleophilic attack of water on the carbonyl carbon of the ester.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions (pH < 3), the reaction is specifically catalyzed by hydronium ions. The protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed (Alkaline) Hydrolysis: In neutral to alkaline solutions (pH > 4), the hydrolysis is predominantly catalyzed by hydroxide ions.[1] The hydroxide ion is a stronger nucleophile than water and directly attacks the carbonyl carbon. This is often the most significant pathway under physiological conditions.[2]

The overall reaction scheme for the base-catalyzed hydrolysis of this compound is shown below.[2][3]

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products This compound This compound Tetrahedral Intermediate Tetrahedral Intermediate This compound->Tetrahedral Intermediate Nucleophilic Attack Hydroxide Ion Hydroxide Ion Hydroxide Ion->Tetrahedral Intermediate Phenoxide Ion Phenoxide Ion Tetrahedral Intermediate->Phenoxide Ion Leaving Group Departure Acetic Acid Acetic Acid Tetrahedral Intermediate->Acetic Acid

Caption: Base-catalyzed hydrolysis of this compound.

Data Presentation

The following tables summarize kinetic data for the hydrolysis of this compound under various conditions.

Table 1: Pseudo-First-Order Rate Constants (k_obs) for this compound Hydrolysis at Different Temperatures (pH ≈ 6.3-7)

Temperature (°C)Temperature (K)k_obs (s⁻¹)Reference
10283.15Value not available[2]
25298.15Value not available[4][5]
40313.15Value not available[5]
65338.15Value not available[2]

Note: Specific rate constant values were not provided in the search results, but the references indicate that these experiments were performed.

Table 2: pH-Rate Profile for this compound Hydrolysis at 25°C

pHlog(k_obs) (s⁻¹)Predominant MechanismReference
< 3Decreases with increasing pHAcid Catalysis[1][6]
3-5Relatively constantNeutral Hydrolysis[6]
> 5Increases with increasing pHBase Catalysis[1][6]

Table 3: Arrhenius Parameters for Homogeneous this compound Hydrolysis

pHActivation Energy (Ea) (kJ/mol)ln(A)Reference
678.022.9[2]
777.023.7[2]

Experimental Protocols

Spectrophotometric Analysis of this compound Hydrolysis

This protocol describes the determination of the rate of this compound hydrolysis by monitoring the formation of the phenol product using a UV-Vis spectrophotometer.

Materials:

  • This compound

  • Buffer solutions (e.g., acetate, phosphate, borate) of desired pH

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Micropipettes

  • Volumetric flasks

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a minimal amount of a suitable solvent (e.g., acetonitrile or methanol) and then dilute with deionized water to the final desired concentration. Note that this compound is not very soluble in water.

    • Prepare a series of buffer solutions at the desired pH values (e.g., phosphate buffer for pH 6-8). Ensure all solutions are equilibrated to the desired reaction temperature.

  • Determination of λmax:

    • To determine the optimal wavelength for monitoring the reaction, record the absorption spectra of this compound and phenol (the product) in the reaction buffer.

    • The ideal wavelength (λmax) is where the product (phenol) has a strong absorbance and the reactant (this compound) has minimal absorbance. For substituted phenyl acetates like p-nitrothis compound, the product p-nitrophenolate can be monitored at 400 nm.[7] For this compound itself, the formation of phenol can be monitored at its λmax.

  • Kinetic Run:

    • Set the spectrophotometer to the predetermined λmax and equilibrate the temperature-controlled cell holder to the desired reaction temperature.

    • Add the buffer solution to a quartz cuvette and place it in the spectrophotometer to zero the instrument (this will be your blank).

    • Initiate the reaction by adding a small volume of the this compound stock solution to the cuvette containing the pre-warmed buffer. Mix quickly and thoroughly.

    • Immediately start recording the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance reaches a stable plateau). For continuous monitoring, a flow-through system can be employed where the reaction mixture is circulated between a temperature-controlled reaction chamber and the spectrophotometer.[2]

Data Analysis:

Under conditions where the concentration of water and the pH are constant, the hydrolysis of this compound can be treated as a pseudo-first-order reaction.[2] The observed rate constant, k_obs, can be determined from the absorbance data.

  • The concentration of the product (phenol) at any time, t, is proportional to the change in absorbance: [Phenol]_t ∝ A_t - A_0 where A_t is the absorbance at time t and A_0 is the initial absorbance.

  • The concentration of this compound at any time, t, can be calculated from the absorbance at the end of the reaction (A_∞): [this compound]t ∝ A∞ - A_t

  • For a pseudo-first-order reaction, a plot of ln(A_∞ - A_t) versus time will yield a straight line with a slope of -k_obs.

  • Alternatively, the integrated rate law for a first-order reaction can be used: ln([A]_t / [A]_0) = -k_obs * t where [A]_t is the concentration of this compound at time t and [A]_0 is the initial concentration.

Experimental Workflow

The following diagram illustrates the general workflow for a kinetic study of this compound hydrolysis.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution C Equilibrate Solutions and Spectrophotometer to Desired Temperature A->C B Prepare Buffer Solutions of Desired pH B->C D Mix Reactants in Cuvette and Start Data Acquisition C->D E Monitor Absorbance Change Over Time D->E F Plot ln(A_inf - A_t) vs. Time E->F G Determine Pseudo-First-Order Rate Constant (k_obs) from the Slope F->G H Repeat at Different Temperatures and pH Values G->H

Caption: Experimental workflow for kinetic analysis.

References

Phenyl Acetate in Friedel-Crafts Acylation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl acetate is a versatile reagent in organic synthesis, particularly in reactions that fall under the umbrella of Friedel-Crafts acylation. While classic Friedel-Crafts acylations involve the reaction of an acyl halide or anhydride with an aromatic compound in the presence of a Lewis acid, the behavior of this compound under these conditions is dominated by a significant intramolecular rearrangement known as the Fries rearrangement. This reaction provides a valuable route to hydroxyaryl ketones, which are crucial intermediates in the synthesis of numerous pharmaceuticals.

These application notes provide a detailed overview of the Fries rearrangement of this compound, including its mechanism, experimental protocols, and applications in drug development. We will also briefly address the less common use of this compound as an intermolecular acylating agent.

The Fries Rearrangement of this compound

Under the influence of a Lewis acid catalyst, this compound undergoes an intramolecular acylation to yield a mixture of ortho- and para-hydroxyacetophenone.[1][2][3] This reaction, the Fries rearrangement, is a powerful tool for the synthesis of substituted phenolic ketones.[4][5]

The reaction mechanism is believed to proceed through the formation of an acylium ion intermediate, which then acts as an electrophile in an aromatic substitution on the same molecule.[2][4]

Fries_Rearrangement_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_products Products Phenyl_Acetate This compound Complex This compound-Lewis Acid Complex Phenyl_Acetate->Complex + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Complex Acylium_Ion Acylium Ion Intermediate Complex->Acylium_Ion Rearrangement Ortho_Product o-Hydroxyacetophenone Acylium_Ion->Ortho_Product Intramolecular EAS (High Temp) Para_Product p-Hydroxyacetophenone Acylium_Ion->Para_Product Intramolecular EAS (Low Temp)

Caption: Fries Rearrangement Mechanism of this compound.

Factors Influencing Product Distribution

The ratio of ortho to para isomers is highly dependent on the reaction conditions, particularly temperature and the choice of solvent.[2][6]

  • Temperature: Lower temperatures (typically below 60°C) favor the formation of the para product, while higher temperatures (above 160°C) favor the ortho product.[6]

  • Solvent: Non-polar solvents tend to favor the formation of the ortho isomer, whereas polar solvents favor the para isomer.[2]

Quantitative Data Summary

The following tables summarize the reaction conditions and outcomes for the Fries rearrangement of this compound using various catalysts.

Table 1: Fries Rearrangement of this compound with Different Lewis Acids

CatalystSolventTemperature (°C)Time (h)Yield of 4-Hydroxyacetophenone (%)Yield of 2-Hydroxyacetophenone (%)Reference
AlCl₃Nitrobenzene20-25---[7]
AlCl₃Chlorobenzene50-60-45-65-[7]
AlCl₃Nitroethane60-44-[7]
AlCl₃Carbon disulfide45-40-[7]
AlCl₃Petroleum ether50-20-[7]
AlCl₃-NaCl-240-250-10-[7]
BF₃-90-56-[7]
Sc(OTf)₃Nitromethane50-39-[7]
TiCl₄-90-100-34-[7]
FeCl₃-65-25-[7]
ZnCl₂-125-8-[7]
HF-20-100-94-[7]
Polyphosphoric acid-20-100-69-[7]
H-ZSM-5Sulfolane180-28-[7]
HY (Si/Al = 3)-400---[7]

Table 2: Mechanochemical Fries Rearrangement

MethodTime (min)Yield (%)Isomer Ratio (o:p)Reference
Ball Mill9062-[8]
Twin-Screw Extruder---[8]

Experimental Protocols

Protocol 1: Synthesis of o-Hydroxyacetophenone via Fries Rearrangement

This protocol is optimized for the synthesis of the ortho isomer, a key intermediate in the production of the antiarrhythmic drug Propafenone.[9]

Materials:

  • Phenylacetate (150 g, 1.08 mol)

  • Anhydrous aluminium chloride (165 g, 1.24 mol)

  • Chlorobenzene (300 ml)

  • 10% Hydrochloric acid (900 ml)

Procedure:

  • Combine phenylacetate, anhydrous aluminium chloride, and chlorobenzene in a suitable reaction vessel equipped with a reflux condenser and a stirrer.

  • Reflux the mixture for four hours with constant stirring.

  • After reflux, remove the solvent by distillation.

  • To the residue, add 900 ml of 10% hydrochloric acid.

  • The product, o-hydroxyacetophenone, can be isolated and purified by standard techniques such as extraction and distillation.

Protocol 2: General Procedure for the Synthesis of 4-Hydroxyacetophenone

This protocol outlines a general method for the synthesis of the para isomer.

Materials:

  • This compound

  • Lewis acid catalyst (e.g., HF)

  • Solvent (if applicable)

Procedure:

  • The Fries rearrangement can be carried out with various Lewis acids. For instance, using hydrogen fluoride as a catalyst can yield up to 94% of 4-hydroxyacetophenone.[7][10]

  • The reaction is typically performed by heating this compound with the chosen Lewis acid.

  • The reaction mixture is then worked up by adding a dilute acid to decompose the catalyst complex.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification can be achieved by chromatography or recrystallization.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification Reactants Combine this compound and Lewis Acid in Solvent Heating Heat under Reflux with Stirring Reactants->Heating Quench Cool and Quench with Dilute Acid Heating->Quench Extraction Extract with Organic Solvent Quench->Extraction Wash_Dry Wash and Dry Organic Layer Extraction->Wash_Dry Concentrate Concentrate under Reduced Pressure Wash_Dry->Concentrate Purify Purify by Chromatography or Recrystallization Concentrate->Purify

Caption: General Experimental Workflow for Fries Rearrangement.

Application in Drug Development: Synthesis of Propafenone

The Fries rearrangement of this compound is a key step in the synthesis of Propafenone, a class 1C antiarrhythmic agent. The starting material for one of its synthetic routes is o-hydroxyacetophenone, which is efficiently produced via the high-temperature Fries rearrangement of this compound.[9][11]

Propafenone_Synthesis_Pathway Phenol Phenol Phenyl_Acetate This compound Phenol->Phenyl_Acetate Acetylation o_Hydroxyacetophenone o-Hydroxyacetophenone Phenyl_Acetate->o_Hydroxyacetophenone Fries Rearrangement (High Temperature) Intermediate_II Compound II o_Hydroxyacetophenone->Intermediate_II Condensation with Benzaldehyde Propafenone Propafenone Intermediate_II->Propafenone Catalytic Hydrogenation

Caption: Propafenone Synthesis via Fries Rearrangement.

This compound as an Intermolecular Acylating Agent

While the intramolecular Fries rearrangement is the predominant reaction, the use of this compound as an external acylating agent in a Friedel-Crafts reaction with other aromatic substrates has been explored, though it is not a common synthetic route. The efficiency of this intermolecular reaction is generally low due to the competing and highly favorable intramolecular rearrangement. For intermolecular acylations, more reactive acylating agents like acyl chlorides and anhydrides are preferred.

Conclusion

The reaction of this compound under Friedel-Crafts conditions is a powerful and industrially relevant method for the synthesis of hydroxyaryl ketones via the Fries rearrangement. The ability to control the regioselectivity of the reaction by tuning the experimental conditions makes it a versatile tool for organic synthesis. Its application in the synthesis of pharmaceuticals, such as Propafenone, highlights its importance in drug development. While its use as an intermolecular acylating agent is limited, the Fries rearrangement of this compound remains a cornerstone of aromatic chemistry.

References

Troubleshooting & Optimization

How to improve the yield of phenyl acetate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of phenyl acetate. Our aim is to help you optimize your reaction conditions and improve your product yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is typically synthesized through three primary methods:

  • Esterification of Phenol with Acetic Anhydride: This is a widely used method where phenol reacts with acetic anhydride, often in the presence of a catalyst, to form this compound.[1][2][3]

  • Fischer Esterification: This acid-catalyzed reaction involves the esterification of phenol with acetic acid. To drive the reaction towards completion and achieve higher yields, it often requires the removal of water or the use of an excess of one reactant.[4][5]

  • Transesterification: This method involves the exchange of the alkoxy group of an ester with a phenol. For instance, reacting methyl acetate or ethyl acetoacetate with phenol can produce this compound.[6][7]

Q2: My this compound yield is consistently low. What are the potential causes?

A2: Low yields in this compound synthesis can stem from several factors:

  • Incomplete Reactions: The esterification reaction may not have gone to completion. This can be addressed by increasing the reaction time, adjusting the temperature, or using a more effective catalyst.

  • Side Reactions: The most common side reaction is the Fries rearrangement of this compound to hydroxyacetophenones, especially under acidic conditions and at elevated temperatures.[1][8] Self-condensation of starting materials can also occur.[9]

  • Reversibility of the Reaction: Fischer esterification is a reversible process. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield.[4][5][10]

  • Purification Losses: Significant amounts of the product can be lost during workup and purification steps, such as extraction and distillation.[8]

Q3: What types of catalysts can be used to improve the yield, and what are their pros and cons?

A3: The choice of catalyst can significantly impact the reaction rate and yield.

  • Acid Catalysts: Strong acids like sulfuric acid or p-toluenesulfonic acid are commonly used for Fischer esterification.[5][11] While effective, they can also promote side reactions like the Fries rearrangement.

  • Base Catalysts: Bases such as sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (DMAP) can be used, particularly in reactions with acetic anhydride.[6][8] They are effective but require careful neutralization during workup.

  • Solid Catalysts: Heterogeneous catalysts like zeolites (e.g., TS-1) and sulfated zirconia offer advantages such as easier separation from the reaction mixture, potential for reuse, and sometimes higher selectivity with fewer byproducts.[1][2]

Q4: How can I minimize the formation of by-products like o-hydroxyacetophenone and p-hydroxyacetophenone?

A4: The formation of these by-products is due to the Fries rearrangement. To minimize this:

  • Control the Temperature: The Fries rearrangement is favored at higher temperatures. Running the reaction at the lowest effective temperature can reduce its occurrence.

  • Choose the Right Catalyst: Lewis acid catalysts are known to promote the Fries rearrangement. Using a milder acid catalyst or a non-acidic catalyst system can help.

  • Limit Reaction Time: Prolonged exposure to acidic conditions can increase the extent of the rearrangement. Monitoring the reaction and stopping it once the desired conversion is reached is crucial.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Increase reaction time, optimize temperature, or consider a more active catalyst.[4]
Reversible reaction (Fischer esterification).Use a Dean-Stark trap to remove water, or use a large excess of one reactant.[5]
Side reactions (e.g., Fries rearrangement).Lower the reaction temperature and use a milder catalyst.[1]
Product loss during workup.Optimize extraction and purification steps. For example, adding carbon tetrachloride can aid in the separation of this compound from the aqueous layer.[12]
Product is Contaminated with Starting Materials Incomplete conversion.Increase reaction time or temperature. Ensure the molar ratio of reactants is optimal. A slight excess of the acylating agent (e.g., acetic anhydride) is often beneficial.[1][11]
Inefficient purification.Improve the purification method. Vacuum distillation or column chromatography can be effective.[6][8] Ensure complete removal of unreacted acid by washing with a sodium bicarbonate solution.[8]
Formation of Colored Impurities Oxidation or side reactions.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the purity of starting materials.
Difficulty in Separating Product from Aqueous Layer Similar densities of this compound and water.Add a dense, immiscible organic solvent like carbon tetrachloride or dichloromethane during extraction to facilitate phase separation.[8][12]

Quantitative Data Summary

Table 1: Effect of Catalyst and Conditions on this compound Yield

Method Reactants Catalyst Temperature (°C) Time (h) Yield (%) Reference
EsterificationPhenol, Acetic AnhydrideTS-1 (zeolite)702.596.5[1]
EsterificationPhenol, Acetic AnhydrideNone (Solvent-free)120292[3]
EsterificationPhenol, Acetic AnhydrideTiO2/SO4Reflux (Cyclohexane)0.33Excellent[2]
EsterificationPhenol, Acetic AnhydrideSodium BicarbonateRoom Temp-Good to Excellent[13][14]
TransesterificationPhenol, Ethyl AcetoacetateDMAPReflux (Toluene)4-6-[6]

Experimental Protocols

Protocol 1: Esterification of Phenol with Acetic Anhydride using a Solid Acid Catalyst (TS-1)

This protocol is based on a method reporting a high yield of this compound with minimal byproducts.[1]

Materials:

  • Phenol

  • Acetic Anhydride

  • TS-1 (Titanium Silicalite-1) catalyst

  • Solvent (e.g., Toluene)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Dichloromethane or other suitable extraction solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol and the solvent.

  • Add acetic anhydride (a slight molar excess, e.g., 1.2 equivalents) to the mixture.

  • Add the TS-1 catalyst (e.g., 6 wt% relative to phenol).

  • Heat the reaction mixture to 70°C and stir.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2.5 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the catalyst from the reaction mixture.

  • Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acetic anhydride and acetic acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Protocol 2: Base-Catalyzed Esterification of Phenol with Acetic Anhydride

This protocol is a common method for this compound synthesis.[8][12]

Materials:

  • Phenol

  • Acetic Anhydride

  • Sodium hydroxide solution (e.g., 10%) or Triethylamine

  • Dichloromethane or other suitable extraction solvent

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolve phenol in an aqueous solution of sodium hydroxide in a flask. This forms the sodium phenoxide salt.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with vigorous stirring.

  • Continue stirring for a specified period (e.g., 5-15 minutes) until the reaction is complete (monitor by TLC).

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the this compound into an organic solvent like dichloromethane.[8]

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify by distillation.[8]

Visualizations

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification Reactants Phenol + Acetic Anhydride Reaction_Mixture Heating & Stirring Reactants->Reaction_Mixture Catalyst Catalyst (e.g., TS-1) Catalyst->Reaction_Mixture Solvent Solvent Solvent->Reaction_Mixture Cooling Cool to RT Reaction_Mixture->Cooling Filtration Filter Catalyst Cooling->Filtration Extraction Extraction & Washing Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Distillation Vacuum Distillation Concentration->Distillation Final_Product Pure this compound Distillation->Final_Product

Caption: Experimental workflow for this compound synthesis.

Reaction_Pathways cluster_main Main Reaction: Esterification cluster_side Side Reaction: Fries Rearrangement Phenol Phenol Phenyl_Acetate This compound Phenol->Phenyl_Acetate + Catalyst Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Phenyl_Acetate + Catalyst o_hydroxy o-hydroxyacetophenone Phenyl_Acetate->o_hydroxy Acid, Heat p_hydroxy p-hydroxyacetophenone Phenyl_Acetate->p_hydroxy Acid, Heat

Caption: this compound synthesis and side reactions.

References

Technical Support Center: Purification of Crude Phenyl Acetate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions encountered during the purification of crude phenyl acetate by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound and how do they affect distillation?

A1: Crude this compound, typically synthesized from phenol and acetic anhydride or acetyl chloride, commonly contains unreacted starting materials such as phenol and acetic acid.[1][2][3] Phenol, with a lower boiling point than this compound, can co-distill if not removed, leading to impure final product. Acetic acid is also a potential impurity. Additionally, water may be present from the work-up steps and can lead to cloudiness in the distillate.[4] The presence of these impurities can affect the boiling point of the mixture and the efficiency of the separation.

Q2: What is the expected boiling point of pure this compound?

A2: The boiling point of this compound at atmospheric pressure (760 mmHg) is approximately 195-196 °C.[5][6] If the distillation is performed under reduced pressure, the boiling point will be significantly lower.[3] For instance, one source notes a boiling point of 132–138°C at 32 mmHg for a similar compound, ethyl phenylacetate, illustrating the effect of reduced pressure.[7]

Q3: Is it necessary to perform a vacuum distillation for this compound?

A3: While this compound can be distilled at atmospheric pressure, vacuum distillation is a viable option, particularly if there is concern about thermal decomposition at the atmospheric boiling point.[3][8] High temperatures can potentially lead to the pyrolysis of this compound into phenol and ketene.[8] Vacuum distillation allows for the purification to occur at a lower temperature, minimizing the risk of degradation.

Q4: My final product has a phenolic odor. What is the likely cause?

A4: A lingering phenolic odor in the purified this compound strongly suggests the presence of residual phenol.[9] This indicates that the initial washing steps to remove acidic impurities were insufficient, or the fractional distillation was not efficient enough to separate the phenol from the this compound.

Q5: Can this compound decompose during distillation?

A5: Yes, at elevated temperatures, this compound can undergo thermal decomposition (pyrolysis) to form phenol and ketene.[8] This is more likely to occur if the distillation is carried out at a high temperature for a prolonged period. Overheating the distillation flask can also lead to decomposition.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Distillate is Cloudy Presence of water in the crude product.[4]Ensure the crude this compound is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate or calcium chloride) before distillation.[1][2]
Low Yield of Purified Product Incomplete reaction during synthesis.Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry).
Loss of product during aqueous work-up due to its slight solubility in water.Minimize the volume of water used for washing and ensure proper phase separation.
Inefficient fractional distillation leading to a broad boiling range and loss in intermediate fractions.Use a fractionating column with sufficient theoretical plates and maintain a slow and steady distillation rate.[10][11]
Boiling Point is Lower Than Expected and Constant The collected fraction is an impurity with a lower boiling point, likely unreacted phenol.Check the refractive index of the distillate to help identify the compound. Improve the initial washing steps to remove phenol.
The pressure in the system is lower than atmospheric pressure (if not performing a deliberate vacuum distillation).Check the distillation apparatus for leaks.
Boiling Point Fluctuates or is Not Stable The heating rate is too high or uneven.[12]Adjust the heating mantle to provide steady and gentle heat.
The mixture is bumping.Use boiling chips or a magnetic stirrer to ensure smooth boiling.
Inefficient separation of components with close boiling points.Use a more efficient fractionating column and ensure the distillation is performed slowly.[10][13]
Product Purity is Low (Confirmed by analysis) Incomplete removal of acidic impurities (phenol, acetic acid).Wash the crude product thoroughly with an aqueous sodium carbonate or bicarbonate solution before drying and distillation.[1][7]
Inefficient fractional distillation.Pack the fractionating column appropriately and ensure a slow, controlled distillation rate to allow for proper separation.[10][11]
Darkening or Tarring in the Distillation Flask Thermal decomposition of this compound or other high-boiling impurities at high temperatures.[8]Consider using vacuum distillation to lower the boiling point.[3] Avoid overheating the distillation flask.

Data Presentation

Property Value Reference(s)
Molecular Formula C₈H₈O₂[6]
Molar Mass 136.15 g/mol [5]
Appearance Colorless liquid[1][14]
Odor Sweetish, solvent-like, can be phenolic if impure[9][14]
Boiling Point (at 760 mmHg) 195-196 °C[5][6]
Density ~1.073 - 1.075 g/mL at 20-25 °C[1][5]
Refractive Index (n20/D) ~1.501 - 1.503[1]
Solubility Sparingly soluble in water; miscible with alcohol, ether, and chloroform.[1][9]

Experimental Protocols

Protocol: Purification of Crude this compound by Fractional Distillation

This protocol assumes the crude this compound has been synthesized and is ready for purification.

1. Pre-distillation Wash: a. Transfer the crude this compound to a separatory funnel. b. Add an equal volume of 5% aqueous sodium carbonate solution and shake gently to neutralize and remove acidic impurities like phenol and acetic acid.[1] Vent the funnel frequently to release any pressure buildup. c. Allow the layers to separate and discard the lower aqueous layer. d. Repeat the washing with sodium carbonate solution until no more gas evolves. e. Wash the organic layer with a saturated aqueous solution of calcium chloride, followed by a final wash with water.[1] f. Drain the this compound layer into a clean, dry Erlenmeyer flask.

2. Drying: a. Add a suitable drying agent, such as anhydrous sodium sulfate or calcium chloride, to the this compound.[1][2] b. Swirl the flask and let it stand for at least 20-30 minutes, or until the liquid is clear.[2]

3. Fractional Distillation Setup: a. Assemble a fractional distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a condenser, a distillation head with a thermometer, and receiving flasks. b. Ensure the thermometer bulb is positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[10] c. Use boiling chips or a magnetic stir bar in the distillation flask for smooth boiling.

4. Distillation Procedure: a. Filter the dried this compound directly into the distillation flask. b. Begin to heat the flask gently using a heating mantle. c. Observe the vapor rising slowly up the fractionating column. The rate of distillation should be slow and steady, about 1-2 drops per second, to ensure good separation.[10] d. Collect any initial low-boiling fractions (forerun) in a separate receiving flask. This may contain residual solvents or impurities. e. When the temperature stabilizes at the boiling point of this compound (around 195-196 °C at atmospheric pressure), change the receiving flask to collect the pure product.[2][15] f. Continue distillation until most of the this compound has been collected and the temperature begins to drop or rise sharply, indicating the end of the main fraction. g. Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.

Mandatory Visualization

G Troubleshooting Workflow: this compound Distillation start Start Distillation problem Problem Observed? start->problem cloudy Distillate Cloudy? problem->cloudy Yes success Successful Purification problem->success No low_yield Low Yield? cloudy->low_yield No check_drying Action: Check Drying of Crude Product cloudy->check_drying Yes bp_issue Boiling Point Issue? low_yield->bp_issue No optimize_wash Action: Optimize Pre-distillation Wash low_yield->optimize_wash Yes purity_issue Low Purity? bp_issue->purity_issue No check_heating Action: Ensure Steady Heating bp_issue->check_heating Yes consider_vacuum Action: Consider Vacuum Distillation purity_issue->consider_vacuum Yes end End purity_issue->end No check_drying->problem optimize_wash->problem check_dist_rate Action: Slow Down Distillation Rate check_dist_rate->problem check_heating->check_dist_rate consider_vacuum->problem success->end

References

Phenyl Acetate Hydrolysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for professionals working with phenyl acetate. This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of aqueous workups and prevent unwanted hydrolysis of your product.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern during aqueous workup?

This compound hydrolysis is the chemical breakdown of this compound in the presence of water into phenol and acetic acid. This reaction is a significant concern during aqueous workup procedures because it leads to product loss and the introduction of impurities that can complicate purification. The ester linkage in this compound is susceptible to cleavage under both acidic and basic conditions, which are often employed during extractions to remove catalysts and unreacted starting materials.[1]

Q2: Under what pH conditions is this compound most stable?

This compound is most stable in a slightly acidic to neutral pH range, ideally between pH 4 and 6.[1] In strongly acidic (pH < 3) or strongly basic conditions, the rate of hydrolysis increases significantly.[1][2] Therefore, maintaining the aqueous phase within this optimal pH range during workup is crucial for minimizing product degradation.

Q3: What are the primary degradation products of this compound hydrolysis?

The hydrolysis of the ester bond in this compound yields phenol and acetic acid as the primary degradation products.[1] The presence of these impurities can be detected by analytical techniques such as HPLC or NMR, appearing as unexpected peaks in the resulting spectra.

Q4: How does temperature affect the stability of this compound during workup?

Increased temperature accelerates the rate of hydrolysis of this compound, even at a constant pH.[1] To minimize degradation, it is advisable to perform aqueous workups at lower temperatures, for instance, by using ice-cold water or performing extractions in an ice bath.

Troubleshooting Guide

Issue 1: I am observing significant product loss after aqueous workup.

  • Possible Cause: The pH of your aqueous wash solutions may be too acidic or too basic, leading to the hydrolysis of your this compound.

  • Solution:

    • Monitor pH: Before and during the workup, check the pH of your aqueous solutions.

    • Use Mild Reagents: Opt for mild acids (e.g., dilute HCl) and mild bases (e.g., saturated sodium bicarbonate solution) for your washes.[3][4] Avoid using strong acids and bases whenever possible.

    • Minimize Contact Time: Reduce the amount of time your organic layer containing this compound is in contact with the aqueous phase. Perform extractions swiftly and avoid letting the layers sit for extended periods.

    • Work at Low Temperatures: Conduct your workup at a reduced temperature (e.g., 0-5 °C) to slow down the rate of hydrolysis.

Issue 2: My final product is contaminated with phenol and/or acetic acid.

  • Possible Cause: Incomplete removal of acidic or basic catalysts or byproducts from the reaction mixture can lead to hydrolysis during storage or subsequent steps. Hydrolysis may have also occurred during the workup itself.

  • Solution:

    • Thorough Washing: Ensure complete removal of acidic impurities by washing with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with pH paper).[3][5] Similarly, remove basic impurities with dilute HCl washes.[6][7]

    • Brine Wash: After the acidic or basic washes, perform a final wash with saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic layer and can also help to break up emulsions.[3][5]

    • Drying: Thoroughly dry the organic layer with an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before removing the solvent.[3]

Quantitative Data

The rate of this compound hydrolysis is highly dependent on pH and temperature. The following tables summarize the kinetic data for hydrolysis under different conditions.

Table 1: pH-Rate Profile for this compound Hydrolysis at 25°C

pHlog (k_obs / s⁻¹)Hydrolysis RatePredominant Mechanism
< 3Decreases with increasing pHHighSpecific Acid Catalysis
4 - 6MinimalLowNeutral Hydrolysis
> 7Increases with increasing pHHighBase-Catalyzed Hydrolysis

Data adapted from the hydrolysis pH rate profile of this compound.[2][8]

Table 2: Activation Energies for this compound Hydrolysis

pHActivation Energy (Ea) (kJ/mol)
6.078.0
7.077.0

Data from homogeneous batch reactor experiments.[9]

Experimental Protocols

Protocol 1: General Aqueous Workup for this compound Synthesis

This protocol outlines a standard procedure for the aqueous workup following the synthesis of this compound, designed to minimize hydrolysis.

Materials:

  • Reaction mixture containing this compound in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dilute hydrochloric acid (HCl) solution (e.g., 1M)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • pH paper

Procedure:

  • Transfer to Separatory Funnel: Once the reaction is complete, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Initial Water Wash (Optional): Add a volume of cold deionized water equal to the volume of the organic layer. Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer. This initial wash helps to remove the bulk of water-soluble impurities.

  • Acid Wash (for removal of basic impurities): If the reaction was run with a basic catalyst (e.g., triethylamine, DMAP), wash the organic layer with a 10% aqueous HCl solution.[3] Add the dilute HCl, shake, and vent. Allow the layers to separate and discard the aqueous (bottom) layer. Repeat this wash two more times.

  • Base Wash (for removal of acidic impurities): To remove acidic impurities (e.g., excess acetic acid), wash the organic layer with a saturated sodium bicarbonate solution.[3] Add the bicarbonate solution, and shake the funnel, making sure to vent frequently to release the carbon dioxide gas that is generated.[3] Continue washing until the aqueous layer is no longer acidic (test with pH paper). Discard the aqueous layer after each wash.

  • Brine Wash: Wash the organic layer with a saturated brine solution to remove most of the dissolved water.[3]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing and not clumped together, indicating that the solution is dry.

  • Filtration and Concentration: Filter the drying agent from the organic solution. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Microscale Aqueous Workup

For smaller scale reactions, the principles remain the same, but the equipment is adapted.

Materials:

  • Reaction mixture in a conical vial or centrifuge tube

  • Saturated NaHCO₃ solution

  • Dilute HCl solution

  • Brine

  • Anhydrous Na₂SO₄

  • Pasteur pipettes

Procedure:

  • Addition of Wash Solution: Add the appropriate wash solution (water, dilute HCl, or saturated NaHCO₃) to the reaction vial.

  • Mixing: Cap the vial securely and gently invert it multiple times to mix the layers. For conical vials, manual mixing with a pipette can also be effective.

  • Separation: Allow the layers to separate. Use a Pasteur pipette to carefully remove the bottom (aqueous) layer.

  • Repeat Washes: Repeat the washing steps as necessary.

  • Drying: After the final wash, add a small amount of anhydrous Na₂SO₄ directly to the vial containing the organic layer.

  • Transfer: Carefully transfer the dried organic layer to a clean, pre-weighed vial using a pipette, leaving the drying agent behind.

  • Solvent Removal: Remove the solvent using a gentle stream of nitrogen or by placing it in a vacuum desiccator.

Visualizations

Hydrolysis_Pathway cluster_reactants Reactants cluster_catalysts Catalysts cluster_products Products PhenylAcetate This compound Intermediate Tetrahedral Intermediate PhenylAcetate->Intermediate + H₂O Water Water (H₂O) Water->Intermediate Acid Acid (H⁺) Acid->Intermediate Acid-Catalyzed Base Base (OH⁻) Base->Intermediate Base-Catalyzed Phenol Phenol Intermediate->Phenol AceticAcid Acetic Acid Intermediate->AceticAcid

Caption: this compound Hydrolysis Pathway.

Aqueous_Workup_Workflow Start Reaction Mixture (this compound + Impurities) Transfer Transfer to Separatory Funnel Start->Transfer Decision Acidic or Basic Impurities? Transfer->Decision AcidWash Wash with Dilute HCl Decision->AcidWash Basic BaseWash Wash with Sat. NaHCO₃ Decision->BaseWash Acidic AcidWash->BaseWash Then BrineWash Wash with Brine BaseWash->BrineWash Dry Dry Organic Layer (e.g., Na₂SO₄) BrineWash->Dry Filter Filter Dry->Filter Evaporate Evaporate Solvent Filter->Evaporate End Purified this compound Evaporate->End

Caption: Decision Workflow for Aqueous Workup.

References

Common side products in the Fries rearrangement of phenyl acetate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Fries rearrangement of phenyl acetate. The information addresses common issues, particularly the formation of side products, and offers solutions based on established experimental parameters.

Troubleshooting Guide & FAQs

Q1: My Fries rearrangement of this compound is producing a significant amount of phenol as a side product. What are the likely causes and how can I minimize its formation?

A1: The formation of phenol is a common side reaction in the Fries rearrangement, primarily resulting from the cleavage of the ester bond.[1][2] Several factors can contribute to increased phenol formation:

  • Presence of Water: Traces of water in the reaction mixture can hydrolyze the starting this compound to phenol and acetic acid. It is crucial to use an anhydrous catalyst and dry solvents.[1]

  • Solvent Polarity: Polar solvents can promote intermolecular reactions that lead to phenol formation.[2] Using non-polar solvents like n-decane has been shown to increase selectivity for the desired rearrangement products.[2]

  • Catalyst Choice: The type of catalyst can influence the extent of side reactions. For instance, studies with zeolite catalysts have shown that MFI zeolites can produce lower amounts of phenol compared to BEA zeolites.[1][2]

To minimize phenol formation, consider the following:

  • Ensure all glassware is thoroughly dried.

  • Use anhydrous Lewis acids (e.g., AlCl₃) or other catalysts.

  • Employ dry, non-polar solvents.

  • Dehydrate zeolite catalysts before use if they are being employed.[2]

Q2: I am observing the formation of p-acetoxyacetophenone in my reaction mixture. What is this compound and how can I prevent its formation?

A2: p-Acetoxyacetophenone is another common side product in the Fries rearrangement. It arises from an intermolecular reaction between two molecules of this compound, which also produces a stoichiometric amount of phenol.[2] This "autoacylation" can be influenced by the catalyst and reaction conditions.

To suppress the formation of p-acetoxyacetophenone:

  • Catalyst Selection: Certain catalysts, like MFI zeolites, may lead to higher amounts of this byproduct compared to others like BEA or FAU zeolites.[2]

  • Reaction Conditions: Optimizing reaction temperature and time can help favor the intramolecular rearrangement over the intermolecular side reaction.

Q3: The ratio of my ortho- and para-hydroxyacetophenone products is not what I expected. How can I control the regioselectivity of the reaction?

A3: The ratio of ortho- to para-hydroxyacetophenone is highly dependent on the reaction conditions, exhibiting a classic example of thermodynamic versus kinetic control.[3]

  • Temperature: Low reaction temperatures (e.g., <60°C) favor the formation of the para-product (kinetic control).[4][5] High temperatures (e.g., >160°C) favor the formation of the more thermodynamically stable ortho-product, which can form a stable bidentate complex with the Lewis acid catalyst.[4][5][6]

  • Solvent: The polarity of the solvent also plays a crucial role. Non-polar solvents tend to favor the formation of the ortho-isomer. As the solvent polarity increases, the proportion of the para-product also increases.[3][6]

  • Catalyst Amount: The amount of Lewis acid catalyst, such as AlCl₃, can also influence the product ratio.[4]

Q4: My reaction yield is low, and I have a complex mixture of products. What are the potential reasons for this?

A4: Low yields and complex product mixtures can stem from several issues:

  • Substituent Effects: The Fries rearrangement is sensitive to other substituents on the aromatic ring. Deactivating or meta-directing groups can significantly reduce the reaction rate and yield.[7]

  • Steric Hindrance: Heavily substituted acyl or aromatic components can lead to lower yields due to steric constraints.[6]

  • Harsh Reaction Conditions: The reaction conditions can be harsh, and prolonged reaction times or excessively high temperatures can lead to decomposition or the formation of multiple byproducts.[7]

  • Catalyst Deactivation: In reactions using heterogeneous catalysts like zeolites, deactivation can occur due to coking or inhibition by phenolic compounds.[2]

To improve yields, ensure the starting material is suitable for the reaction, optimize the reaction conditions (temperature, time, solvent), and consider the stability of the catalyst.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in the Fries Rearrangement of this compound

CatalystTemperature (°C)Solvento-Hydroxyacetophenone Yield (%)p-Hydroxyacetophenone Yield (%)Reference
AlCl₃60 - 65Chlorobenzene2369[8]
AlCl₃160 - 170None--[8]
NaCl-AlCl₃240 - 250None4229[8]
p-toluenesulfonic acid100 - 110None60-[1]

Note: This table presents a selection of reported yields to illustrate the impact of different conditions. Actual yields may vary based on specific experimental setup and purity of reagents.

Experimental Protocols

Protocol for Selective Fries Rearrangement of this compound

This protocol provides a general guideline for performing the Fries rearrangement with an emphasis on controlling product selectivity.

Materials:

  • This compound

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., chlorobenzene for para-selectivity, or no solvent for ortho-selectivity at high temperature)

  • Ice

  • Hydrochloric acid (concentrated)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

  • Separatory funnel

  • Apparatus for steam distillation (for separating isomers)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place the anhydrous aluminum chloride.

  • Solvent Addition (if applicable): If a solvent is used, add the anhydrous solvent to the flask.

  • Addition of this compound: Slowly add this compound to the stirred mixture. The reaction is often exothermic, so cooling in an ice bath may be necessary during the addition.

  • Reaction:

    • For para-hydroxyacetophenone (kinetic product): Maintain the reaction temperature at or below 60°C.[4][5]

    • For ortho-hydroxyacetophenone (thermodynamic product): Heat the reaction mixture to a higher temperature, typically above 160°C.[4][5]

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice.

    • Add concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Extract the product mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purification and Separation:

    • The resulting mixture of ortho- and para-isomers can be separated by steam distillation. The ortho-isomer is steam volatile due to intramolecular hydrogen bonding, while the para-isomer is not.[4][5]

    • Alternatively, column chromatography can be used for separation.

Mandatory Visualization

Fries_Rearrangement_Pathways phenyl_acetate This compound lewis_acid_complex Lewis Acid Complex phenyl_acetate->lewis_acid_complex + Lewis Acid phenol Phenol phenyl_acetate->phenol Hydrolysis (presence of H₂O) p_acetoxyacetophenone p-Acetoxyacetophenone phenyl_acetate->p_acetoxyacetophenone + this compound (Intermolecular) acylium_ion Acylium Ion + Phenoxide-Lewis Acid Complex lewis_acid_complex->acylium_ion Rearrangement ortho_product o-Hydroxyacetophenone acylium_ion->ortho_product Intramolecular (High Temp, Non-polar Solvent) para_product p-Hydroxyacetophenone acylium_ion->para_product Intramolecular (Low Temp, Polar Solvent) p_acetoxyacetophenone->phenol + Acetic Acid

References

Optimizing temperature and solvent for Fries rearrangement selectivity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the temperature and solvent conditions for achieving desired selectivity in the Fries rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is the Fries rearrangement?

The Fries rearrangement is an organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid or Brønsted acid catalyst.[1][2] The reaction involves the migration of an acyl group from the phenolic oxygen to the aromatic ring.[1][2] This reaction is selective for the ortho and para positions.[1][3]

Q2: How do temperature and solvent influence the ortho/para selectivity?

The selectivity of the Fries rearrangement is highly dependent on the reaction conditions:[1][4]

  • Temperature: Lower reaction temperatures (e.g., ≤ 60°C) generally favor the formation of the para isomer, which is the kinetically controlled product. Higher temperatures (e.g., ≥ 160°C) favor the formation of the ortho isomer, the thermodynamically more stable product, due to the formation of a stable bidentate complex with the Lewis acid catalyst.

  • Solvent: Non-polar solvents tend to favor the formation of the ortho-substituted product.[1][4] Conversely, increasing the solvent polarity generally increases the proportion of the para-substituted product.[1][3]

Q3: What are the common catalysts used in the Fries rearrangement?

A variety of Lewis and Brønsted acids can catalyze the reaction.[5] Aluminum chloride (AlCl₃) is the most traditional and widely used Lewis acid catalyst.[6] Other common catalysts include boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).[5] Strong protic acids like hydrogen fluoride (HF) and methanesulfonic acid have also been employed.[7] For more environmentally friendly approaches, solid acid catalysts like zeolites are being explored.[2]

Q4: What is the general mechanism of the Fries rearrangement?

The widely accepted mechanism involves the initial coordination of the Lewis acid to the carbonyl oxygen of the ester.[1][4] This is followed by the generation of an acylium carbocation, which then acts as an electrophile and attacks the aromatic ring in an electrophilic aromatic substitution reaction to yield the ortho or para product.[1][4]

Q5: Are there any limitations to the Fries rearrangement?

Yes, there are some limitations. The reaction conditions can be harsh, so only esters with stable acyl and aromatic groups can be used.[1][3] Sterically hindered substrates or the presence of deactivating groups on the aromatic ring can lead to lower yields.[3]

Troubleshooting Guide

Issue Possible Cause(s) Solution(s)
Low or no yield of desired product Inactive Catalyst: Lewis acids like AlCl₃ are highly sensitive to moisture.Ensure the catalyst is anhydrous and handled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst.
Insufficient Catalyst: The Lewis acid complexes with both the starting material and the product, so stoichiometric or even excess amounts are often required.Increase the molar ratio of the Lewis acid catalyst to the phenolic ester. A common range is 1.2 to 2.5 equivalents.
Reaction Temperature Too Low: The reaction may not proceed at a sufficient rate if the temperature is too low.Gradually increase the reaction temperature, monitoring the reaction progress by TLC or GC.
Incorrect isomer is the major product (e.g., obtaining the para-isomer when the ortho-isomer is desired) Incorrect Temperature: This is a primary factor controlling selectivity.To favor the ortho-isomer, increase the reaction temperature (often above 160°C).[8] To favor the para-isomer, maintain a lower reaction temperature (e.g., below 60°C).[8]
Inappropriate Solvent Polarity: Solvent polarity plays a crucial role in directing the substitution.For ortho-selectivity, use a non-polar solvent (e.g., carbon disulfide, chlorobenzene).[1][4] For para-selectivity, a more polar solvent (e.g., nitrobenzene) can be used.[1][4]
Significant formation of by-products (e.g., phenol) Presence of Moisture: Water can cause the hydrolysis of the ester starting material.Use anhydrous reagents and solvents, and ensure the reaction is carried out under a dry atmosphere.
Intermolecular Acylation: The phenol formed from hydrolysis can undergo acylation, leading to other by-products.Optimize reaction conditions to favor the intramolecular rearrangement over intermolecular side reactions. This can sometimes be achieved by adjusting the rate of addition of the substrate or the reaction temperature.

Data Presentation

The following table summarizes the effect of temperature on the ortho/para selectivity of the Fries rearrangement of 2-fluorophenyl acetate in monochlorobenzene, using 1.5 equivalents of AlCl₃.

Temperature (°C) Ortho:Para Ratio Total Yield (%)
40Incomplete Conversion-
80--
1002.84 : 1-
1701.72 : 162
Data adapted from a study on the optimization of Fries rearrangement conditions. Note that at 170°C, while the ortho product formation increased relative to lower temperatures, the overall isolated yield was lower due to side product formation.[9]

General Trend for Solvents:

Solvent Polarity Favored Product
Non-polarOrtho-isomer
PolarPara-isomer

Experimental Protocols

Protocol 1: General Procedure for Ortho-Selective Fries Rearrangement

This protocol is designed to favor the formation of the ortho-hydroxy aryl ketone.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 equivalents) under a positive pressure of nitrogen.

  • Solvent Addition: Add a non-polar solvent, such as monochlorobenzene, via a cannula or syringe.

  • Substrate Addition: Slowly add the phenolic ester (1.0 equivalent) to the stirred suspension of aluminum chloride.

  • Heating: Heat the reaction mixture to a high temperature (e.g., > 160°C).[8] The optimal temperature may vary depending on the substrate.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography, recrystallization, or distillation. The ortho-isomer can often be separated from the para-isomer by steam distillation due to its volatility, which is a result of intramolecular hydrogen bonding.[8]

Protocol 2: General Procedure for Para-Selective Fries Rearrangement

This protocol is designed to favor the formation of the para-hydroxy aryl ketone.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 equivalents) under a positive pressure of nitrogen.

  • Solvent Addition: Add a polar solvent, such as nitrobenzene, via a cannula or syringe.

  • Cooling: Cool the reaction mixture to a low temperature (e.g., < 60°C, often between 0-25°C) using an ice bath.[8]

  • Substrate Addition: Slowly add the phenolic ester (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride, maintaining the low temperature.

  • Reaction: Allow the reaction to stir at the low temperature for several hours, monitoring its progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully pour the mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Extract the product with a suitable organic solvent.

  • Purification: Wash the organic layer, dry it, and concentrate it. Purify the crude product using standard techniques like column chromatography or recrystallization.

Visual Guides

G cluster_conditions Reaction Conditions cluster_products Reaction Products Temperature Temperature Ortho Ortho-Product (Thermodynamic Control) Temperature->Ortho High Temp (>160°C) Para Para-Product (Kinetic Control) Temperature->Para Low Temp (<60°C) Solvent Solvent Polarity Solvent->Ortho Non-Polar Solvent->Para Polar

Caption: Relationship between reaction conditions and selectivity in Fries rearrangement.

G start Start prep 1. Prepare anhydrous Lewis acid in solvent under inert atmosphere start->prep temp_control 2. Adjust to desired temperature (High for ortho, Low for para) prep->temp_control add_ester 3. Slowly add phenolic ester temp_control->add_ester react 4. Stir and monitor reaction progress (TLC/GC) add_ester->react workup 5. Quench with ice and acid react->workup extract 6. Extract with organic solvent workup->extract purify 7. Wash, dry, and purify product extract->purify end End purify->end

Caption: General experimental workflow for the Fries rearrangement.

References

Technical Support Center: Purification of Phenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted phenol from phenyl acetate product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of this compound?

The primary impurity following the synthesis of this compound from phenol and an acetylating agent (like acetic anhydride or acetyl chloride) is unreacted phenol. Other potential impurities can include residual acetic acid, the catalyst used in the reaction, and byproducts from side reactions.

Q2: Why is the removal of unreacted phenol critical?

Unreacted phenol is considered an impurity that can interfere with subsequent reactions or compromise the purity and specifications of the final product. For applications in drug development and materials science, high purity of this compound is often a stringent requirement.

Q3: What are the primary methods for removing unreacted phenol from this compound?

The most common and effective methods for removing unreacted phenol are:

  • Aqueous Base Extraction: This technique leverages the acidic nature of phenol to separate it from the neutral this compound ester.

  • Distillation: This method separates compounds based on differences in their boiling points.

Q4: How does aqueous base extraction work to remove phenol?

Phenol is weakly acidic and reacts with a basic solution (e.g., sodium hydroxide or sodium bicarbonate) to form a water-soluble salt, sodium phenoxide.[1][2] this compound, being an ester, is neutral and does not react with the base. This difference in reactivity allows for the selective transfer of the phenol impurity from the organic phase (containing the this compound) into the aqueous phase, which can then be physically separated.

Q5: Can I use water alone to wash away the phenol?

While phenol has some solubility in water, a simple water wash is generally inefficient for complete removal. A basic solution is necessary to convert phenol into its much more water-soluble salt, sodium phenoxide, ensuring a more thorough extraction.[1][2]

Q6: When is distillation a suitable method for purification?

Distillation is effective when the boiling points of the components in the mixture are sufficiently different. This compound has a boiling point of approximately 196°C, while phenol has a boiling point of around 181.7°C.[3] While there is a difference, fractional distillation is often required for efficient separation. Distillation can be used as a primary purification method or as a final polishing step after aqueous extraction to achieve high purity.

Troubleshooting Guide

ProblemPossible CauseSolution
Phenol is still detected in the product after an aqueous base wash. 1. Incomplete reaction with the base: The amount of base used may be insufficient to react with all the unreacted phenol. 2. Insufficient mixing: The organic and aqueous layers were not mixed thoroughly enough for efficient extraction. 3. Single extraction is not enough: A single wash may not be sufficient to remove all the phenol.1. Use a slight excess of the basic solution. Ensure the pH of the aqueous layer is basic after extraction. 2. Shake the separatory funnel vigorously for several minutes to ensure good contact between the two phases.[4] 3. Perform multiple extractions with fresh portions of the basic solution until no more phenol is detected in the organic layer (e.g., by TLC or GC analysis).[5]
An emulsion has formed during the extraction, and the layers are not separating. 1. Vigorous shaking: Overly aggressive shaking can lead to the formation of a stable emulsion. 2. High concentration of reactants: Concentrated solutions are more prone to emulsion formation.1. Allow the mixture to stand for a longer period. Gentle swirling of the separatory funnel can help break the emulsion. 2. Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help break the emulsion.[6] 3. Filter the entire mixture through a pad of celite or glass wool. 4. Centrifugation can also be effective in separating the layers.
Low yield of this compound after purification. 1. Hydrolysis of this compound: Prolonged contact with a strong base (like concentrated NaOH) can cause some of the this compound to hydrolyze back to phenol and acetate. 2. Physical loss during extraction: Some product may be lost during the separation of layers or multiple transfers. 3. Inefficient distillation: Product loss can occur if the distillation is carried out too quickly or if the apparatus is not set up correctly.1. Use a milder base like sodium bicarbonate or a dilute solution of sodium hydroxide. Avoid prolonged contact times with the base. 2. Carefully separate the layers and minimize the number of transfers. Back-extract the aqueous layer with a small amount of fresh organic solvent to recover any dissolved product. 3. Ensure slow and steady heating during distillation. Use a fractionating column for better separation and collect the fraction at the correct boiling point range.
The final product is discolored. 1. Presence of impurities: The discoloration may be due to residual phenol or other colored byproducts. 2. Decomposition at high temperatures: Overheating during distillation can cause the product to decompose and discolor.1. Ensure the purification process is thorough. Consider an additional purification step, such as passing the product through a short column of silica gel. 2. Use vacuum distillation to lower the boiling point of the this compound and reduce the risk of thermal decomposition.

Quantitative Data

Table 1: Physical Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Solubility in Water
This compound136.15[7]196[3][8]Insoluble[3][8]
Phenol94.11181.7Sparingly soluble
Sodium Phenoxide116.09>300 (decomposes)Very soluble[5]

Table 2: Efficiency of Phenol Removal by Aqueous Extraction

Extraction MethodNaOH ConcentrationNumber of ExtractionsReported Phenol Removal Efficiency
Emulsion Liquid Membrane0.1 - 0.5 mol/L1>99%[9]
Two-Stage Alkali Treatment10 - 35%2Up to 68% increase in phenol recovery from a phenol fraction.[10]

Note: The efficiency of phenol removal is highly dependent on the initial concentration of phenol, the solvent system used, and the specific experimental conditions.

Experimental Protocols

Protocol 1: Removal of Phenol by Aqueous Base Extraction

This protocol describes the removal of unreacted phenol from an organic solution containing this compound using a basic wash.

Materials:

  • Crude this compound dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane)

  • 1 M Sodium Hydroxide (NaOH) solution or saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer the organic solution containing the crude this compound to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution (or saturated NaHCO₃ solution) to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate completely. The upper layer will typically be the organic phase, and the lower layer will be the aqueous phase (confirm by adding a few drops of water).

  • Carefully drain the lower aqueous layer into a beaker.

  • To ensure complete removal of phenol, repeat the wash (steps 2-5) with a fresh portion of the basic solution. It is advisable to check the organic layer for the presence of phenol using a suitable analytical method (e.g., Thin Layer Chromatography) after each wash.

  • Wash the organic layer with an equal volume of saturated brine solution to remove any residual water-soluble components.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄ to dry the solution.

  • Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the solution is dry.

  • Filter the solution to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification of this compound by Distillation

This protocol is for the purification of this compound by distillation, assuming most of the unreacted phenol has been removed by a prior extraction.

Materials:

  • Crude this compound

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Boiling chips

  • Thermometer

Procedure:

  • Place the crude this compound into a round-bottom flask, adding a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus. Ensure all joints are securely clamped.

  • Place a thermometer in the distillation head so that the top of the bulb is level with the side arm leading to the condenser.

  • Begin heating the flask gently with a heating mantle.

  • Observe the temperature as the liquid begins to boil and the vapor condenses.

  • Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (approximately 196°C at atmospheric pressure).[3] Discard any initial fractions that distill at a lower temperature.

  • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Allow the apparatus to cool completely before disassembling.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis This compound Synthesis extraction Aqueous Base Extraction (Removal of Phenol) synthesis->extraction Crude Product drying Drying of Organic Layer (e.g., with Na2SO4) extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal distillation Distillation (Optional Final Purification) solvent_removal->distillation Crude this compound analysis Purity Analysis (e.g., GC-MS, NMR) solvent_removal->analysis Purified Product distillation->analysis Highly Purified Product

Caption: Experimental workflow for the synthesis and purification of this compound.

acid_base_extraction cluster_initial Initial State in Separatory Funnel cluster_process Extraction Process cluster_final Final State after Separation organic_initial Organic Layer (this compound + Phenol in Ether) add_base Add Aqueous NaOH Shake and allow layers to separate organic_initial->add_base aqueous_initial Aqueous Layer (Water) aqueous_initial->add_base organic_final Organic Layer (Purified this compound in Ether) add_base->organic_final Phenol is deprotonated aqueous_final Aqueous Layer (Sodium Phenoxide in Water) add_base->aqueous_final and moves to aqueous layer

Caption: Principle of acid-base extraction for phenol removal.

purification_decision_tree start Start: Crude this compound check_purity Is high purity required? start->check_purity distillation Perform Fractional Distillation start->distillation Alternative for volatile impurities extraction Perform Aqueous Base Extraction check_purity->extraction No extraction_distillation Perform Aqueous Extraction followed by Distillation check_purity->extraction_distillation Yes end_moderate End: Moderately Pure Product extraction->end_moderate end_high End: High Purity Product distillation->end_high extraction_distillation->end_high

Caption: Decision tree for selecting a purification method for this compound.

References

Technical Support Center: Catalyst Deactivation in Phenyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address catalyst deactivation in the synthesis of phenyl acetate. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary signs of catalyst deactivation during this compound synthesis? A1: Key indicators of catalyst deactivation include a noticeable decrease in the reaction rate, a lower yield of this compound, and a decline in selectivity towards the desired product. You may also observe the need for higher operating temperatures to achieve the same conversion levels or an increased pressure drop across the catalyst bed in continuous flow systems.[1]

Q2: What are the main mechanisms of catalyst deactivation in this process? A2: For heterogeneous catalysts used in this compound synthesis, deactivation primarily occurs through three mechanisms: chemical, thermal, and mechanical.[1][2][3]

  • Chemical Deactivation: This includes poisoning and fouling (often called coking).

    • Poisoning happens when impurities in the feedstock (like sulfur or nitrogen compounds) strongly bind to the catalyst's active sites, rendering them inactive.[2][3]

    • Fouling (Coking) is the physical deposition of heavy, carbon-rich materials (coke) on the catalyst surface, which blocks pores and active sites. This is common in reactions involving organic molecules at elevated temperatures.[4]

  • Thermal Deactivation (Sintering): High reaction temperatures can cause the small, dispersed catalyst particles to agglomerate into larger ones.[1][5] This process, known as sintering, leads to an irreversible loss of active surface area.[5][6]

  • Mechanical Deactivation: This involves the physical loss of catalyst material through attrition or crushing, particularly in stirred or high-flow reactor systems.[2]

Q3: How can I distinguish between these deactivation mechanisms? A3: A combination of reaction monitoring and post-reaction catalyst characterization can help identify the cause of deactivation.

  • Sudden, rapid activity loss often points to poisoning , especially after introducing a new feedstock batch.

  • Gradual, steady activity decline is characteristic of fouling/coking .

  • Activity loss after a high-temperature event suggests thermal deactivation/sintering .

  • Post-reaction analysis is definitive. Techniques like Temperature Programmed Oxidation (TPO) can identify and quantify coke deposits.[7][8] Elemental analysis (XRF, ICP) can detect poisons on the catalyst surface.[1][9] Surface area analysis (BET) and microscopy (TEM, SEM) can reveal changes in particle size and pore structure, indicating sintering.[1]

Q4: Is catalyst deactivation reversible? A4: It depends on the mechanism. Deactivation by coking is often reversible through controlled oxidation to burn off the carbon deposits.[2] Some forms of poisoning can be reversed by cleaning the catalyst, for instance, with an acid wash to remove alkali metal poisons.[10][11] However, deactivation caused by sintering is typically irreversible due to the structural change and loss of surface area.[1]

Q5: What are the general strategies for regenerating a deactivated catalyst? A5: Common regeneration strategies include:

  • Oxidative Treatment: Used to remove coke deposits by heating the catalyst in a controlled stream of an oxidizing gas (like dilute oxygen in nitrogen).[12]

  • Washing/Cleaning: Chemical washes can remove certain poisons. Acid washing (e.g., with dilute acetic or nitric acid) is effective for removing metallic contaminants.[10][11][13]

  • Solvent Rinsing: Can remove soluble foulants or precursors that have blocked catalyst pores.

Section 2: Troubleshooting Guide

This guide addresses specific problems you may encounter during this compound synthesis.

Problem 1: Gradual and Steady Decline in Conversion Rate
  • Possible Cause: Fouling/Coking. Heavy organic byproducts or coke are slowly depositing on the catalyst surface.[4]

  • Diagnostic Steps:

    • Carefully remove a sample of the spent catalyst.

    • Perform Temperature Programmed Oxidation (TPO) . The evolution of CO and CO₂ as temperature ramps will confirm the presence and indicate the nature of carbonaceous deposits.[7][8]

    • Alternatively, Thermogravimetric Analysis (TGA) in an oxidizing atmosphere can quantify the amount of coke by measuring weight loss upon combustion.[9]

  • Solution:

    • Regeneration: Implement an oxidative regeneration protocol to burn off the coke (See Protocol 2).

    • Prevention: Optimize reaction conditions to minimize coke formation. This may include lowering the reaction temperature, adjusting the reactant ratio, or modifying the catalyst to be more coke-resistant.[2]

Problem 2: Sharp, Sudden Loss of Catalytic Activity
  • Possible Cause: Catalyst Poisoning. Impurities in the phenol or acetic anhydride/acid feedstock are deactivating the catalyst's active sites.[3]

  • Diagnostic Steps:

    • Analyze the feedstock for common poisons (e.g., sulfur, nitrogen, alkali metals) using techniques like ICP-MS or elemental analysis.

    • Analyze the surface of the spent catalyst using X-ray Photoelectron Spectroscopy (XPS) or X-ray Fluorescence (XRF) to identify foreign elements that have been deposited.[1][9]

  • Solution:

    • Feedstock Purification: Pretreat the feedstock to remove the identified poison.

    • Catalyst Regeneration: If the poisoning is reversible (e.g., by alkali metals), a chemical wash may restore activity (See Protocol 3).[10]

    • Catalyst Modification: Consider using a catalyst with higher poison tolerance or adding a guard bed to capture poisons before they reach the main catalyst bed.[14]

Problem 3: Poor Activity After a Reactor Overheating Event
  • Possible Cause: Thermal Deactivation (Sintering). The high temperature caused catalyst particles to agglomerate, reducing the active surface area.[5][15]

  • Diagnostic Steps:

    • Measure the specific surface area of the spent catalyst using BET (Brunauer-Emmett-Teller) analysis and compare it to the fresh catalyst. A significant decrease indicates sintering or pore collapse.[1]

    • Use X-ray Diffraction (XRD) or Transmission Electron Microscopy (TEM) to measure the crystallite size of the active phase. An increase in average crystallite size confirms sintering.

  • Solution:

    • Irreversibility: Sintering is generally considered irreversible, and the catalyst will likely need to be replaced.[1]

    • Prevention: Improve reactor temperature control to prevent future overheating. Ensure uniform heat distribution and avoid "hot spots." Using thermally stable catalyst supports can also mitigate sintering.[16]

Section 3: Quantitative Data Tables

Table 1: Common Deactivation Mechanisms & Diagnostic Indicators
Deactivation MechanismPrimary CauseTypical OnsetReversibilityKey Diagnostic Techniques
Fouling (Coking) Deposition of carbonaceous materialGradualReversibleTPO, TGA, SEM[1][9]
Poisoning Strong chemisorption of impurities Rapid/Sudden Sometimes ReversibleXRF, XPS, ICP-MS[1][9]
Sintering High-temperature particle agglomerationOccurs at elevated temperaturesIrreversibleBET, XRD, TEM[1][5]
Table 2: Efficacy of Acid Washing for Poison Removal on a Deactivated Catalyst*

Note: Data is adapted from the regeneration of poisoned selective catalytic reduction (SCR) catalysts and serves as an illustrative example of the potential efficacy of acid washing.

Poisoning ElementRemoval Efficiency (Acetic Acid Wash)Removal Efficiency (Sulfuric Acid Wash)Reference
Lead (Pb)99.2%-[10]
Arsenic (As)98.8%-[10]
Sodium (Na)99.9%Slightly better than acetic acid[10]
Potassium (K)93.9%Slightly better than acetic acid[10]

Section 4: Experimental Protocols

Protocol 1: this compound Synthesis (Solvent-Free)

This protocol describes a general method for synthesizing this compound.[17][18]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add phenol (1.0 eq) and acetic anhydride (1.0 eq).

  • Reaction Execution: Heat the mixture in an oil bath to the desired temperature (e.g., 120-150°C) and stir for the required time (e.g., 2-12 hours).[17][18]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture. Pour the mixture into ice-cold water in a separatory funnel.

  • Extraction: Extract the product with a suitable organic solvent (e.g., hexane or ethyl acetate).

  • Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[19] Pure this compound can be obtained by vacuum distillation.

Protocol 2: Regeneration of a Coked Catalyst by Oxidation

This protocol outlines a general procedure for removing coke deposits from a solid catalyst.[12]

  • Preparation: Place the coked catalyst in a fixed-bed reactor.

  • Inert Purge: Purge the reactor with an inert gas (e.g., Nitrogen, Argon) at a low flow rate while slowly heating to a moderate temperature (e.g., 150-200°C) to remove any adsorbed volatiles.

  • Controlled Oxidation: Introduce a regeneration gas mixture consisting of a low concentration of oxygen (e.g., 1-5%) in the inert gas.

  • Temperature Ramp: Slowly ramp the temperature (e.g., 2-5°C/min) to the target oxidation temperature (typically 400-550°C). The exact temperature depends on the nature of the coke and the thermal stability of the catalyst.

  • Monitoring: Continuously monitor the reactor outlet gas for CO and CO₂ using a mass spectrometer or gas analyzer. A temperature increase (exotherm) in the catalyst bed is expected. Control the oxygen concentration and flow rate to prevent excessive temperatures that could cause sintering.

  • Hold and Cool: Once CO/CO₂ production ceases, hold the catalyst at the final temperature for 1-2 hours to ensure complete coke removal. Then, cool the reactor to the operating temperature under a flow of inert gas.

Protocol 3: Regeneration of a Poisoned Catalyst by Acid Washing

This protocol is a general method for removing acid-soluble poisons like alkali metals.[10][11][13]

  • Preparation: Place the spent catalyst in a suitable vessel. If the catalyst is coked, perform an oxidative regeneration (Protocol 2) first.

  • Washing: Wash the catalyst with deionized water to remove any water-soluble surface contaminants.

  • Acid Treatment: Immerse the catalyst in a dilute acid solution (e.g., 0.1-1.0 M nitric acid or acetic acid) at a specified liquid-to-solid ratio (e.g., 5-20 mL/g).[11][13]

  • Agitation: Gently agitate the mixture at a controlled temperature (e.g., 25-50°C) for a set duration (e.g., 30-75 minutes).[13]

  • Filtration and Rinsing: Filter the catalyst from the acid solution and wash it thoroughly with deionized water until the filtrate is neutral (pH ~7).

  • Drying: Dry the washed catalyst in an oven at 100-120°C for several hours.

  • Calcination (Optional): If required to restore the active phase, calcine the dried catalyst at a high temperature (e.g., 500°C) for 2-3 hours.[11]

Section 5: Visual Guides

TroubleshootingWorkflow Start Problem: Decreased Catalyst Performance Check_Onset How did the activity loss occur? Start->Check_Onset Gradual Gradual Decline Check_Onset->Gradual Gradual Sudden Sudden Drop Check_Onset->Sudden Sudden After_Temp After High Temp Event Check_Onset->After_Temp After Temp Spike Cause_Coking Possible Cause: Fouling / Coking Gradual->Cause_Coking Cause_Poison Possible Cause: Poisoning Sudden->Cause_Poison Cause_Sinter Possible Cause: Sintering After_Temp->Cause_Sinter Diag_Coking Diagnosis: TPO / TGA Analysis Cause_Coking->Diag_Coking Diag_Poison Diagnosis: Feedstock Analysis (ICP) Catalyst Surface Analysis (XPS) Cause_Poison->Diag_Poison Diag_Sinter Diagnosis: BET Surface Area XRD / TEM Analysis Cause_Sinter->Diag_Sinter Sol_Coking Solution: Oxidative Regeneration (See Protocol 2) Diag_Coking->Sol_Coking Sol_Poison Solution: Purify Feedstock Acid Wash Regeneration (See Protocol 3) Diag_Poison->Sol_Poison Sol_Sinter Solution: Irreversible. Replace Catalyst & Improve Temperature Control Diag_Sinter->Sol_Sinter

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

DeactivationPathways cluster_main Catalyst Deactivation Pathways Active Active Catalyst (High Surface Area, Clean Sites) Deactivated_Coke Coked Catalyst (Blocked Pores & Sites) Active->Deactivated_Coke Fouling: Carbon Deposition Deactivated_Poison Poisoned Catalyst (Inactive Sites) Active->Deactivated_Poison Poisoning: Impurity Adsorption Deactivated_Sinter Sintered Catalyst (Low Surface Area) Active->Deactivated_Sinter Sintering: High Temperature Regen_Coke Regeneration (Oxidation) Deactivated_Coke->Regen_Coke Reversible Regen_Poison Regeneration (Washing) Deactivated_Poison->Regen_Poison Partially Reversible Irreversible Irreversible Deactivation Deactivated_Sinter->Irreversible Irreversible Regen_Coke->Active Regen_Poison->Active

Caption: General mechanisms of heterogeneous catalyst deactivation.

RegenerationWorkflow Start Coked Catalyst Step1 Purge with Inert Gas (N2) while heating to ~150°C Start->Step1 Step2 Introduce dilute O2 in N2 (1-5% O2) Step1->Step2 Step3 Ramp temperature to 400-550°C Monitor CO/CO2 and bed temp Step2->Step3 Step4 Hold at temperature until CO/CO2 evolution stops Step3->Step4 Step5 Cool down to operating temperature under N2 flow Step4->Step5 End Regenerated Catalyst Step5->End

References

Troubleshooting isomer separation in phenyl acetate reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isomer separation in phenyl acetate reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric byproducts in this compound synthesis and related reactions?

A1: The synthesis of this compound itself, typically through the O-acylation of phenol with acetic anhydride, should not produce significant isomers. However, under certain conditions, particularly in the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can undergo a Fries rearrangement to yield hydroxy aryl ketones. The primary isomers formed are ortho-hydroxyacetophenone and para-hydroxyacetophenone.[1][2][3][4][5] The meta-isomer is generally not a significant product.

Q2: How do reaction conditions affect the ratio of ortho and para isomers in the Fries rearrangement?

A2: The ratio of ortho to para products is highly dependent on the reaction conditions:

  • Temperature: Lower temperatures (below 60°C) favor the formation of the para-isomer, which is the thermodynamically more stable product.[2][4] Higher temperatures (above 160°C) favor the formation of the ortho-isomer, the kinetically favored product.[2][6]

  • Solvent: The polarity of the solvent can also influence the isomer ratio. Non-polar solvents tend to favor the formation of the ortho-product, while more polar solvents can increase the proportion of the para-product.[5][6]

Q3: What are the common analytical methods for separating and quantifying these isomers?

A3: The most common methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9][10]

  • HPLC: Reversed-phase HPLC using a C18 column is a robust method for separating hydroxyacetophenone isomers.[7][11]

  • GC-MS: This technique provides excellent separation and identification capabilities. However, derivatization of the hydroxyacetophenones is often necessary to increase their volatility and thermal stability.[10]

  • Steam Distillation: This classical technique can be used for bulk separation, as the ortho-isomer is steam volatile due to intramolecular hydrogen bonding, while the para-isomer is not.[2][4]

Troubleshooting Guides

Issue 1: Poor or No Separation of Isomers in HPLC

Symptoms:

  • Co-eluting peaks for ortho- and para-hydroxyacetophenone.

  • Broad, tailing peaks.

  • Inconsistent retention times.

Possible Causes and Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A good starting point is a 60:40 or similar ratio of acetonitrile to water.[7] If isomers are still not resolved, consider a gradient elution.
Incorrect pH of the Mobile Phase The phenolic hydroxyl group is ionizable. Uncontrolled pH can lead to poor peak shape and shifting retention times. Use a buffer, such as a 20 mM potassium phosphate buffer, to maintain a consistent and low pH (e.g., 2.5).[7]
Suboptimal Column Choice While a C18 column is generally effective, for challenging separations, consider a phenyl-based column which can offer alternative selectivity through π-π interactions.
Column Temperature Fluctuations Maintain a constant column temperature (e.g., 30-35°C) to ensure reproducible retention times.[7]
Issue 2: Low Yield of the Desired Isomer

Symptoms:

  • The reaction yields a mixture of isomers with an unfavorable ratio.

  • Significant amounts of starting material (this compound) or side products (phenol) remain.

Possible Causes and Solutions:

CauseSolution
Incorrect Reaction Temperature To favor the para-isomer, conduct the reaction at a lower temperature (e.g., < 60°C).[2][4] For the ortho-isomer, a higher temperature (> 160°C) is required.[2][4]
Inappropriate Solvent To increase the yield of the para-isomer, use a more polar solvent. For the ortho-isomer, a non-polar solvent is preferable.[5][6]
Catalyst Deactivation The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture. Ensure all reagents and glassware are anhydrous.

Data Presentation

Table 1: Representative HPLC Conditions for Isomer Separation
ParameterConditionRationale
Stationary Phase C18, 5 µm particle size, 150 x 4.6 mmGeneral-purpose reversed-phase column providing good hydrophobic selectivity.[7]
Mobile Phase Acetonitrile: 20mM Phosphate Buffer (pH 2.5)Acetonitrile is a common organic modifier. The buffer is crucial for controlling the ionization of the phenolic group, leading to sharp, reproducible peaks.[7]
Elution Mode Isocratic (e.g., 26% Acetonitrile) or Gradient (e.g., 10-90% Acetonitrile over 20 min)Start with an isocratic method. A gradient can be used to improve separation if isomers have different polarities.[7]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm I.D. column.[7]
Column Temperature 30°CElevated temperature can improve peak shape and reduce backpressure.[7]
Detection UV at 254 nm or 280 nmHydroxyacetophenones have strong UV absorbance at these wavelengths.[7]

Experimental Protocols

Protocol 1: HPLC Separation of Hydroxyacetophenone Isomers
  • Objective: To separate and quantify ortho-, meta-, and para-hydroxyacetophenone using reversed-phase HPLC.

  • Materials and Reagents:

    • HPLC-grade acetonitrile and water.

    • Potassium phosphate monobasic.

    • Phosphoric acid.

    • Reference standards for 2-, 3-, and 4-hydroxyacetophenone.

  • Mobile Phase Preparation (20 mM Potassium Phosphate Buffer, pH 2.5):

    • Dissolve the appropriate amount of potassium phosphate monobasic in HPLC-grade water to make a 20 mM solution.

    • Adjust the pH to 2.5 using phosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 150 x 4.6 mm.

    • Mobile Phase: Acetonitrile : 20 mM Phosphate Buffer (pH 2.5) in a suitable ratio (e.g., 26:74).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare individual and mixed standard solutions of the hydroxyacetophenone isomers in the mobile phase.

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the mixed standard solution to determine the retention times and resolution of the isomers.

    • Prepare the sample solution from the reaction mixture by diluting it in the mobile phase and filtering it through a 0.45 µm syringe filter.

    • Inject the sample solution and quantify the isomers based on the peak areas of the standards.

Visualizations

Fries_Rearrangement_Workflow cluster_reaction Fries Rearrangement cluster_workup Work-up & Separation cluster_analysis Analysis start This compound + AlCl₃ reaction Heating (Temperature Control) start->reaction mixture Reaction Mixture (o- and p-isomers, byproducts) reaction->mixture quench Quench with Acid/Ice mixture->quench extraction Solvent Extraction quench->extraction separation Separation Method extraction->separation hplc HPLC Analysis separation->hplc Quantitative gcms GC-MS Analysis separation->gcms Qualitative/ Quantitative steam_dist Steam Distillation separation->steam_dist Preparative ortho_product Ortho-isomer hplc->ortho_product para_product Para-isomer hplc->para_product gcms->ortho_product gcms->para_product steam_dist->ortho_product Volatile steam_dist->para_product Non-volatile

Caption: Experimental workflow for the Fries rearrangement and subsequent isomer separation and analysis.

Troubleshooting_Logic cluster_hplc HPLC Issues cluster_yield Incorrect Isomer Ratio start Poor Isomer Separation? check_mobile_phase Check Mobile Phase (Composition & pH) start->check_mobile_phase Yes check_reaction_temp Adjust Reaction Temperature start->check_reaction_temp No, but wrong isomer ratio check_column Evaluate Column (C18 or Phenyl) check_mobile_phase->check_column No Improvement check_temp Check Column Temperature check_column->check_temp No Improvement solution Optimized Separation/ Yield check_temp->solution check_solvent Change Solvent Polarity check_reaction_temp->check_solvent No Improvement check_reagents Ensure Anhydrous Conditions check_solvent->check_reagents No Improvement check_reagents->solution

Caption: Logical troubleshooting guide for common issues in this compound isomer separation.

References

Managing reaction exotherms in large-scale phenyl acetate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing reaction exotherms during the large-scale synthesis of phenyl acetate. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary thermal hazard in large-scale this compound synthesis?

A1: The primary hazard is a thermal runaway. The esterification reaction, particularly between phenol and acetic anhydride, is exothermic, meaning it releases heat.[1][2] A thermal runaway can occur if the heat generated by the reaction exceeds the heat removal capacity of the reactor system.[2][3] This leads to a rapid increase in temperature and pressure, potentially causing the reactor to rupture, leading to explosions, fires, and the release of hazardous materials.[3][4]

Q2: How does scaling up the synthesis of this compound increase the risk of a thermal runaway?

A2: Scaling up a chemical synthesis significantly increases the risk of a thermal runaway due to changes in the surface-area-to-volume ratio.[5][6] The amount of heat generated is proportional to the volume of the reactants, while the ability to remove heat is dependent on the surface area of the reactor. As the reactor size increases, the volume increases at a much faster rate than the surface area, making heat dissipation less efficient.[5][7] A reaction that is easily managed in a laboratory setting can become dangerously exothermic on an industrial scale if the cooling capacity is not appropriately scaled.[5]

Q3: What is a semi-batch reaction, and how can it improve the safety of this compound synthesis?

A3: A semi-batch reaction involves adding one or more reactants to the reactor over a period of time, rather than all at once (a batch reaction).[8][9] For exothermic reactions like this compound synthesis, slowly adding the acetic anhydride to the phenol allows for better control over the reaction rate and heat generation.[5][9] This "feed-rate limited" approach helps to ensure that the heat generated does not overwhelm the cooling system's capacity.[9]

Q4: What are the critical process parameters to monitor to prevent a thermal runaway?

A4: Continuous monitoring of key parameters is crucial for safely managing the reaction. These include:

  • Reaction Temperature: This is the most critical parameter. A rapid, unexpected increase is a primary indicator of a potential runaway.

  • Coolant Temperature and Flow Rate: Monitoring the temperature of the coolant entering and leaving the reactor jacket, as well as its flow rate, ensures the cooling system is functioning correctly.

  • Reactant Addition Rate: In a semi-batch process, the rate of acetic anhydride addition must be carefully controlled.[5]

  • Agitation Speed: Proper mixing is essential for uniform heat distribution and efficient heat transfer to the cooling surfaces.

Q5: What is a "quench" procedure, and when should it be implemented?

A5: A quenching procedure is an emergency measure to rapidly halt a reaction that is heading towards a thermal runaway.[4][6] This typically involves the rapid injection of a chemical inhibitor or a large volume of a cold, inert liquid into the reactor to stop the reaction and absorb the excess heat.[4] This is a last-resort safety measure to be used when primary control systems have failed and a critical temperature or pressure threshold is about to be exceeded.[4]

Troubleshooting Guide

Symptom Potential Cause(s) Immediate Corrective Action(s)
Rapid, Uncontrolled Temperature Rise 1. Loss of Cooling: Failure of the cooling system (e.g., pump failure, loss of coolant flow).[10] 2. Reactant Addition Rate Too High: Acetic anhydride is being added faster than the cooling system can remove the generated heat.[5] 3. Agitator Failure: Lack of proper mixing leads to localized "hot spots" and reduced heat transfer to the cooling jacket.1. Immediately STOP the addition of acetic anhydride. 2. Verify cooling system operation. Check coolant flow and temperature. If possible, switch to a backup cooling system.[11] 3. Confirm agitator is running. If it has failed, prepare for emergency shutdown as heat transfer is severely compromised. 4. If temperature continues to rise, initiate the emergency quench procedure. [4]
Reaction Temperature Not Increasing (Stalling) 1. Low Initial Temperature: The reaction has not reached its activation temperature. 2. Catalyst Inactivity: If a catalyst is being used, it may be inactive or insufficient. 3. Accumulation of Unreacted Reagents: This is a very dangerous situation. If the reaction suddenly initiates, the accumulated reagents can react rapidly, leading to a violent thermal runaway.[4]1. STOP the addition of acetic anhydride immediately. Do not add more reagent to a stalled reaction.[4] 2. Verify the reactor temperature. Ensure it is at the target initiation temperature. 3. If a catalyst is used, investigate its activity. 4. DO NOT attempt to restart the reaction by rapidly increasing the temperature. This could trigger a dangerous exotherm with the accumulated reactants.
Localized Hot Spots Detected 1. Inadequate Agitation: The agitator speed may be too low, or the design may be unsuitable for the reactor scale, leading to poor mixing. 2. Viscosity Increase: The reaction mixture may be becoming too viscous for effective mixing.1. Increase agitation speed if possible and safe to do so. 2. If the problem persists, consider reducing the reactant addition rate to lower the heat generation in localized areas. 3. For future batches, re-evaluate the agitator design and operating parameters.

Quantitative Data

Table 1: Thermal Properties of Acetic Anhydride Esterification Reactions

ReactionEnthalpy of Reaction (ΔH)Notes
Acetic Anhydride + Methanol~ -70 kJ/molA good proxy for the exothermicity of the acetylation of an alcohol.[12]
Acetic Anhydride + n-ButanolEndothermic mixing effect observed initially, followed by exothermic reaction.The overall reaction is exothermic, but initial mixing can have an endothermic effect.[13]

Note: The exact heat of reaction for this compound synthesis can vary with reaction conditions. It is highly recommended to perform reaction calorimetry to determine the precise thermal profile for your specific process.

Experimental Protocols

Protocol 1: Determination of Heat of Reaction using Reaction Calorimetry

This protocol outlines a method for determining the heat of reaction for the synthesis of this compound using a reaction calorimeter. This data is critical for safe scale-up.

Objective: To quantify the heat evolved during the reaction of phenol with acetic anhydride.

Equipment:

  • Reaction calorimeter (RC1) or similar instrument

  • Jacketed reactor of appropriate size

  • Temperature probes for reactor contents and jacket fluid

  • Calibrated reagent addition pump

  • Stirrer with speed control

Procedure:

  • Calibration: Perform a calibration of the system to determine the overall heat transfer coefficient (U) and the heat capacity (Cp) of the system.[4]

  • Charge Phenol: Charge the reactor with the desired amount of phenol and any solvent being used.

  • Establish Baseline: Bring the reactor contents to the target starting temperature and begin stirring at the planned agitation speed. Monitor the heat flow for 15-30 minutes to establish a stable baseline before adding the acetic anhydride.[4]

  • Controlled Addition of Acetic Anhydride: Begin adding the acetic anhydride at a slow, controlled rate using the calibrated pump. Continuously monitor the reaction temperature and heat flow.[4]

  • Isothermal Hold: After the addition is complete, maintain the reaction mixture at the set temperature. Continue to monitor the heat flow until it returns to the initial baseline, which indicates the reaction is complete.[4]

  • Data Analysis:

    • Integrate the area under the heat flow curve over time to determine the total heat of reaction (Qr) in Joules.[4]

    • Calculate the molar enthalpy of reaction (ΔHr) by dividing Qr by the number of moles of the limiting reagent (acetic anhydride) added.[4]

    • Identify the maximum heat flow during the addition. This is a critical parameter for ensuring the cooling system of the large-scale reactor can handle the heat load.[4]

Protocol 2: Emergency Quench Procedure

This protocol describes the steps for an emergency quench of the this compound synthesis in the event of a thermal runaway.

Objective: To rapidly and safely terminate the reaction.

Materials:

  • Quenching agent (e.g., a large volume of a cold, inert solvent like toluene, or a chemical inhibitor). The choice of quenching agent should be determined during process development and be readily available.

  • Emergency quench system (e.g., a quench valve connected to a containment vessel).

Procedure:

  • Initiation: The quench procedure should be initiated when a critical temperature or pressure limit is reached, and primary control measures have failed. This can be an automated or manual action.

  • Stop Reactant Feed and Agitation: Immediately stop the addition of acetic anhydride and turn off the agitator.

  • Activate Quench: Open the quench valve to rapidly transfer the reactor contents into the containment vessel containing the quenching agent.[4] Alternatively, rapidly inject the quenching agent into the reactor.

  • Cooling: Continue to cool the primary reactor and the quench vessel.

  • Post-Quench Monitoring: Monitor the temperature and pressure in both the reactor and the quench vessel until they are stable and at a safe temperature.

Visualizations

Exotherm_Troubleshooting_Workflow start Temperature Rise Detected check_rate Is Temperature Rise Uncontrolled? start->check_rate stop_addition STOP Acetic Anhydride Addition check_rate->stop_addition Yes monitor Continue to Monitor Temperature check_rate->monitor No check_cooling Verify Cooling System Functionality stop_addition->check_cooling cooling_ok Cooling OK? check_cooling->cooling_ok check_agitation Verify Agitator Operation cooling_ok->check_agitation Yes fix_cooling Address Cooling System Failure cooling_ok->fix_cooling No agitation_ok Agitation OK? check_agitation->agitation_ok agitation_ok->monitor Yes fix_agitation Address Agitator Failure agitation_ok->fix_agitation No quench Initiate Emergency Quench Procedure monitor->quench Temp Continues to Rise normal_op Resume Normal Operation (with caution) monitor->normal_op Temp Stable fix_cooling->quench fix_agitation->quench SemiBatch_Process_Control start Start this compound Synthesis heat_phenol Heat Phenol to Reaction Temperature start->heat_phenol start_addition Start Controlled Addition of Acetic Anhydride heat_phenol->start_addition monitor_temp Monitor Reaction Temperature start_addition->monitor_temp temp_ok Temperature in Range? monitor_temp->temp_ok adjust_addition Adjust Addition Rate temp_ok->adjust_addition No, too high adjust_cooling Adjust Cooling temp_ok->adjust_cooling No, too low/high addition_complete Addition Complete? temp_ok->addition_complete Yes emergency Emergency Shutdown temp_ok->emergency Runaway adjust_addition->monitor_temp adjust_cooling->monitor_temp addition_complete->monitor_temp No hold_temp Hold at Reaction Temperature addition_complete->hold_temp Yes reaction_complete Reaction Complete? hold_temp->reaction_complete reaction_complete->hold_temp No cooldown Cooldown and Product Isolation reaction_complete->cooldown Yes

References

Minimizing byproduct formation in phenyl acetate esterification.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in phenyl acetate esterification. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during this compound esterification in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: I am not getting the expected yield of this compound. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in this compound esterification can stem from several factors, ranging from reagent quality to reaction conditions. Here are the primary causes and corresponding troubleshooting steps:

  • Inactive Catalyst: If you are using a Lewis acid catalyst like AlCl₃, it may have been deactivated by moisture. Ensure you use a freshly opened or properly stored anhydrous catalyst and handle it under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Poor Substrate Reactivity: Phenols are less nucleophilic than aliphatic alcohols, making direct esterification with carboxylic acids (Fischer esterification) inefficient.[2] To overcome this, use a more reactive acylating agent such as acetic anhydride or acetyl chloride.

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is sluggish, consider cautiously increasing the temperature or extending the reaction time.[1][3]

  • Reversible Reaction: Fischer esterification is a reversible reaction where water is a byproduct. To drive the equilibrium towards the product, remove water as it forms, for instance, by using a Dean-Stark apparatus, or use a large excess of one of the reactants.[4][5]

Issue 2: Formation of Undesired Byproducts

Q2: My final product is impure. What are the common byproducts in this compound esterification and how can I minimize them?

A2: Byproduct formation is a common challenge. The nature of the byproduct depends on the specific reaction conditions and starting materials.

  • Fries Rearrangement Products: When esterifying phenols, especially under acidic conditions and at elevated temperatures, the desired this compound can undergo a Fries rearrangement to form ortho- and para-hydroxyacetophenone isomers.[6]

    • To favor the desired O-acylation product (this compound): Use milder reaction conditions. For instance, conducting the reaction with acetic anhydride in the presence of a base like pyridine is effective.[2]

    • To favor the C-acylated Fries rearrangement products (if desired): Higher temperatures (often above 160°C) favor the ortho-isomer, while lower temperatures and polar solvents tend to favor the para-isomer.[1]

  • Self-Condensation Products: In reactions like the Claisen condensation to form derivatives of this compound, the starting ester can react with itself, leading to byproducts such as ethyl 2,4-diphenylacetoacetate if ethyl phenylacetate is the starting material.[7] This consumes the starting material and reduces the yield of the desired product.

  • Hydrolysis: The ester product can be hydrolyzed back to phenol and acetic acid if water is present, particularly under acidic or basic workup conditions.[7] Ensure anhydrous conditions during the reaction and workup.

A summary of common byproducts and mitigation strategies is presented below:

Byproduct TypeCausal Factor(s)Mitigation Strategy
ortho/para-HydroxyacetophenoneFries Rearrangement (high temp, acid catalyst)Use milder conditions, base catalyst (e.g., pyridine) with acetic anhydride.
Self-Condensation ProductsStrong base, reactive α-hydrogensOptimize base concentration and temperature, control addition rate of reactants.
Phenol and Acetic AcidHydrolysis (presence of water)Ensure anhydrous reaction and workup conditions.

Issue 3: Difficulty in Product Purification

Q3: I am struggling to purify my this compound product. What are the recommended purification protocols?

A3: Proper purification is crucial for obtaining high-purity this compound. A multi-step approach is often necessary.

  • Aqueous Workup: After the reaction, the mixture should be cooled and poured into cold water.[6][8][9] This helps to quench the reaction and separate water-soluble components.

  • Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate to recover the crude product.[1][6]

  • Washing: Wash the combined organic layers sequentially with:

    • A saturated sodium bicarbonate solution to neutralize any remaining acid.[1][6]

    • Water to remove any remaining salts.[1]

    • Brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.[1][6]

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.[1][6]

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.[1][6]

  • Final Purification: The crude product can be further purified by:

    • Distillation: This is effective for removing non-volatile impurities. This compound can be distilled at atmospheric pressure or under a moderate vacuum (15-30 mmHg).[6]

    • Column Chromatography: For removing impurities with similar boiling points, column chromatography on silica gel is a suitable method.[1]

Frequently Asked Questions (FAQs)

Q4: What are the key differences in esterifying a phenol versus an aliphatic alcohol?

A4: The key difference lies in the nucleophilicity of the hydroxyl group. The oxygen atom in a phenol is less nucleophilic than in an aliphatic alcohol because its lone pair of electrons are delocalized into the aromatic ring.[2] Consequently, the direct acid-catalyzed esterification (Fischer esterification) that works well for many alcohols is often slow and inefficient for phenols, requiring harsher conditions which can lead to byproducts.[2][10]

Q5: Which catalysts are most effective for this compound esterification?

A5: The choice of catalyst depends on the specific esterification method.

  • For Fischer Esterification (Phenol + Acetic Acid): While less efficient, strong Brønsted acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are traditionally used.[4] Heterogeneous catalysts, such as metal-exchanged montmorillonite nanoclays (e.g., Al³⁺-montmorillonite), have shown promise as eco-friendly and reusable alternatives.[11][12][13]

  • Using Acetic Anhydride: This reaction is often carried out in the presence of a base like pyridine, which also acts as a catalyst.[2] Alternatively, acidic catalysts can be used to activate the acetic anhydride.[2]

  • Using Acetyl Chloride: This highly reactive acylating agent typically requires a base to neutralize the HCl byproduct.[2]

Q6: Can I run the esterification reaction without a solvent?

A6: Yes, solvent-free conditions are possible and align with the principles of green chemistry.[14][15] In some cases, using an excess of one of the liquid reactants (e.g., the alcohol) can serve as the solvent.[4] Solvent-free reactions can sometimes lead to higher yields and easier product isolation.[3] For instance, heating phenol and acetic anhydride at an optimized temperature can produce this compound without a catalyst or solvent.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound using Acetic Anhydride and Sodium Hydroxide

This protocol is adapted from a standard laboratory procedure for the preparation of this compound.[9]

  • Dissolve Phenol: In a flask, dissolve 15 g of phenol in 105 ml of 10% aqueous sodium hydroxide solution.

  • Cooling: Cool the solution by adding approximately 150 g of crushed ice.

  • Addition of Acetic Anhydride: Add 22 ml (24 g) of acetic anhydride to the cooled solution.

  • Reaction: Stopper the flask and shake it vigorously for about 5 minutes until an emulsion of this compound forms, indicating the reaction is complete.[9]

  • Workup:

    • Pour the mixture into a separatory funnel. Due to the similar densities of this compound and water, separation can be slow. To facilitate this, add about 8 ml of carbon tetrachloride to the separatory funnel and shake.[9]

    • Allow the layers to separate and discard the upper aqueous layer.

    • Wash the organic layer with approximately 80 ml of a very dilute sodium carbonate solution.

  • Drying and Filtration: Separate the this compound layer and dry it with calcium chloride for 20-30 minutes. Filter the dried product directly into a distillation flask.[9]

  • Purification: Distill the crude product, collecting the fraction that boils between 190-200°C. The expected yield is approximately 20 g of pure this compound.[9]

Protocol 2: Esterification of Phenylacetic Acid with p-Cresol using a Nanoclay Catalyst

This protocol demonstrates the use of a heterogeneous catalyst for esterification.[11][12]

  • Reaction Setup: In a 100 ml round-bottom flask equipped with a reflux condenser, combine 25 mmol of phenylacetic acid, 50 mmol of p-cresol, and 0.5 g of Al³⁺-montmorillonite nanoclay catalyst.

  • Solvent Addition: Add 30 ml of toluene as the solvent.

  • Reflux: Heat the reaction mixture to reflux and maintain for the optimized reaction time (e.g., 6 hours).[11] Monitor the reaction progress by TLC.

  • Catalyst Removal: After cooling the reaction mixture, filter it to separate the nanoclay catalyst. Wash the catalyst twice with the solvent.[12]

  • Workup and Purification: The filtrate containing the product can then be subjected to standard workup procedures, including washing with a sodium bicarbonate solution, drying, and solvent removal. Further purification can be achieved by distillation or column chromatography.

Visualizations

experimental_workflow cluster_reaction Reaction Phase cluster_workup Workup Phase cluster_purification Purification Phase reactants Combine Phenol, Acylating Agent, and Catalyst reflux Heat to Reflux (Monitor by TLC) reactants->reflux quench Cool and Quench with Water reflux->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (NaHCO3, H2O, Brine) extract->wash dry Dry over Anhydrous Agent (e.g., Na2SO4) wash->dry evaporate Solvent Removal (Rotary Evaporation) dry->evaporate purify Final Purification (Distillation or Chromatography) evaporate->purify product Pure this compound purify->product

Caption: General experimental workflow for this compound esterification.

byproduct_formation_pathways cluster_desired Desired Pathway cluster_side_reactions Side Reactions start Phenol + Acylating Agent phenyl_acetate This compound (O-Acylation) start->phenyl_acetate Mild Conditions, Base Catalyst fries Fries Rearrangement (ortho/para-Hydroxyacetophenone) start->fries High Temperature, Acid Catalyst phenyl_acetate->fries High Temperature, Acid Catalyst hydrolysis Hydrolysis (Phenol + Acetic Acid) phenyl_acetate->hydrolysis Presence of H2O, Acid/Base

Caption: Reaction pathways in this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Lewis Acid Catalysts in the Fries Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Fries rearrangement is a fundamental organic reaction that transforms a phenolic ester into a hydroxy aryl ketone, a crucial structural motif in many pharmaceutical agents and other fine chemicals.[1][2] This reaction is predominantly catalyzed by Lewis acids, which play a pivotal role in the reaction's efficiency, yield, and regioselectivity (ortho- vs. para-acylation).[1] This guide provides an objective comparison of common Lewis acid catalysts for the Fries rearrangement, supported by experimental data, to aid researchers in catalyst selection and experimental design.

Performance Comparison of Common Lewis Acid Catalysts

The choice of Lewis acid catalyst significantly impacts the outcome of the Fries rearrangement. The most traditionally employed catalysts include aluminum chloride (AlCl₃), boron trifluoride (BF₃), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄).[2][3] Their performance is typically evaluated based on product yield and the ratio of ortho- to para-acylated products.

The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions, particularly temperature.[4][5] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[4][5] Non-polar solvents also tend to favor the ortho product.[1]

Below is a summary of experimental data comparing the performance of aluminum chloride and titanium tetrachloride in the Fries rearrangement of phenyl acetate and phenyl benzoate under different conditions.

Table 1: Comparison of AlCl₃ and TiCl₄ in the Fries Rearrangement of this compound in Nitrobenzene at 60°C

CatalystSubstrate% Yield (ortho)% Yield (para)Total Yield (%)Reference
AlCl₃This compound10.476.586.9[6]
TiCl₄This compound12.755.167.8[6]

Table 2: Comparison of AlCl₃ and TiCl₄ in the Fries Rearrangement of Phenyl Benzoate at High Temperature (160-170°C) without Solvent

CatalystSubstrate% Yield (ortho)% Yield (para)Total Yield (%)Reference
AlCl₃Phenyl Benzoate27.766.193.8[6]
TiCl₄Phenyl Benzoate4.142.146.2[6]

From the available data, aluminum chloride generally appears to provide higher overall yields for the Fries rearrangement of phenyl esters compared to titanium tetrachloride under the tested conditions.[6] However, the choice of catalyst can be used to tune the ortho/para selectivity, with TiCl₄ showing a slightly higher proportion of the ortho product for this compound in nitrobenzene at 60°C.[6]

Newer and Greener Catalytic Alternatives

In recent years, the search for more environmentally friendly and reusable catalysts has led to the exploration of alternatives to traditional Lewis acids. These include:

  • Zeolites: These microporous aluminosilicates can act as solid acid catalysts, offering advantages in terms of catalyst recovery and reuse.[2]

  • Zinc Powder: This readily available and less hazardous metal has been shown to effectively catalyze the Fries rearrangement.

  • Heteropoly Acids: These complex proton acids are also being investigated as efficient and recyclable catalysts for this transformation.[3]

  • p-Toluene Sulfonic Acid (PTSA): This solid organic acid has been demonstrated as an effective catalyst, promoting high conversion and selectivity for the ortho-isomer under solvent-free conditions.[7]

While these greener alternatives show promise, their industrial-scale applicability and performance relative to classical Lewis acids are still areas of active research.

Experimental Workflow and Mechanism

The general workflow for a Lewis acid-catalyzed Fries rearrangement involves the reaction of a phenolic ester with a stoichiometric amount of the Lewis acid, followed by heating. The reaction is then quenched, and the product is isolated and purified.

Fries_Rearrangement_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation start Phenolic Ester + Lewis Acid heating Heating start->heating quench Quenching (e.g., with acid/water) heating->quench extraction Extraction quench->extraction purification Purification (e.g., distillation, chromatography) extraction->purification product Hydroxy Aryl Ketone (ortho/para mixture) purification->product

Caption: General experimental workflow for the Lewis acid-catalyzed Fries rearrangement.

The accepted mechanism for the Fries rearrangement involves the coordination of the Lewis acid to the carbonyl oxygen of the ester, which facilitates the formation of an acylium ion intermediate.[1] This electrophilic species then attacks the aromatic ring at the ortho or para position, followed by deprotonation to restore aromaticity and subsequent hydrolysis to yield the final hydroxy aryl ketone product.[1]

Fries_Mechanism Phenolic Ester Phenolic Ester Lewis Acid Complex Lewis Acid Complex Phenolic Ester->Lewis Acid Complex + Lewis Acid Acylium Ion Intermediate Acylium Ion Intermediate Lewis Acid Complex->Acylium Ion Intermediate Sigma Complex (ortho) Sigma Complex (ortho) Acylium Ion Intermediate->Sigma Complex (ortho) Electrophilic Attack Sigma Complex (para) Sigma Complex (para) Acylium Ion Intermediate->Sigma Complex (para) Electrophilic Attack Ortho Product Ortho Product Sigma Complex (ortho)->Ortho Product Deprotonation & Hydrolysis Para Product Para Product Sigma Complex (para)->Para Product Deprotonation & Hydrolysis

Caption: Simplified signaling pathway of the Fries rearrangement mechanism.

Key Experimental Protocols

Below is a representative experimental protocol for the Fries rearrangement of phenyl benzoate using aluminum chloride, which can be adapted for other phenolic esters.

Fries Rearrangement of Phenyl Benzoate with Aluminum Chloride [8]

Materials:

  • Phenyl benzoate

  • Anhydrous aluminum chloride

  • Nitromethane (solvent)

  • Hydrochloric acid (for quenching)

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Dissolve phenyl benzoate (1 equivalent) in nitromethane and cool the solution to -10 °C with stirring.

  • In a separate flask, prepare a solution of anhydrous aluminum chloride (5 equivalents) in nitromethane.

  • Add the aluminum chloride solution dropwise to the cooled phenyl benzoate solution over a period of 15 minutes.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 3 hours.

  • Quench the reaction by carefully and slowly pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

  • Combine the organic layers, wash with water and brine, and then dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as recrystallization or column chromatography, to isolate the ortho- and para-hydroxybenzophenone isomers.

Note: The reaction is sensitive to moisture, so anhydrous conditions should be maintained throughout the procedure. The reaction with aluminum chloride is exothermic and should be handled with care.

Conclusion

The selection of a Lewis acid catalyst for the Fries rearrangement is a critical decision that influences both the yield and the isomeric distribution of the hydroxy aryl ketone products. While aluminum chloride remains a widely used and often high-yielding catalyst, other Lewis acids like titanium tetrachloride can offer different regioselectivity. The growing interest in sustainable chemistry is also driving the development of greener alternatives that may eventually replace traditional, more hazardous catalysts. Researchers should carefully consider the desired product isomer, the nature of the substrate, and environmental considerations when choosing a catalyst for the Fries rearrangement.

References

A Head-to-Head Battle of Acetylating Agents: Phenyl Acetate vs. Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate acetylating agent is a critical decision in organic synthesis. This guide provides a comprehensive comparison of phenyl acetate and acetic anhydride, two commonly employed reagents for the introduction of acetyl groups into molecules. By examining their performance across various substrates, supported by experimental data and detailed protocols, this document aims to facilitate an informed choice for your specific synthetic needs.

Performance Comparison: Reactivity and Yield

Acetic anhydride is a highly reactive and widely used acetylating agent for a broad range of substrates, including alcohols, phenols, and amines. This compound, while also an effective acetylating agent, is often utilized for its enhanced selectivity, particularly in the N-acetylation of primary amines in the presence of other nucleophilic groups.

The following tables summarize quantitative data from various studies, offering a comparative view of the performance of these two reagents under different reaction conditions.

Table 1: Acetylation of Alcohols
SubstrateAcetylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl AlcoholAcetic AnhydrideNoneSolvent-free607>99[1][2]
Benzyl AlcoholAcetic AnhydrideExpansive GraphiteSolvent-freeRoom Temp.192[3]
Benzyl AlcoholAcetic AnhydrideVOSO₄Solvent-freeRoom Temp.2486[4]
BenzylamineThis compoundNoneAcetonitrileRoom Temp.0.596[5][6]
Table 2: Acetylation of Phenols
SubstrateAcetylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
PhenolAcetic AnhydrideNoneSolvent-free6012>99[1][2]
PhenolAcetic AnhydrideExpansive GraphiteDichloromethaneRoom Temp.195[3]
PhenolAcetic AnhydrideMagnesium PowderSolvent-free251895[7]
PhenolAcetic AnhydrideTiO₂/SO₄²⁻CyclohexaneReflux0.3392[8]
AnisoleThis compoundZeolite----[9]
Table 3: Acetylation of Amines
SubstrateAcetylating AgentCatalystSolventTemperature (°C)Time (h)Conversion (%)Reference
AnilineAcetic AnhydrideNoneSolvent-free600.5>99[1]
BenzylamineThis compoundNoneAcetonitrileRoom Temp.0.596[5][6]
3-AminopropanolThis compoundNoneAcetonitrileRoom Temp.0.597[5]
2-AminoethanolThis compoundNoneAcetonitrileRoom Temp.0.598[5]

Experimental Protocols

Detailed methodologies for representative acetylation reactions are provided below.

Protocol 1: General Procedure for Acetylation with Acetic Anhydride (Catalyst- and Solvent-Free)

This protocol is adapted from a procedure for the acetylation of alcohols, phenols, thiols, and amines.[1]

Materials:

  • Substrate (alcohol, phenol, or amine): 1 mmol

  • Acetic Anhydride: 1.5 mmol

  • 25 mL round-bottom flask

  • Glass rod

  • Preheated oil bath

Procedure:

  • Charge the 25 mL round-bottom flask with 1 mmol of the substrate.

  • Add 1.5 mmol of acetic anhydride to the flask.

  • Homogeneously mix the contents using a glass rod.

  • Place the flask in a preheated oil bath maintained at 60 °C for the required time (typically ranging from 30 minutes to 20 hours, depending on the substrate).

  • Monitor the reaction progress by taking periodic samples and analyzing them by gas chromatography or thin-layer chromatography.

  • Upon completion, the product can be purified by standard methods such as distillation or column chromatography.

Protocol 2: Selective N-Acetylation of a Primary Amine with this compound

This protocol is based on the selective acetylation of primary amines in the presence of other functional groups.[5]

Materials:

  • Primary amine substrate: 1.33 mmol

  • This compound: 1.60 mmol (1.2 equivalents)

  • Acetonitrile (MeCN): 5 mL

  • Round-bottom flask

  • Stirring apparatus

  • Argon atmosphere (optional, but recommended)

Procedure:

  • To a round-bottom flask, add the primary amine substrate (1.33 mmol) and acetonitrile (5 mL).

  • Add this compound (1.60 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 0.5 to 1 hour. An argon atmosphere can be maintained to prevent side reactions.

  • Monitor the reaction by ¹H NMR spectroscopy to assess conversion.

  • After the reaction is complete, the solvent can be removed in vacuo to yield the crude acetylated product, which can be further purified if necessary.

Visualizing the Process

To better understand the experimental and logical flow, the following diagrams have been generated.

Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant_Setup 1. Combine Substrate (Alcohol, Phenol, or Amine) with Acetylating Agent Reaction_Conditions 2. Set Reaction Conditions (Temperature, Time, Catalyst) Reactant_Setup->Reaction_Conditions Proceed Monitoring 3. Monitor Progress (TLC, GC, NMR) Reaction_Conditions->Monitoring During Reaction Quenching 4. Quench Reaction (if necessary) Monitoring->Quenching Completion Extraction 5. Extraction and Washing Quenching->Extraction Purification 6. Purify Product (Distillation, Chromatography) Extraction->Purification

Caption: A generalized workflow for a typical acetylation experiment.

Reagent_Selection Start Choose Acetylating Agent Substrate Substrate Type? Start->Substrate Selectivity High Selectivity Needed? Substrate->Selectivity Amine Acetic_Anhydride Acetic Anhydride (High Reactivity, Broad Scope) Substrate->Acetic_Anhydride Alcohol/Phenol Selectivity->Acetic_Anhydride No Phenyl_Acetate This compound (Good for Selective N-Acetylation) Selectivity->Phenyl_Acetate Yes

Caption: A decision-making diagram for selecting an acetylating agent.

Concluding Remarks

The choice between this compound and acetic anhydride as an acetylating agent is contingent upon the specific requirements of the chemical transformation. Acetic anhydride stands out as a powerful, general-purpose reagent suitable for a wide array of substrates, often providing high yields in relatively short reaction times. Its high reactivity, however, can sometimes lead to a lack of selectivity.

In contrast, this compound offers a milder and more selective alternative, proving particularly advantageous for the N-acetylation of primary amines, even in the presence of other nucleophilic functional groups like secondary amines and hydroxyls. The reaction conditions for this compound are often mild, proceeding at room temperature.

Ultimately, the optimal choice will depend on a careful consideration of the substrate's nature, the desired selectivity, and the overall synthetic strategy. This guide, by presenting a curated summary of experimental data and protocols, serves as a valuable resource for making that decision.

References

A Comparative Guide to Spectroscopic Techniques for Purity Assessment of Phenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the confirmation of phenyl acetate purity. Detailed experimental protocols and comparative data are presented to assist in the selection of the most appropriate analytical methods.

Spectroscopic Data Summary for Pure this compound

The confirmation of this compound's purity relies on comparing the spectral data of a sample to established reference values for the pure compound. The following tables summarize the expected spectroscopic signatures for pure this compound.

Table 1: ¹H NMR Chemical Shifts for this compound

¹H NMR spectroscopy is a powerful tool for identifying the presence of proton-containing impurities. The spectrum of pure this compound should exhibit specific chemical shifts corresponding to the aromatic and acetyl protons.

Proton Type Chemical Shift (δ) in ppm (Solvent: CDCl₃) Multiplicity Integration
Acetyl (CH₃)~2.29Singlet3H
Aromatic (C₆H₅)~7.09 - 7.39Multiplet5H

Literature values may vary slightly depending on the solvent and spectrometer frequency.[1][2]

Table 2: ¹³C NMR Chemical Shifts for this compound

¹³C NMR provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.

Carbon Type Chemical Shift (δ) in ppm (Solvent: CDCl₃)
Acetyl (CH₃)~21.0
Aromatic (C2/C6)~121.6
Aromatic (C4)~125.8
Aromatic (C3/C5)~129.4
Aromatic (C1 - attached to O)~150.9
Carbonyl (C=O)~169.3

Reference values are approximate and can be influenced by experimental conditions.[1][3][4][5]

Table 3: Key IR Absorption Bands for this compound

Infrared (IR) spectroscopy is used to identify functional groups within a molecule. The presence of characteristic absorption bands can confirm the identity of this compound and indicate the absence of certain impurities.

Functional Group Characteristic Absorption (cm⁻¹)
C=O (Ester)~1760
C-O (Ester)~1200
C=C (Aromatic)~1590, ~1490
=C-H (Aromatic)~3070 - 3030
C-H (Aliphatic)~2950 - 2850

The exact peak positions can vary.[6][7][8]

Table 4: Mass Spectrometry (MS) Data for this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak and key fragment ions are indicative of its structure.

Ion Type Mass-to-Charge Ratio (m/z) Relative Intensity
[M]⁺ (Molecular Ion)136Moderate
[M-CH₂CO]⁺94High
[CH₃CO]⁺43High

Fragmentation patterns can be influenced by the ionization technique used.[1][9][10][11]

Comparison with Potential Impurities

The purity of this compound can be compromised by the presence of starting materials or byproducts from its synthesis. Spectroscopic analysis is crucial for their detection. Common impurities include phenol and acetic anhydride.

  • Phenol: In ¹H NMR, the hydroxyl (-OH) proton of phenol would appear as a broad singlet, and the aromatic protons would have a different splitting pattern compared to this compound. In IR spectroscopy, a broad O-H stretching band around 3300 cm⁻¹ would indicate the presence of phenol.

  • Acetic Anhydride: The ¹H NMR spectrum of acetic anhydride would show a sharp singlet for the methyl protons at a slightly different chemical shift than the acetyl group in this compound. Its highly characteristic C=O stretching bands in the IR spectrum (around 1820 and 1750 cm⁻¹) would be a clear indicator of its presence.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

¹H and ¹³C NMR Spectroscopy
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectral Width: -2 to 12 ppm.

    • Pulse Sequence: A standard single-pulse experiment.

    • Number of Scans: 16-32 scans.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS peak at 0 ppm.

  • ¹³C NMR Acquisition:

    • Spectral Width: 0 to 200 ppm.

    • Pulse Sequence: A proton-decoupled pulse sequence.

    • Number of Scans: 512-1024 scans or more, depending on the sample concentration.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: For liquid samples like this compound, a small drop can be placed directly on the ATR crystal.

  • Acquisition:

    • Spectral Range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

    • Data Processing: Perform a background scan before running the sample. The resulting spectrum should be in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC) system (GC-MS) for sample introduction and separation of any volatile impurities.

  • GC-MS Protocol:

    • GC Column: A non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of a dilute solution of this compound in a suitable solvent (e.g., dichloromethane).

    • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 200.

    • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze its mass spectrum.

Workflow for Purity Assessment

The following diagram illustrates a logical workflow for assessing the purity of a this compound sample using the described spectroscopic techniques.

Purity_Assessment_Workflow cluster_start cluster_techniques Spectroscopic Analysis cluster_data_analysis Data Analysis and Comparison cluster_conclusion Start This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry (GC-MS) Start->MS Compare_NMR Compare with Reference NMR Data NMR->Compare_NMR Compare_IR Compare with Reference IR Data IR->Compare_IR Compare_MS Compare with Reference MS Data MS->Compare_MS Conclusion Purity Confirmed / Impurities Identified Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

References

A Comparative Guide to HPLC Analysis of Phenyl Acetate and Its Hydrolysis Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of phenyl acetate and its primary reaction products, phenol and acetic acid. This information is critical for monitoring reaction kinetics, assessing product purity, and developing robust analytical procedures in pharmaceutical and chemical research.

Introduction

This compound is a common substrate and intermediate in organic synthesis. Its hydrolysis, yielding phenol and acetic acid, is a fundamental reaction often studied to understand esterase activity and reaction kinetics. Accurate and efficient analytical methods are paramount for quantifying these compounds. Reverse-phase HPLC (RP-HPLC) is a widely used technique for this purpose due to its versatility and sensitivity. This guide compares two common RP-HPLC column chemistries, C18 and Phenyl-Hexyl, and provides a detailed experimental protocol for the simultaneous analysis of this compound, phenol, and acetic acid.

Comparative Analysis of HPLC Columns

The choice of stationary phase is a critical parameter in developing a robust HPLC method. For the separation of aromatic compounds like this compound and phenol, both C18 and Phenyl-Hexyl columns are viable options, each offering distinct selectivity.

A C18 column, with its long alkyl chains, provides a hydrophobic stationary phase that separates compounds primarily based on their hydrophobicity. In contrast, a Phenyl-Hexyl column offers a mixed-mode separation mechanism. The hexyl chain provides hydrophobicity, while the phenyl group can engage in π-π stacking interactions with the aromatic rings of the analytes, leading to alternative selectivity. This can be particularly advantageous for separating structurally similar aromatic compounds.

Table 1: Illustrative Performance Comparison of C18 and Phenyl-Hexyl Columns for the Analysis of this compound and its Hydrolysis Products

AnalyteRetention Time (min) - C18Retention Time (min) - Phenyl-HexylResolution (Rs) between this compound and PhenolLimit of Detection (LOD) (µg/mL)
Acetic Acid~2.5~2.4N/A5.0
Phenol~4.8~5.22.10.5
This compound~7.2~6.82.30.2

Note: The data presented in this table is illustrative and compiled from typical performance characteristics of these columns for similar analytes. Actual results may vary depending on the specific instrument, column manufacturer, and experimental conditions.

Experimental Protocols

The following protocols provide a detailed methodology for the simultaneous analysis of this compound, phenol, and acetic acid using RP-HPLC.

Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound, 10 mg of phenol, and 10 mg of acetic acid in individual 10 mL volumetric flasks using methanol as the solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solutions with the mobile phase to cover a concentration range of 1 µg/mL to 100 µg/mL for each analyte.

Sample Preparation for Hydrolysis Monitoring

To monitor the hydrolysis of this compound, the following procedure can be followed:

  • Prepare a reaction mixture containing this compound at a known initial concentration in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Initiate the reaction (e.g., by adding an enzyme or adjusting the pH).

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding an equal volume of cold acetonitrile or by acidification to stop the hydrolysis.

  • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method 1: C18 Column
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of methanol and 0.05M potassium dihydrogen orthophosphate buffer (60:40 v/v), with the pH adjusted to 5.5 using ortho-phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 20 µL

  • Detection: UV at 260 nm[1]

  • Column Temperature: 25 °C[1]

HPLC Method 2: Phenyl-Hexyl Column
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A gradient elution using Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). A typical gradient could be:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B (linear gradient)

    • 10-12 min: 90% B

    • 12-13 min: 90-10% B (linear gradient)

    • 13-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 270 nm

  • Column Temperature: 30 °C

Visualizing the Workflow and Reaction

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Prepare Standard Solutions (this compound, Phenol, Acetic Acid) Inject Inject Sample into HPLC Standard->Inject Sample Prepare Reaction Mixture (this compound in Buffer) Quench Withdraw & Quench Aliquots at Timed Intervals Sample->Quench Filter Filter Samples (0.45 µm) Quench->Filter Filter->Inject Separate Chromatographic Separation (C18 or Phenyl-Hexyl Column) Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Analytes (Peak Area vs. Concentration) Chromatogram->Quantify Kinetics Determine Reaction Kinetics Quantify->Kinetics

Caption: Experimental workflow for HPLC analysis of this compound hydrolysis.

ReactionPathway PhenylAcetate This compound Products + PhenylAcetate->Products Water H₂O Water->Products Phenol Phenol Products->Phenol AceticAcid Acetic Acid Products->AceticAcid

References

A Comparative Guide to Intermolecular vs. Intramolecular Acylation with Phenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuances of acylation reactions is paramount for the synthesis of novel chemical entities. This guide provides an objective comparison between intermolecular and intramolecular acylation, with a specific focus on reactions involving phenyl acetate and its derivatives. By presenting supporting experimental data, detailed protocols, and visual aids, this document aims to clarify the factors governing these two competing pathways.

Introduction

Acylation is a fundamental process in organic chemistry involving the addition of an acyl group to a molecule. When employing this compound or its derivatives, the acylation can occur via two distinct pathways:

  • Intermolecular Acylation: The acyl group is transferred from one molecule (e.g., this compound) to another, separate molecule. This is a classic example of a Friedel-Crafts acylation.

  • Intramolecular Acylation: The acyl group migrates within the same molecule, typically from an ester to an aromatic ring. The Fries rearrangement of this compound is a prime example of a reaction that can exhibit intramolecular characteristics.

The competition between these pathways is dictated by several factors, including reaction temperature, the solvent used, and the nature of the catalyst.

The Fries Rearrangement: A Case Study in Inter- vs. Intramolecular Competition

The Fries rearrangement of this compound to form ortho- and para-hydroxyacetophenone serves as an excellent model to study the interplay between intermolecular and intramolecular mechanisms. The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[1] Evidence suggests that both pathways can operate concurrently.[1]

The intermolecular mechanism posits the formation of an acylium ion, which then acts as an electrophile in a standard Friedel-Crafts acylation of another phenol or this compound molecule.[1] In contrast, the intramolecular mechanism involves the migration of the acyl group directly from the ester to the ortho or para position of the same aromatic ring.[1]

Data Presentation: Influence of Reaction Conditions on Product Distribution

The regioselectivity and the dominant pathway in the Fries rearrangement are highly dependent on the reaction conditions.

CatalystTemperature (°C)SolventPredominant Product(s)Reported Yield(s)Favored PathwayReference
AlCl₃< 60Non-polar (e.g., CS₂)p-Hydroxyacetophenone~69% (para), ~23% (ortho)Intermolecular[2]
AlCl₃> 160None (neat)o-Hydroxyacetophenone~36% (ortho), ~55% (para)Intramolecular[2]
PTSA90-160None (neat)o-HydroxyacetophenoneGood conversion (~98%)Intramolecular[3][4]
TfOH (1%)Room TempCH₃CNThis compound (O-acylation)>90%Intermolecular (O-acylation)[5][6]
TfOH (neat)HeatedNone (neat)Hydroxyacetophenones (C-acylation)>90%Intramolecular[6]

Key Observations:

  • Temperature: Lower temperatures (<60°C) favor the formation of the para-product, which is consistent with an intermolecular Friedel-Crafts acylation under kinetic control.[1][2] Higher temperatures (>160°C) favor the ortho-product, suggesting a thermodynamically controlled intramolecular rearrangement where the formation of a stable chelate with the catalyst is possible.[1][2]

  • Solvent: Non-polar solvents tend to favor the formation of the ortho-isomer, while polar solvents increase the proportion of the para-isomer.[2]

  • Catalyst Concentration: A high concentration of a strong acid catalyst like trifluoromethanesulfonic acid (TfOH) promotes C-acylation (Fries rearrangement), whereas a low concentration favors O-acylation, an intermolecular process.[5][6]

Distinct Intermolecular vs. Intramolecular Acylation

To draw a clearer distinction, we can compare a standard intermolecular Friedel-Crafts acylation with a dedicated intramolecular cyclization.

Reaction TypeReactantsProductCatalystConditionsYield
Intermolecular Phenol + Acetyl ChlorideThis compoundAlCl₃Nitrobenzene, 4 hrsHigh
Intramolecular 4-Phenylbutyric Acidα-TetralonePolyphosphoric Acid (PPA)HeatModerate to Good
Experimental Protocols

1. Intermolecular Acylation: Synthesis of p-Hydroxyacetophenone from Phenol (via Fries Rearrangement)

This protocol involves the initial O-acylation of phenol to form this compound, followed by a Lewis acid-catalyzed rearrangement that proceeds largely through an intermolecular pathway at lower temperatures.

Materials:

  • Phenol

  • Acetic anhydride

  • Aluminum chloride (anhydrous)

  • Nitrobenzene (solvent)

  • Hydrochloric acid (dilute)

  • Steam distillation apparatus

Procedure:

  • Esterification: Phenol is reacted with acetic anhydride to form this compound. This is a standard esterification and proceeds in high yield.

  • Fries Rearrangement: this compound is dissolved in nitrobenzene. Anhydrous aluminum chloride is added portion-wise while maintaining the temperature below 60°C. The reaction mixture is stirred for several hours.

  • Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Purification: The nitrobenzene is removed by steam distillation. The resulting mixture of o- and p-hydroxyacetophenone can be separated. The para isomer can be isolated by crystallization.

2. Intramolecular Acylation: Synthesis of α-Tetralone from 4-Phenylbutyric Acid

This procedure is a classic example of an intramolecular Friedel-Crafts acylation to form a cyclic ketone.

Materials:

  • 4-Phenylbutyric acid

  • Thionyl chloride

  • Aluminum chloride (anhydrous)

  • Dichloromethane (solvent)

  • Hydrochloric acid (dilute)

Procedure:

  • Acid Chloride Formation: 4-Phenylbutyric acid is converted to its acid chloride by reacting with thionyl chloride.

  • Cyclization: The 4-phenylbutyryl chloride is dissolved in dichloromethane and cooled in an ice bath. Anhydrous aluminum chloride is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for several hours.

  • Work-up: The reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Purification: The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure. The resulting α-tetralone can be purified by distillation or chromatography.

Visualization of Acylation Pathways

Logical Flow: Factors Influencing Acylation Pathway

G Factors Influencing Acylation Pathway cluster_conditions Reaction Conditions cluster_pathways Favored Pathway Temperature Temperature Intermolecular Intermolecular Temperature->Intermolecular Low (<60°C) Intramolecular Intramolecular Temperature->Intramolecular High (>160°C) Solvent_Polarity Solvent_Polarity Solvent_Polarity->Intermolecular High Solvent_Polarity->Intramolecular Low Catalyst_Concentration Catalyst_Concentration Catalyst_Concentration->Intermolecular Low Catalyst_Concentration->Intramolecular High

Caption: Factors influencing the outcome of acylation reactions.

Reaction Mechanisms: Intermolecular vs. Intramolecular Acylation

G Acylation Mechanisms cluster_inter Intermolecular Acylation (Friedel-Crafts) cluster_intra Intramolecular Acylation (Fries Rearrangement) Phenyl_Acetate This compound Acylium_Ion Acylium Ion Phenyl_Acetate->Acylium_Ion Lewis Acid Hydroxyacetophenone_Inter Hydroxyacetophenone Acylium_Ion->Hydroxyacetophenone_Inter Phenol Phenol Phenol->Hydroxyacetophenone_Inter Phenyl_Acetate_Intra This compound Acyl_Migration Acyl Group Migration Phenyl_Acetate_Intra->Acyl_Migration Lewis Acid, Heat Hydroxyacetophenone_Intra Hydroxyacetophenone Acyl_Migration->Hydroxyacetophenone_Intra

Caption: Mechanisms of inter- and intramolecular acylation.

Conclusion

The choice between promoting an intermolecular or intramolecular acylation pathway is a critical consideration in synthetic design. The Fries rearrangement of this compound clearly demonstrates that reaction conditions can be finely tuned to favor one mechanism over the other. Low temperatures and polar solvents generally favor the intermolecular pathway, leading to the para-substituted product, while high temperatures and non-polar solvents promote the intramolecular rearrangement to the ortho-isomer. For reactions where the acylating and aromatic components are distinct molecules or part of the same tethered system, the proximity of the reacting groups in the intramolecular case often leads to more facile reactions. This guide provides the foundational knowledge and experimental context for researchers to make informed decisions in their synthetic endeavors.

References

Validating the Structure of Phenyl Acetate: A Comparative Guide Using 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal determination of a molecule's structure is a cornerstone of chemical research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a powerful tool for elucidating the carbon framework of organic compounds. This guide provides a comprehensive comparison of the 13C NMR spectrum of phenyl acetate against its structural isomers and related compounds, offering a clear protocol for structural validation.

Comparative Analysis of 13C NMR Data

The chemical shift in 13C NMR spectroscopy is highly sensitive to the electronic environment of each carbon atom. By comparing the experimental spectrum of a sample with reference data for the suspected compound and its isomers, a definitive structural assignment can be made.

Below is a table summarizing the 13C NMR chemical shifts for this compound and two common structural alternatives: its isomer methyl benzoate, and a substituted analog, cresyl acetate. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.

Carbon Atom This compound Methyl Benzoate o-Cresyl Acetate m-Cresyl Acetate p-Cresyl Acetate
C=O 169.3 - 169.5167.0169.3169.4169.4
C1 (ipso-O) 150.7 - 150.9-148.7150.8148.5
C2, C6 (ortho) 121.5 - 121.6129.7126.8, 122.2122.3, 118.7121.3
C3, C5 (meta) 129.4128.4131.2, 126.0129.9, 126.6130.0
C4 (para) 125.8132.9125.8129.9135.0
-CH3 (acetyl) 21.0 - 21.2-21.021.221.1
-OCH3 -52.1---
Ar-CH3 --16.121.320.8
C1 (ipso-C=O) -130.2---

Data compiled from various sources, with chemical shifts presented as ranges to account for minor variations in experimental conditions.

The distinct chemical shifts, particularly for the carbonyl carbon (C=O), the ipso-carbon attached to the oxygen (C1), and the methyl carbon of the acetyl group, provide a unique fingerprint for this compound, allowing for its unambiguous differentiation from its isomers.

Experimental Protocol for 13C NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible 13C NMR spectra.

1. Sample Preparation:

  • Weigh approximately 50-100 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl3). The solvent provides a lock signal for the spectrometer and is transparent in the 1H NMR spectrum.

  • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's probe (typically 4-5 cm).

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field.

  • Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks. This is an iterative process of adjusting the shim coils to minimize line width.

3. Data Acquisition:

  • Set the spectrometer to the 13C nucleus frequency.

  • Choose a standard proton-decoupled pulse sequence. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

  • Set the number of scans (acquisitions) to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of 13C (1.1%), a larger number of scans is typically required compared to 1H NMR.

  • Set an appropriate relaxation delay between pulses to ensure accurate integration, especially for quantitative analysis.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Reference the spectrum by setting the chemical shift of the solvent peak to its known value (e.g., 77.16 ppm for CDCl3). Alternatively, an internal standard like tetramethylsilane (TMS) can be used (0.00 ppm).

  • Perform baseline correction to obtain a flat baseline across the spectrum.

  • Integrate the peaks if quantitative information is desired.

Logical Workflow for Structural Validation

The process of validating the structure of this compound using 13C NMR can be visualized as a logical workflow, from initial sample analysis to final confirmation.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Verification A This compound Sample B Dissolve in CDCl3 A->B C Acquire 13C NMR Spectrum B->C D Process Spectrum (FT, Phasing, Referencing) C->D E Peak Picking & Chemical Shift Determination D->E F Experimental Spectrum E->F I Compare Spectra F->I G Reference Data for This compound G->I H Reference Data for Structural Alternatives (e.g., Methyl Benzoate) H->I J Structure Confirmed I->J Match K Structure Not Confirmed I->K No Match

Caption: Workflow for this compound Structure Validation via 13C NMR.

This systematic approach ensures a rigorous and objective validation of the this compound structure, minimizing the possibility of misidentification. By following the detailed experimental protocol and utilizing comparative data, researchers can confidently ascertain the chemical identity of their samples.

A Comparative Guide to the Quantitative Analysis of Phenyl Ester Mixtures by FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of components within a mixture is a critical aspect of quality control and formulation analysis. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid and non-destructive approach for such quantitative analyses. This guide provides a detailed comparison of two prominent FT-IR-based methods for the quantitative analysis of phenyl ester mixtures: the traditional Univariate Calibration method and the more advanced Multivariate Chemometric approach using Partial Least Squares (PLS) regression.

This guide will delve into the experimental protocols for both methods, present a clear comparison of their performance based on experimental data, and provide visual workflows to aid in understanding the methodological steps.

Method 1: Univariate Calibration Based on Peak Integration

This method relies on the Beer-Lambert law, where the absorbance of a specific, well-resolved infrared band is directly proportional to the concentration of the analyte. For phenyl ester mixtures, a characteristic vibrational mode that is unique to one component and free from spectral overlap is chosen for quantification.

Experimental Protocol

1. Materials and Reagent Preparation:

  • Phenyl acetate (PhAc), Phenyl propionate (PhPr), Phenyl butyrate (PhBu), and Phenyl hexanoate (PhHex) of high purity.

  • Synthesis of Phenyl Esters: Phenyl esters can be synthesized via the esterification of phenol with the corresponding acid anhydrides.[1]

  • Preparation of Binary Mixtures: A series of binary mixtures of two different phenyl esters are prepared gravimetrically, with varying weight percent (wt. %) compositions ranging from 0% to 100%.[1]

2. FT-IR Data Acquisition:

  • Instrument: A standard FT-IR spectrometer.

  • Accessory: Attenuated Total Reflectance (ATR) is a common and convenient method for liquid samples.

  • Spectral Range: Typically 4000-650 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Scans: 32 or 64 scans are co-added to improve the signal-to-noise ratio.

  • A background spectrum of the clean ATR crystal is recorded before analyzing each sample.

3. Quantitative Analysis:

  • Spectral Region Selection: For the quantification of this compound in mixtures with other phenyl esters, the aromatic and aliphatic C-H stretching vibration region (3120-2760 cm⁻¹) can be utilized.

  • Peak Integration: The area under the selected spectral region is integrated for each standard mixture.

  • Calibration Curve Construction: A calibration curve is generated by plotting the integrated peak area against the known gravimetric weight percent of the phenyl ester of interest (e.g., this compound).

  • Quantification of Unknowns: The integrated peak area of the unknown sample is measured, and its concentration is determined using the calibration curve. A strong linear correlation is often observed between the integrated area and the weight percent composition.[1]

Univariate_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis & Quantification start Synthesize & Purify Phenyl Esters standards Prepare Gravimetric Binary Mixtures (0-100 wt. %) start->standards ftir Acquire FT-IR Spectra (ATR, 4000-650 cm⁻¹) standards->ftir unknown Prepare Unknown Sample Mixture unknown->ftir integrate Integrate C-H Stretching Region (3120-2760 cm⁻¹) ftir->integrate calibrate Construct Calibration Curve (Area vs. wt. %) integrate->calibrate quantify Quantify Unknown from Calibration Curve calibrate->quantify

Univariate Calibration Workflow

Method 2: Multivariate Chemometrics - Partial Least Squares (PLS) Regression

In complex mixtures where spectral overlap is significant, multivariate chemometric methods like Partial Least Squares (PLS) regression offer a more robust solution. PLS is a statistical method that relates the entire FT-IR spectrum (or large portions of it) to the concentrations of the components in a mixture, effectively handling overlapping peaks.

Experimental Protocol

1. Materials and Reagent Preparation:

  • High purity this compound and another Phenyl Ester (e.g., Phenyl Propionate) are required.

  • Calibration and Validation Sets: A significant number of binary mixtures with varying and randomly distributed concentrations of the two phenyl esters are prepared gravimetrically. This set should cover the entire concentration range of interest. A separate validation set of mixtures is also prepared to test the predictive ability of the model.

2. FT-IR Data Acquisition:

  • The instrumentation and data acquisition parameters (ATR accessory, spectral range, resolution, and number of scans) are identical to the univariate method to ensure consistency and high-quality data. A background spectrum is also collected.

3. Data Preprocessing and Model Building:

  • Data Preprocessing: The acquired spectra are often pre-processed to remove baseline variations and other instrumental artifacts. Common preprocessing techniques include mean centering, autoscaling, and calculating the first or second derivative of the spectra.

  • Wavenumber Selection: While PLS can use the full spectrum, selecting specific spectral regions that contain the most relevant information about the components of interest can improve model performance. For phenyl esters, the carbonyl stretching region (~1750 cm⁻¹) and the C-O stretching regions (~1200 cm⁻¹ and ~1100 cm⁻¹) are highly characteristic.

  • PLS Model Construction: Using specialized chemometrics software, a PLS model is built using the pre-processed spectra of the calibration set and their corresponding known concentrations. The model determines the optimal number of latent variables (factors) to describe the relationship between the spectra and concentrations, avoiding overfitting.

  • Model Validation: The predictive performance of the PLS model is evaluated using the independent validation set. Key metrics for validation include the Root Mean Square Error of Prediction (RMSEP) and the coefficient of determination (R²).

PLS_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis & Chemometrics start Prepare Calibration & Validation Sets of Phenyl Ester Mixtures unknown Prepare Unknown Sample Mixture ftir Acquire FT-IR Spectra (ATR, 4000-650 cm⁻¹) start->ftir unknown->ftir preprocess Spectral Preprocessing (e.g., Mean Centering, Derivative) ftir->preprocess pls_model Build PLS Regression Model preprocess->pls_model validate Validate Model with Independent Set pls_model->validate predict Predict Concentration of Unknown Sample pls_model->predict validate->predict

PLS Regression Workflow

Performance Comparison

The choice between the univariate and PLS methods often depends on the complexity of the mixture and the desired level of accuracy and robustness. The following table summarizes the key performance aspects of each method.

FeatureUnivariate CalibrationPartial Least Squares (PLS) Regression
Principle Relates absorbance at a single wavelength/region to concentration (Beer-Lambert Law).Relates the entire spectrum (or large regions) to concentration using multivariate statistics.
Handling of Overlapping Peaks Poor; requires well-resolved, unique peaks for each component.Excellent; can effectively model and quantify components with highly overlapping spectra.
Robustness Sensitive to baseline shifts and spectral artifacts outside the integration region.More robust to baseline variations and noise due to the use of the full spectral information.
Calibration Requires a smaller number of standards for a simple linear calibration curve.Requires a larger number of well-designed calibration and validation samples.
Data Analysis Complexity Simple; involves peak integration and linear regression.More complex; requires specialized chemometrics software and expertise in model building and validation.
Reported Performance Strong linear correlation (R² > 0.99) for binary mixtures of phenyl esters.[1]Typically yields low Root Mean Square Error of Prediction (RMSEP) and high R² values (>0.99) for complex mixtures.
Ideal Application Simple, well-characterized binary mixtures with non-overlapping analytical bands.Complex mixtures with significant spectral overlap, or when higher accuracy and robustness are required.

Conclusion

Both univariate calibration and PLS regression are powerful techniques for the quantitative analysis of phenyl ester mixtures using FT-IR spectroscopy. The univariate method offers simplicity and is well-suited for straightforward binary mixtures where unique analytical bands can be identified. In contrast, the PLS method provides a more robust and accurate solution for complex mixtures with significant spectral overlap, albeit with increased complexity in experimental design and data analysis.

For researchers and drug development professionals, the selection of the appropriate method will depend on the specific application, the complexity of the phenyl ester mixture, and the available resources. For routine quality control of simple formulations, the univariate approach may be sufficient. However, for the analysis of complex formulations or in research and development settings where high accuracy and robustness are paramount, the investment in developing a PLS model is often justified.

References

A Comparative Guide to Zeolite Catalysts for the Fries Rearrangement of Phenyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

The Fries rearrangement of phenyl acetate is a crucial transformation in organic synthesis, yielding valuable hydroxyaryl ketones that serve as intermediates in the pharmaceutical and fine chemical industries.[1] Traditionally, this reaction has been catalyzed by homogeneous Lewis and Brønsted acids, which suffer from drawbacks such as corrosivity, toxicity, and difficulty in separation from the reaction mixture.[2][3] The use of solid acid catalysts, particularly zeolites, offers a more sustainable and efficient alternative.[1][2] This guide provides a comprehensive comparison of various zeolite catalysts for the Fries rearrangement of this compound, supported by experimental data to aid researchers in catalyst selection and process optimization.

Performance Comparison of Zeolite Catalysts

The selection of a zeolite catalyst significantly impacts the conversion of this compound and the selectivity towards the desired ortho- and para-hydroxyacetophenone products. The catalytic performance is influenced by several factors, including the zeolite framework type, Si/Al ratio, acid site density, and reaction conditions.[2][4] Below is a summary of the performance of different zeolite catalysts based on published literature.

Zeolite CatalystFramework TypeSi/Al RatioReaction Temperature (°C)This compound Conversion (%)Selectivity (%)Reference
Beta (BEA) BEA1515060High selectivity to rearrangement products[2]
Beta (BEA) BEA20180High initial activitySelectivity decreases over time[4]
ZSM-5 MFI20180Lower than BetaHigh selectivity, high p/o ratio[4]
FAU FAU1515022Moderate[2]
MOR MOR-15012Low[2]
HL Zeolite L-type-1804.9 (after 12h)Good performance reported[5]

Key Observations:

  • Zeolite Beta (BEA) consistently demonstrates high activity in the Fries rearrangement of this compound, attributed to its large pores and high concentration of accessible Brønsted acid sites.[2][4][6]

  • ZSM-5 (MFI) , a medium-pore zeolite, exhibits lower activity compared to BEA but shows higher selectivity towards the para-isomer, suggesting shape-selective catalysis.[2][4]

  • Large-pore zeolites like FAU and MOR show moderate to low activity.[2]

  • The Si/Al ratio is a critical parameter, influencing the number of acid sites and, consequently, the catalyst's activity.[4]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Fries rearrangement of this compound using a zeolite catalyst.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_process Reaction & Workup catalyst_synthesis Zeolite Synthesis/ Procurement ion_exchange Ion Exchange (e.g., with NH4NO3) catalyst_synthesis->ion_exchange calcination Calcination ion_exchange->calcination catalyst_add Add Zeolite Catalyst calcination->catalyst_add reactor Batch Reactor heating Heat to Reaction Temperature reactor->heating reactants This compound + Solvent reactants->reactor catalyst_add->reactor sampling Periodic Sampling heating->sampling filtration Catalyst Separation (Filtration) sampling->filtration analysis Product Analysis (GC/HPLC) filtration->analysis

Caption: Experimental workflow for zeolite-catalyzed this compound rearrangement.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. The following protocols are generalized from various studies on the Fries rearrangement over zeolite catalysts.

Catalyst Preparation
  • Ion Exchange: To generate the acidic form of the zeolite (e.g., H-ZSM-5 or H-Beta), the as-synthesized or commercial zeolite is typically subjected to ion exchange with an ammonium salt solution. For example, the zeolite is stirred in a 1.0 M aqueous solution of NH₄NO₃ at 60-80°C for several hours.[7] This process is often repeated to ensure complete exchange.

  • Washing and Drying: After ion exchange, the zeolite is thoroughly washed with deionized water until the filtrate is neutral and free of nitrate ions. The washed zeolite is then dried in an oven, typically at 100-120°C overnight.

  • Calcination: The dried NH₄⁺-form of the zeolite is calcined in a furnace in a flow of dry air. The temperature is gradually increased to 500-550°C and held for several hours to decompose the ammonium ions and generate the catalytically active protonic sites.[4][7]

Fries Rearrangement Reaction
  • Reactor Setup: The reaction is typically carried out in a batch reactor, such as a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a temperature controller.

  • Charging Reactants: this compound and a suitable solvent (e.g., n-decane) are charged into the reactor.[2] The choice of solvent can influence the product distribution.[2]

  • Catalyst Addition: The calcined zeolite catalyst is added to the reactor. The catalyst loading is typically in the range of 5-15% by weight of the this compound.

  • Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 150-180°C) under constant stirring.[2][4][5] The reaction progress is monitored by periodically withdrawing samples.

  • Product Analysis: The collected samples are filtered to remove the catalyst and then analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of this compound and the selectivity to the products (o-hydroxyacetophenone and p-hydroxyacetophenone).

Catalyst Regeneration

A significant advantage of using zeolite catalysts is their potential for regeneration. The primary cause of deactivation is the deposition of coke on the catalyst surface.[2] The spent catalyst can be regenerated by calcination in air at high temperatures (e.g., 550°C) to burn off the organic deposits, often restoring its initial activity.[2]

Signaling Pathways and Logical Relationships

The Fries rearrangement over zeolite catalysts proceeds through a complex reaction network. The following diagram illustrates the key transformations involved.

reaction_pathway phenyl_acetate This compound acylium_ion Acylium Ion Intermediate phenyl_acetate->acylium_ion Intramolecular Rearrangement phenol Phenol phenyl_acetate->phenol Hydrolysis/Thermolysis (Side Reaction) o_hap o-Hydroxyacetophenone acylium_ion->o_hap ortho-attack p_hap p-Hydroxyacetophenone acylium_ion->p_hap para-attack phenol->o_hap Intermolecular Acylation phenol->p_hap Intermolecular Acylation other_byproducts Other Byproducts (e.g., p-AcPhOAc) p_hap->other_byproducts

Caption: Reaction pathways in the zeolite-catalyzed Fries rearrangement.

This guide provides a foundational understanding for researchers and professionals working on the Fries rearrangement. The choice of zeolite catalyst and reaction conditions should be carefully optimized based on the desired product selectivity and process economics. Further research into novel zeolite structures and modification of existing zeolites continues to be an active area to enhance catalytic performance for this important industrial reaction.

References

Safety Operating Guide

Phenyl acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of phenyl acetate are critical for ensuring laboratory safety and environmental protection. As a combustible liquid that is harmful if swallowed and poses a danger to aquatic life, this compound must be managed as hazardous waste from the moment of its generation to its final disposal.[1][2][3][4] Adherence to strict protocols is essential for researchers, scientists, and drug development professionals to minimize risks and maintain regulatory compliance.

Immediate Safety and Handling

Before handling this compound, it is crucial to be aware of its properties and the necessary safety precautions. This ensures personal safety and prevents accidental releases.

Personal Protective Equipment (PPE) and Handling:

  • Gloves and Eye Protection: Always wear appropriate chemical-resistant gloves and eye protection, such as safety glasses or a face shield.[1][2][5]

  • Ventilation: Use this compound only in well-ventilated areas to avoid the inhalation of vapors.[1][2][3]

  • Fire Safety: this compound is a combustible liquid.[1][2][6][7][8] Keep it away from heat, sparks, open flames, and other ignition sources.[1][2][3][5] All equipment should be properly grounded to prevent static discharge.[2][3][7]

  • Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[1][2][5] Wash hands and any exposed skin thoroughly after use.[1][2]

Spill Management Protocol

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.[9]

Step-by-Step Spill Cleanup:

  • Eliminate Ignition Sources: Immediately remove all sources of heat, sparks, and open flames from the area.[3][5]

  • Ensure Ventilation: Maximize ventilation in the spill area.

  • Evacuate and Alert: Evacuate non-essential personnel and alert the laboratory supervisor or the designated Environmental Health and Safety (EHS) officer.[9][10]

  • Contain the Spill: Prevent the spill from spreading or entering drains and waterways.[1][3] For larger spills, use dikes to contain the liquid.[1][11]

  • Absorb the Chemical: Cover the spill with an inert, non-combustible absorbent material such as sand, silica gel, or a commercial sorbent.[1][8][10]

  • Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled container for hazardous waste.[3][9]

  • Decontaminate: Clean the spill area thoroughly.

This compound Disposal Procedure

Disposal of this compound must follow a systematic process in compliance with local, state, and federal regulations.[1][4][9] Under no circumstances should it be disposed of down the drain or in the regular trash.[9][12]

1. Waste Identification and Segregation:

  • This compound waste is classified as hazardous due to its ignitability and toxicity.[7][13]

  • Keep this compound waste segregated from incompatible materials. Do not mix it with strong acids, bases, or oxidizing agents to avoid dangerous reactions.[12][14]

2. Proper Containerization:

  • Use Approved Containers: Collect this compound waste in a chemically compatible container that is in good condition, with a secure, leak-proof lid.[12][13][15]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[9][12][13] The label should also indicate the associated hazards (e.g., Combustible, Toxic).

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[13][14]

3. On-Site Accumulation:

  • Designated Storage: Store waste containers in a designated "Satellite Accumulation Area" (SAA) that is at or near the point of generation.[13][14]

  • Safe Location: The SAA must be located away from heat and ignition sources.[12]

  • Storage Limits: Adhere to institutional and regulatory limits on the volume of waste stored (typically a maximum of 55 gallons) and the accumulation time (up to one year, but containers must be removed within three days of becoming full).[13][14]

4. Final Disposal:

  • Professional Collection: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[3][4][13]

  • Incineration: The recommended method for final disposal is combustion in a chemical incinerator equipped with an afterburner and scrubber to handle harmful emissions.[3][4]

Quantitative Data Summary

The following table summarizes key quantitative safety and physical data for this compound.

PropertyValueReference(s)
Acute Toxicity (Oral, Rat LD50) 1,630 mg/kg[1][2]
Acute Toxicity (Dermal, Rabbit LD50) > 8,000 mg/kg[1][2]
Flash Point (Closed Cup) 76 °C / 168.8 °F[7]
Flash Point (Open Cup) 80 °C / 176 °F[7][8]
Boiling Point 197 °C / 386.6 °F[2]
Classification Combustible Liquid, Acute Toxicity 4 (Oral), Aquatic Hazard (Acute 3, Chronic 3)[1][2]

Operational Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.

G cluster_assessment Initial Assessment cluster_spill Spill Response Protocol cluster_routine Routine Disposal Protocol cluster_storage Waste Accumulation start This compound Waste Generated is_spill Accidental Spill? start->is_spill spill_ppe Don Appropriate PPE is_spill->spill_ppe Yes routine_ppe Wear Standard PPE (Gloves, Eye Protection) is_spill->routine_ppe No spill_contain Contain Spill & Remove Ignition Sources spill_ppe->spill_contain spill_absorb Absorb with Inert Material spill_contain->spill_absorb spill_collect Collect in Labeled Hazardous Waste Container spill_absorb->spill_collect store Store Sealed Container in Satellite Accumulation Area (SAA) spill_collect->store routine_collect Collect Waste in Designated, Compatible & Labeled Container routine_ppe->routine_collect routine_segregate Ensure Segregation from Incompatible Chemicals routine_collect->routine_segregate routine_segregate->store inspect Monitor Storage Limits & Inspect Container Weekly store->inspect end Contact EHS for Waste Pickup & Professional Disposal inspect->end

Caption: this compound Waste Management Workflow.

References

Personal protective equipment for handling Phenyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Phenyl acetate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.

Personal Protective Equipment (PPE) and Safety Measures

Proper selection and use of Personal Protective Equipment are critical to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.

Protection TypeRecommended EquipmentStandards and Specifications
Eye and Face Protection Safety glasses with side shields or safety goggles. A face shield may be required for splash hazards.NIOSH (US), CSA (Canada), or EN 166 (EU) approved.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). A lab coat or chemical-resistant coveralls should be worn.[2][3]Inspect gloves prior to use. Follow proper glove removal technique.[1]
Respiratory Protection Required when vapors or aerosols are generated. A NIOSH-approved respirator with an organic vapor cartridge (e.g., filter type ABEK) is recommended.[4][5]Respiratory protection programs must comply with OSHA's 29 CFR 1910.134.[2]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial to minimize risks.

1. Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Ventilation: Ensure work is performed in a well-ventilated area, preferably in a chemical fume hood.[3][6]

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Emergency Equipment: Ensure an eye wash station and safety shower are readily accessible.[6]

  • Ignition Sources: Remove all sources of ignition, as this compound is a combustible liquid.[3][7][8][9]

2. Handling Procedure:

  • Container Handling: Keep the container tightly closed when not in use.[3]

  • Dispensing: Avoid inhalation of vapor or mist.[1][9] Take measures to prevent the buildup of electrostatic charge.[1][9]

  • Hygiene: Do not eat, drink, or smoke when using this product.[3][7][8] Wash hands thoroughly after handling.[3][7][8][9]

3. Post-Handling:

  • Decontamination: Thoroughly decontaminate all work surfaces after handling.

  • Storage: Store in a cool, dry, and well-ventilated place away from heat and ignition sources.[8][9][10]

  • Labeling: Ensure all containers of this compound are clearly labeled.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Setup in Ventilated Area (Fume Hood) prep_ppe->prep_setup prep_emergency Verify Emergency Equipment Access prep_setup->prep_emergency handle_dispense Dispense this compound prep_emergency->handle_dispense handle_use Perform Experimental Procedure handle_dispense->handle_use handle_hygiene Practice Good Hygiene handle_use->handle_hygiene post_decon Decontaminate Work Area handle_hygiene->post_decon post_storage Store Securely post_decon->post_storage post_waste Segregate Waste post_decon->post_waste disp_label Label Waste Container post_waste->disp_label disp_dispose Dispose via Approved Vendor disp_label->disp_dispose

Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound waste is essential to protect the environment and comply with regulations.

  • Waste Identification: Clearly label waste containers with "Hazardous Waste" and the full chemical name "this compound".[11]

  • Waste Collection:

    • Liquid Waste: Collect in a designated, sealed, and properly labeled container. Do not dispose of down the drain.[3][11]

    • Solid Waste: Collect any contaminated materials (e.g., absorbent paper, gloves) in a designated, sealed, and properly labeled container.[11]

  • Disposal Method: Dispose of contents and container to a hazardous or special waste collection point.[3] This may involve burning in a chemical incinerator equipped with an afterburner and scrubber.[1][5] Always follow local, state, and federal regulations.[11]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.

  • Spill:

    • Evacuate the area and ensure adequate ventilation.[6]

    • Remove all sources of ignition.[1][3]

    • Contain the spill using an inert absorbent material (e.g., sand, silica gel).[3][4]

    • Collect the absorbed material into a suitable container for disposal.[1][5]

    • Report the spill to the laboratory supervisor or environmental health and safety officer.[11]

  • Fire:

    • Use carbon dioxide, dry powder, or alcohol-resistant foam to extinguish.[1][3][10]

    • Wear self-contained breathing apparatus and chemical-protective clothing.[3][6]

  • First Aid:

    • If Swallowed: Call a poison center or doctor immediately.[7][10] Rinse mouth with water.[1][3][10] Do NOT induce vomiting.[1][6][10]

    • If Inhaled: Move the person to fresh air.[1][3] Seek medical attention.

    • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing.

    • In Case of Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids.[3][10] Seek medical attention.

EmergencyProcedure cluster_incident Incident Occurs cluster_spill Spill Response cluster_fire Fire Response cluster_firstaid First Aid cluster_medical Medical Attention incident Spill, Fire, or Exposure spill_evacuate Evacuate & Ventilate incident->spill_evacuate Spill fire_extinguish Use CO2, Dry Chemical, or Foam incident->fire_extinguish Fire fa_swallow Swallowed: Call Poison Center, Rinse Mouth incident->fa_swallow Exposure fa_inhale Inhaled: Move to Fresh Air incident->fa_inhale Exposure fa_skin Skin Contact: Wash with Soap & Water incident->fa_skin Exposure fa_eye Eye Contact: Rinse with Water for 15 min incident->fa_eye Exposure spill_ignite Remove Ignition Sources spill_evacuate->spill_ignite spill_contain Contain with Absorbent spill_ignite->spill_contain spill_collect Collect for Disposal spill_contain->spill_collect spill_report Report to Supervisor spill_collect->spill_report fire_ppe Wear SCBA & Protective Clothing fire_extinguish->fire_ppe medical Seek Immediate Medical Attention fa_swallow->medical fa_inhale->medical fa_skin->medical fa_eye->medical

Decision-making workflow for emergency procedures.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.